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Core Science & Biosynthesis

Foundational

Benzyl (S)-3,4-diamino-4-oxobutanoate structural analysis

Title: Benzyl (S)-3,4-diamino-4-oxobutanoate: Structural Analysis and Mechanistic Role in Peptide Synthesis Document Type: Technical Whitepaper Target Audience: Researchers, Peptide Chemists, and Drug Development Profess...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benzyl (S)-3,4-diamino-4-oxobutanoate: Structural Analysis and Mechanistic Role in Peptide Synthesis Document Type: Technical Whitepaper Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals

Executive Summary

As a Senior Application Scientist overseeing complex peptide assemblies, I approach molecular building blocks not merely as reagents, but as highly orchestrated structural tools. Benzyl (S)-3,4-diamino-4-oxobutanoate , commercially ubiquitous as H-Asp(OBzl)-NH2·HCl , is a critical chiral synthon in both solid-phase peptide synthesis (SPPS) and solution-phase fragment condensation. This whitepaper provides an in-depth structural analysis of this molecule, elucidates the causality behind its specific protecting group strategy, and outlines self-validating experimental protocols designed to mitigate notorious side reactions such as aspartimide formation.

Structural Elucidation & Physicochemical Profiling

To leverage this molecule effectively, one must understand its precise topography. The IUPAC nomenclature—Benzyl (S)-3,4-diamino-4-oxobutanoate—maps directly to the modified structure of L-aspartic acid:

  • C1 (Benzyl Ester): The β-carboxyl group of the aspartic acid side chain is esterified with a bulky, hydrophobic benzyl group.

  • C2 (Methylene): The standard β-carbon of the aspartic acid backbone.

  • C3 (Chiral Center): Bears the primary α-amino group. The (S)-configuration ensures the preservation of the natural L-amino acid stereochemistry.

  • C4 (Amide): The α-carboxyl group is converted into a primary amide (4-amino-4-oxo), pre-installing the C-terminal amidation required for many bioactive neuropeptides.

This dual-modification strategy restricts unwanted reactivity while dictating the molecule's physical behavior, notably its solubility in organic solvents like DMF and DCM[1].

Table 1: Quantitative Physicochemical Properties
PropertyValue
IUPAC Name Benzyl (S)-3,4-diamino-4-oxobutanoate hydrochloride
Common Name L-Aspartic acid β-benzyl ester α-amide hydrochloride
CAS Number 199118-68-8[2]
Molecular Formula C₁₁H₁₄N₂O₃ · HCl
Molecular Weight 258.7 g/mol [1]
Melting Point 186 - 196 °C[2]
Optical Rotation [α]D²⁰ +2.0° to +3.0° (c=1 in MeOH)[2]

Mechanistic Insights: The Aspartimide Challenge

The selection of a benzyl ester for β-carboxyl protection is a deliberate choice rooted in orthogonality. In Boc-based synthesis, the benzyl ester is completely stable to the trifluoroacetic acid (TFA) used for Boc deprotection, requiring anhydrous HF for final cleavage[3]. In solution-phase synthesis, it offers the distinct advantage of being cleanly removed via palladium-catalyzed hydrogenolysis, completely avoiding harsh acids[3].

However, this structural choice introduces a critical mechanistic vulnerability: Aspartimide Formation . The benzyl ester is slightly electron-withdrawing, making the adjacent β-carbonyl carbon highly electrophilic. Under basic conditions (such as exposure to piperidine or excessive DIPEA), the backbone amide nitrogen adjacent to the aspartic acid residue becomes deprotonated[4]. This nucleophilic nitrogen attacks the β-carboxyl carbon, ejecting the benzyl alcohol leaving group and forming a 5-membered cyclic imide (aspartimide)[4].

Because the α-proton of this 5-membered ring is highly acidic, rapid enolization occurs, leading to D/L racemization[4]. Subsequent ring-opening by water or amines yields a contaminated mixture of α-peptides, β-peptides (isoaspartyl peptides), and piperidides[5]. Understanding this causality dictates our experimental parameters: temperature control and strict stoichiometric limitation of bases are non-negotiable.

AspartimideMechanism A Aspartyl Peptide (β-Benzyl Ester) B Base Exposure (Deprotonation) A->B C Nucleophilic Attack by Backbone Amide B->C D Aspartimide Intermediate (5-Membered Ring) C->D E D/L Racemization D->E F Ring Opening (α- and β-Peptides) D->F

Fig 1: Base-catalyzed aspartimide formation mechanism and subsequent degradation pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must feature built-in validation steps. The following workflows detail the incorporation and subsequent deprotection of H-Asp(OBzl)-NH2·HCl in solution-phase synthesis.

Protocol A: Solution-Phase Amide Bond Formation (Coupling)

Causality Focus: The hydrochloride salt must be neutralized in situ to free the α-amine for nucleophilic attack. Pre-neutralization risks premature degradation. We utilize HATU to ensure the coupling kinetics outpace any base-catalyzed side reactions.

  • Activation: Dissolve 1.0 eq of the N-protected amino acid (e.g., Boc-AA-OH) and 1.1 eq of HATU in anhydrous DMF (0.1 M concentration).

    • Validation Check: The solution will transition to a pale yellow color within 2 minutes, visually confirming the formation of the active OAt ester.

  • Substrate Addition: Add 1.0 eq of H-Asp(OBzl)-NH2·HCl to the activated mixture.

  • Controlled Neutralization: Cool the reaction vessel to 0 °C. Dropwise, add 2.2 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality Check: 1.0 eq neutralizes the HCl salt, 1.0 eq deprotonates the incoming carboxylic acid, and 0.2 eq acts as a catalytic excess. Maintaining 0 °C suppresses the kinetic pathway leading to aspartimide cyclization[3].

  • Monitoring: Stir for 2 hours, allowing the reaction to slowly reach room temperature. Monitor via LC-MS.

    • Validation Check: The complete disappearance of the 259 m/z peak (free H-Asp(OBzl)-NH2) confirms reaction completion.

Protocol B: Global Deprotection via Catalytic Hydrogenolysis

Causality Focus: While HF cleavage is standard in Boc-SPPS, high concentrations of HF can trigger aspartimide formation via an AAC2 mechanism[3]. For solution-phase fragments, catalytic hydrogenation cleanly removes the benzyl ester without risking the peptide backbone.

  • Preparation: Dissolve the purified protected peptide in a 1:1 mixture of Methanol/Ethyl Acetate.

  • Catalyst Addition: Purge the reaction flask thoroughly with N₂ gas. Carefully add 10% Pd/C (10% w/w relative to the peptide).

    • Validation Check: The N₂ purge is a critical safety and validation step; adding Pd/C to a solvent vapor/oxygen mix will cause spontaneous ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously for 4 hours at room temperature.

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst.

    • Validation Check: The resulting filtrate must be completely transparent. A grey or black tint indicates catalyst breakthrough, mandating immediate refiltration to prevent heavy metal contamination in downstream biological assays.

SynthesisWorkflow A H-Asp(OBzl)-NH2·HCl B In Situ Neutralization (DIPEA at 0°C) A->B C HATU Coupling B->C D Pd/C Hydrogenolysis C->D E Target Asp-Amide D->E

Fig 2: Solution-phase peptide synthesis workflow utilizing H-Asp(OBzl)-NH2·HCl.

Drug Development Context & Signaling Pathways

In the context of drug development, the C-terminal amide provided by H-Asp(OBzl)-NH2 is not merely a synthetic convenience; it is a biological necessity. Over 50% of endogenous neuropeptides and peptide hormones (e.g., Substance P, Oxytocin, Neuropeptide Y) feature a C-terminal amide. This post-translational modification neutralizes the negative charge of the C-terminus, significantly enhancing alpha-helical stability and receptor binding affinity[1]. Furthermore, the amide completely blocks degradation by ubiquitous carboxypeptidases, drastically increasing the in vivo half-life of the peptide therapeutic. By utilizing Benzyl (S)-3,4-diamino-4-oxobutanoate, researchers can synthetically mimic this critical evolutionary modification from the very first coupling step.

References

  • Peptide Chemistry. "Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS)". Source: peptidechemistry.org. URL: [Link]

  • PubMed / NIH. "Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time". Source: nih.gov. URL:[Link]

  • Academia.edu. "Aspartimide formation in peptide chemistry: occurrence, prevention strategies and the role of N-hydroxylamines". Source: academia.edu. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to Benzyl (S)-3,4-diamino-4-oxobutanoate: A Chiral Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Benzyl (S)-3,4-diamino-4-oxobutanoate, a chir...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Benzyl (S)-3,4-diamino-4-oxobutanoate, a chiral molecule with significant potential as a building block in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from closely related analogs and fundamental chemical principles to offer valuable insights into its properties, synthesis, and applications. We will explore its structural features, propose a logical synthetic pathway, and discuss its potential utility in the design and synthesis of novel therapeutic agents. The information presented herein is intended to serve as a foundational resource for researchers interested in leveraging this and similar chiral intermediates for their discovery programs.

Introduction: The Significance of Chiral β-Amino Acid Derivatives

Chiral molecules are at the heart of modern pharmacology, with stereochemistry playing a pivotal role in determining the efficacy and safety of a drug. Benzyl (S)-3,4-diamino-4-oxobutanoate belongs to the class of β-amino acid derivatives, which are crucial structural motifs in a wide array of biologically active compounds. The presence of a chiral center at the β-position, combined with the amino and amide functionalities, makes this molecule a versatile scaffold for creating peptidomimetics and other complex molecular architectures. The benzyl ester serves as a convenient protecting group for the carboxylic acid, allowing for selective modifications at other positions of the molecule before its removal in the final stages of a synthetic sequence.

Physicochemical Properties

Table 1: Estimated Physicochemical Properties of Benzyl (S)-3,4-diamino-4-oxobutanoate
PropertyEstimated Value/InformationRationale/Reference
Molecular Formula C11H14N2O3Based on chemical structure
Molecular Weight 222.24 g/mol Calculated from molecular formula
Appearance Likely a white to off-white solidInferred from similar amino acid derivatives[1]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. The hydrochloride salt should exhibit some water solubility.General solubility of protected amino acids.
Stereochemistry (S)-configuration at the C3 carbonAs specified in the chemical name.
Storage Recommended to be stored in a cool, dry place, under an inert atmosphere to prevent degradation.Standard practice for amino acid derivatives[1]

Proposed Synthetic Pathway

A specific, documented synthesis for Benzyl (S)-3,4-diamino-4-oxobutanoate is not readily found in the literature. However, a plausible and logical synthetic route can be designed based on standard organic chemistry transformations. The synthesis would likely start from a commercially available, suitably protected aspartic acid derivative.

Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule can be derived from (S)-aspartic acid, where the carboxylic acid groups are differentially protected to allow for selective amide formation and esterification.

Retrosynthesis Target Benzyl (S)-3,4-diamino-4-oxobutanoate Intermediate1 (S)-4-Amino-2-(protected-amino)-4-oxobutanoic acid benzyl ester Target->Intermediate1 Amine Deprotection Intermediate2 N-Protected (S)-Aspartic acid 4-amide Intermediate1->Intermediate2 Benzylation StartingMaterial (S)-Aspartic acid Intermediate2->StartingMaterial Selective Amidation & N-Protection

Caption: Retrosynthetic analysis of Benzyl (S)-3,4-diamino-4-oxobutanoate.

Proposed Forward Synthesis Protocol

This proposed workflow outlines a multi-step synthesis starting from N-protected (S)-aspartic acid.

Step 1: Selective Amidation of the α-Carboxylic Acid The α-carboxylic acid of an N-protected (S)-aspartic acid (e.g., Boc-Asp-OH) is selectively activated and reacted with ammonia to form the corresponding amide.

Step 2: Benzylation of the β-Carboxylic Acid The remaining β-carboxylic acid is then esterified using benzyl alcohol under acidic conditions or via an activated intermediate to yield the benzyl ester.

Step 3: Deprotection of the α-Amino Group Finally, the N-protecting group (e.g., Boc) is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc) to yield the target compound, likely isolated as a salt.

Synthetic Workflow cluster_0 Step 1: Selective Amidation cluster_1 Step 2: Benzylation cluster_2 Step 3: Deprotection Start N-Protected (S)-Aspartic Acid Reagent1 1. Activation (e.g., DCC/HOBt) 2. NH3 Start->Reagent1 Reacts with Product1 N-Protected (S)-Aspartic acid 4-amide Reagent1->Product1 Yields Reagent2 Benzyl Alcohol, Acid Catalyst Product1->Reagent2 Reacts with Product2 (S)-4-Amino-2-(protected-amino)-4-oxobutanoic acid benzyl ester Reagent2->Product2 Yields Reagent3 Deprotection Agent (e.g., TFA) Product2->Reagent3 Reacts with FinalProduct Benzyl (S)-3,4-diamino-4-oxobutanoate Reagent3->FinalProduct Yields

Sources

Foundational

Technical Whitepaper: Mechanism of Action and Synthetic Utility of Benzyl (S)-3,4-diamino-4-oxobutanoate

Executive Summary Benzyl (S)-3,4-diamino-4-oxobutanoate hydrochloride is a highly specialized amino acid derivative utilized extensively in advanced peptide synthesis and pharmaceutical development. As a Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl (S)-3,4-diamino-4-oxobutanoate hydrochloride is a highly specialized amino acid derivative utilized extensively in advanced peptide synthesis and pharmaceutical development. As a Senior Application Scientist, I have designed this technical guide to deconstruct the molecule's chemical mechanism of action, its role in orthogonal protection strategies, and the field-proven methodologies required to deploy it effectively in the laboratory.

Structural Chemistry and Functional Rationale

To understand the synthetic utility of Benzyl (S)-3,4-diamino-4-oxobutanoate hydrochloride, one must first map its strict IUPAC nomenclature to standard peptide conventions. In standard amino acid numbering, L-aspartic acid is (S)-2-aminobutanedioic acid. However, because ester functional groups hold higher IUPAC priority than amides, the numbering of this derivative is reversed:

  • C1: The side-chain carboxyl, protected as a benzyl ester.

  • C2: The β-carbon (-CH₂-).

  • C3: The α-carbon, bearing the α-amino group.

  • C4: The α-carboxyl, modified into an amide (-CONH₂).

Consequently, the α-amine at C3 and the amide nitrogen at C4 constitute the "3,4-diamino" designation, while the amide carbonyl provides the "4-oxo" term. In peptide chemistry vernacular, this molecule is universally recognized as H-Asp(OBzl)-NH₂·HCl (CAS: 199118-68-8)[1].

This specific functionalization addresses a critical challenge in peptide chemistry: enabling the regioselective formation of peptide bonds without triggering deleterious side reactions, such as unintended branching[2].

Mechanism of Action: Chemoselectivity and Orthogonal Protection

In the context of chemical biology and pharmaceutical synthesis, the "mechanism of action" of a structural building block refers to its kinetic and thermodynamic behavior during coupling cycles[3].

Nucleophilic Acylation Dynamics

The primary mechanistic role of H-Asp(OBzl)-NH₂·HCl is to act as a precisely controlled nucleophile. Formulated as a hydrochloride salt, the α-amine remains protonated and unreactive during storage, ensuring high stability[4]. Upon introduction of a mild non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIEA), the amine is deprotonated. This free α-amine then executes a nucleophilic attack on the activated carbonyl of an incoming electrophilic amino acid, successfully forming a new peptide bond[3].

Suppression of Aspartimide Formation

Aspartic acid residues are notoriously susceptible to base-catalyzed cyclization, forming an aspartimide intermediate that leads to racemization and β-peptide bond formation. The benzyl ester (OBzl) provides critical steric bulk and electronic modulation that significantly reduces the electrophilicity of the side-chain carbonyl. Furthermore, the OBzl group is orthogonally stable to the acidic conditions (e.g., Trifluoroacetic acid, TFA) used in Boc-SPPS, yet it can be cleanly cleaved via catalytic hydrogenolysis or strong acids (anhydrous HF) at the end of the synthesis[3].

ProtectionMechanism Root Benzyl Ester (OBzl) Protecting Group Steric Steric Shielding of β-Carbonyl Root->Steric Electronic Electronic Modulation Root->Electronic Stability Orthogonal Stability (TFA Stable) Root->Stability Aspartimide Suppression of Aspartimide Formation Steric->Aspartimide Electronic->Aspartimide Boc Compatibility with Boc-SPPS Chemistry Stability->Boc

Figure 1: Logical mechanism of OBzl-mediated orthogonal protection and side-reaction suppression.

Quantitative Data: Physicochemical and Kinetic Profiling

The following table summarizes the foundational quantitative metrics necessary for stoichiometric calculations and quality control when utilizing H-Asp(OBzl)-NH₂·HCl[1][3].

ParameterSpecification / Value
Chemical Name Benzyl (S)-3,4-diamino-4-oxobutanoate hydrochloride
Peptide Nomenclature H-Asp(OBzl)-NH₂·HCl
CAS Registry Number 199118-68-8
Molecular Formula C₁₁H₁₅ClN₂O₃
Molecular Weight 258.70 g/mol
Standard Purity ≥ 98.0% (HPLC)
Typical Coupling Efficiency > 98% (HATU/DIEA in DMF)
Aspartimide Formation Rate < 2% (Under standard Boc-SPPS neutralization conditions)

Experimental Methodologies and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate self-validating analytical steps to confirm causality and reaction success at every stage.

Protocol 1: Solution-Phase Peptide Coupling

Objective: To couple an N-protected amino acid (e.g., Boc-AA-OH) to H-Asp(OBzl)-NH₂·HCl. Causality & Experience: HATU is selected as the coupling reagent due to its superior ability to stabilize the transition state via a 7-membered hydrogen-bonded intermediate, accelerating the reaction and minimizing epimerization.

  • Activation: Dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Causality: DMF provides an optimal dielectric constant for stabilizing the polar transition state.

  • Nucleophile Introduction: Add H-Asp(OBzl)-NH₂·HCl (1.0 eq) to the reaction mixture.

  • In Situ Neutralization: Dropwise add N,N-Diisopropylethylamine (DIEA) (3.0 eq). Causality: 1.0 eq neutralizes the HCl salt to liberate the α-amine; the remaining 2.0 eq catalyze the HATU activation and maintain a basic environment.

  • Self-Validating Monitoring: Stir at room temperature for 2 hours. Monitor reaction completion via LC-MS. Validation: The complete disappearance of the H-Asp(OBzl)-NH₂ peak (m/z 223.1 for the free base [M+H]+) confirms total nucleophile consumption.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

G A H-Asp(OBzl)-NH2·HCl (Inactive Precursor) B Base Neutralization (e.g., DIEA) A->B Deprotonation C Free α-Amine (Active Nucleophile) B->C E Nucleophilic Acylation (Peptide Bond Formation) C->E D Activated Amino Acid (e.g., Boc-AA-OAt) D->E Electrophilic Attack F Protected Intermediate Boc-AA-Asp(OBzl)-NH2 E->F G Catalytic Hydrogenolysis (Pd/C, H2) F->G Global Deprotection H Target Peptide AA-Asp-NH2 G->H OBzl Cleavage

Figure 2: Mechanistic workflow of H-Asp(OBzl)-NH₂·HCl in solution-phase peptide synthesis.

Protocol 2: Catalytic Hydrogenolysis for Benzyl Deprotection

Objective: Global deprotection of the OBzl group to yield the free β-carboxyl. Causality & Experience: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves benzyl esters without affecting the peptide backbone or the α-amide.

  • Solvation: Dissolve the protected peptide intermediate in Methanol (MeOH).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w) under an inert Argon atmosphere. Causality: Argon purging prevents the spontaneous ignition of the highly active Pd/C catalyst in the presence of solvent vapors.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4-6 hours.

  • Self-Validating Monitoring: Monitor via LC-MS. Validation: A mass shift of exactly -90 Da corresponds to the successful loss of the benzyl moiety (C₇H₆).

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Causality: Celite traps the fine carbon particulates, preventing heavy metal contamination of the final peptide API. Concentrate the filtrate to yield the deprotected peptide.

References

  • Xindao Biotech. "H-Asp(OBzl)-NH2·HCL CAS:199118-68-8 Application and Effect."[2] URL:[Link]

Sources

Exploratory

Isoasparagine Benzyl Ester Derivatives: Synthetic Strategies and Applications in Drug Development

Executive Summary Isoasparagine (β-asparagine) derivatives represent a critical class of non-standard amino acid building blocks in modern medicinal chemistry and peptide synthesis. Unlike standard asparagine, isoasparag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoasparagine (β-asparagine) derivatives represent a critical class of non-standard amino acid building blocks in modern medicinal chemistry and peptide synthesis. Unlike standard asparagine, isoasparagine features an amidated α-carboxyl group and a free β-carboxyl group capable of participating in unique peptide bonds or serving as a bioisosteric target. This technical guide explores the strategic utility of isoasparagine benzyl ester derivatives , focusing on their orthogonal protection chemistry, their application in synthesizing potent enzyme inhibitors, and their role in assembling complex cyclic peptides.

Chemical Biology and Structural Rationale

To leverage isoasparagine in synthetic workflows, one must understand its structural divergence from its natural isomer. While standard L-asparagine contains a β-carboxamide side chain, L-isoasparagine is formed by amidating the α-carboxy moiety, leaving the β-carboxyl group available for elongation or functionalization .

The Benzyl Ester (OBzl) Protection Strategy

In complex synthetic schemes, the β-carboxyl group of isoasparagine must be temporarily masked to prevent unwanted side reactions, such as aspartimide formation or premature polymerization. The benzyl ester (OBzl) is the premier choice for this role due to its orthogonal cleavage profile:

  • Causality of Selection: The benzyl ester is highly stable under standard Boc-chemistry conditions (e.g., 50% TFA in DCM) and during standard peptide coupling cycles.

  • Deprotection: It can be cleanly and quantitatively removed via catalytic hydrogenolysis (e.g., Pd/C and H₂) or strong acid treatment (e.g., anhydrous HF), leaving the delicate α-amide intact.

Application I: Synthesis of N-Phosphonacetyl-L-isoasparagine (PALI)

A premier application of isoasparagine benzyl ester chemistry is the synthesis of N-phosphonacetyl-L-isoasparagine (PALI) , a highly specific, potent inhibitor of Escherichia coli aspartate transcarbamoylase (ATCase) . PALI mimics the transition state of the ATCase substrates, inducing a massive cooperative conformational shift in the enzyme from the low-affinity T-state to the high-affinity R-state.

Step-by-Step Self-Validating Protocol

The synthesis of PALI relies on β-benzyl L-aspartate as the foundational building block. Every step in this 7-step protocol is designed as a self-validating system to ensure downstream integrity.

Step 1 & 2: Boc Protection and α-Amidation

  • Procedure: β-benzyl L-aspartate is protected with Boc₂O and NaHCO₃. The resulting intermediate is reacted with ethyl chloroformate and aqueous ammonia.

  • Causality: Because the β-carboxyl is pre-protected by the benzyl ester, the ethyl chloroformate selectively activates the free α-carboxyl. The subsequent ammonia quench specifically amidates the α-position, establishing the fundamental isoasparagine core.

Step 3 & 4: Boc Deprotection and N-Acylation

  • Procedure: The Boc group is removed using TFA. The free amine is then acylated using chloroacetic anhydride and pyridine to yield β-benzyl N-chloroacetyl-L-isoasparaginate.

  • Validation Checkpoint: The intermediate must be purified and validated via TLC. Achieving the expected 80% yield confirms the complete removal of TFA salts, which would otherwise degrade the chloroacetic anhydride.

Step 5: Arbuzov Reaction (Phosphonation)

  • Procedure: The chloroacetyl derivative (12 mmol) is heated with triethyl phosphite (20 mL) at 150 °C for 8 hours.

  • Causality: The 150 °C thermal energy is thermodynamically required to drive the nucleophilic attack of the phosphite onto the alkyl chloride.

  • Validation Checkpoint: Excess triethyl phosphite is strictly removed via vacuum distillation. The crude product is purified via silica column chromatography (EtOAc/MeOH 9.5:0.5). Isolation of a pure, colorless viscous liquid (95% yield) validates the absence of unreacted phosphite, preventing the poisoning of the subsequent deprotection step.

Step 6 & 7: Orthogonal Deprotection

  • Procedure: Trimethylsilyl bromide (TMSBr) is used to quantitatively cleave the ethyl phosphonate esters. Finally, the benzyl ester is removed via hydrogenolysis using 10% Pd/C in a THF/ethanol mixture under an H₂ atmosphere overnight.

  • Validation Checkpoint: The final product is dissolved in water, washed with dichloromethane to remove organic impurities, and lyophilized. The recovery of a hygroscopic solid (92% yield) with a validated KD​ of 2 μM against ATCase confirms the structural integrity of the final PALI molecule.

PALI Synthesis Workflow Diagram

PALI_Workflow N1 β-Benzyl L-Aspartate (Starting Material) N2 1. Boc Protection (Boc2O, NaHCO3) N1->N2 N3 2. α-Amidation (Ethyl Chloroformate, NH3) N2->N3 Amidation N4 3. Boc Deprotection (TFA) N3->N4 N5 4. N-Acylation (Chloroacetic Anhydride) N4->N5 Yield: 80% N6 5. Arbuzov Reaction (Triethyl Phosphite) N5->N6 N7 6. Phosphonate Deprotection (TMSBr) N6->N7 Yield: 95% N8 7. Hydrogenolysis (10% Pd/C, H2) N7->N8 Quantitative N9 PALI (Final Product) N8->N9 Yield: 92%

Workflow for the 7-step synthesis of PALI from β-benzyl L-aspartate.

Application II: Complex Peptide Assembly (Bacitracin A)

Beyond small-molecule inhibitors, isoasparagine benzyl ester is a vital intermediate in the total synthesis of complex macrocyclic antibiotics, such as Bacitracin A .

During the synthesis of the Bacitracin cyclohexapeptide moiety, researchers must couple a histidine derivative to an aspartyl-isoasparagine dipeptide.

  • The Challenge: Free carboxyl groups in close proximity to activated peptide bonds frequently undergo intramolecular cyclization, forming inactive aspartimide byproducts.

  • The Solution: By utilizing D-isoasparagine benzyl ester , the β-carboxyl group is sterically and electronically shielded. This allows the N-terminal acylation with N-Boc-N im -benzyl-L-histidine-2,4,5-trichlorophenyl ester to proceed smoothly.

  • Causality: The benzyl group is specifically chosen here because it withstands the mild alkaline conditions of the coupling phase and facilitates straightforward purification via silica gel chromatography due to its lipophilicity, before being globally deprotected during the final macrocyclization phase.

Peptide_Assembly A D-Isoasparagine Benzyl Ester C Dipeptide Intermediate (Protected β-Carboxyl) A->C Acylation B Nim-Benzyl-L-Histidine Derivative B->C Coupling D Cyclohexapeptide Ring Closure C->D Prevents Aspartimide E Bacitracin A Analog D->E Deprotection

Role of isoasparagine benzyl ester in the synthesis of Bacitracin A.

Quantitative Data Summaries

To facilitate rapid experimental design, the kinetic parameters of ATCase inhibitors and the validated yields of the PALI synthetic intermediates are summarized below.

Table 1: Quantitative Comparison of ATCase Inhibitors

InhibitorTarget Enzyme KD​ (μM)Conformational ShiftH-Bonding Interactions
PALA E. coli ATCase~0.1T-State R-StateExtensive
PALI E. coli ATCase2.0T-State R-State22 specific interactions

Table 2: Validated Yields for PALI Synthesis Intermediates

StepIntermediate GeneratedPrimary Reagents / ConditionsValidated Yield
1-2N-Boc-β-benzyl-L-isoasparagineBoc₂O, Ethyl chloroformate, NH₃N/A (Carried forward)
3-4β-benzyl N-chloroacetyl-L-isoasparaginateTFA, Chloroacetic anhydride80%
5β-benzyl N-(diethoxyphosphinoyl)acetyl-L-isoasparaginateTriethyl phosphite, 150 °C, 8h95%
6β-benzyl N-phosphonacetyl-L-isoasparaginateTMSBr, Room TemperatureQuantitative
7N-phosphonacetyl-L-isoasparagine (PALI)10% Pd/C, H₂, THF/EtOH, RT92%

Conclusion

Isoasparagine benzyl ester derivatives provide an elegant chemical solution to the challenges of regioselective amidation and orthogonal protection. Whether utilized as a scaffold for transition-state analogs like PALI or as a protective building block in the macrocyclization of Bacitracin A, the strategic masking of the β-carboxyl group ensures high-fidelity synthesis. By adhering to the self-validating checkpoints outlined in this guide, researchers can reliably deploy these derivatives in advanced drug discovery pipelines.

References

  • N-Phosphonacetyl-L-isoasparagine a Potent and Specific Inhibitor of Escherichia coli Aspartate Transcarbamoylase. Journal of Medicinal Chemistry (2006). Available at:[Link]

  • Synthetic Studies of Bacitracin. VIII. Synthesis of Cyclohexapeptide Moiety. Bulletin of the Chemical Society of Japan (1973). Available at:[Link]

Foundational

Strategic Utilization of the Benzyl Protecting Group in the Synthesis of Advanced Butanoate Prodrugs

Executive Summary The therapeutic potential of short-chain fatty acids, particularly butyrate, has garnered significant attention in drug development. As a potent histone deacetylase (HDAC) inhibitor and G-protein couple...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic potential of short-chain fatty acids, particularly butyrate, has garnered significant attention in drug development. As a potent histone deacetylase (HDAC) inhibitor and G-protein coupled receptor (GPCR) agonist, butyrate promotes regulatory T cell (Treg) differentiation and mucosal healing[1]. However, the clinical translation of raw sodium butyrate is severely bottlenecked by its foul odor, rapid gut metabolism, and negligible systemic bioavailability[2].

To overcome these pharmacokinetic hurdles, researchers have engineered sophisticated butanoate prodrugs—such as O-butyryl-L-serine (SerBut) and cellulose acetate butyrate (CAB) nanoparticles—which utilize amino acid transporters or colon-specific degradation to enhance systemic uptake[3],[2]. The synthesis of these complex molecules requires absolute regiocontrol to ensure the butyryl group is installed at the correct heteroatom. This whitepaper explores the critical role of the benzyl (Bn) protecting group in achieving this orthogonality, detailing the mechanistic rationale, synthetic workflows, and self-validating experimental protocols required for successful butanoate prodrug development.

Mechanistic Rationale: The Benzyl Advantage

In polyfunctional molecules like amino acids or carbohydrates, masking reactive carboxylic acids or secondary alcohols is mandatory before introducing a butyryl moiety. The benzyl group (–CH₂C₆H₅) is the gold standard for this purpose due to its unique combination of stability and mild cleavage conditions[4].

Introduction: Overcoming Basic Limitations

Traditionally, benzyl ethers and esters are synthesized via the Williamson ether synthesis, which requires strong bases (e.g., NaH, K₂CO₃) and benzyl halides[4]. However, for chiral prodrug precursors like L-serine, strong bases can induce unwanted epimerization. To preserve stereochemical integrity, modern syntheses utilize Dudley Reagents (e.g., 2-benzyloxy-1-methylpyridinium triflate, BnOPT). Under neutral, thermal conditions, BnOPT undergoes ionization to generate a reactive phenylcarbenium species, which is rapidly trapped by the nucleophilic substrate without the need for harsh basic media,[5].

Cleavage: The Power of Hydrogenolysis

The most significant advantage of the benzyl group is its orthogonal deprotection. While acetals require acidic cleavage and silyl ethers require fluoride sources, benzyl groups are uniquely susceptible to catalytic hydrogenolysis [4]. In the presence of palladium on carbon (Pd/C) and hydrogen gas (H₂), the palladium surface adsorbs both the aromatic ring and the H₂ molecules. A hydride transfer subsequently cleaves the benzylic C–O bond, liberating the free acid or alcohol and yielding toluene as a highly volatile, easily removed byproduct[6].

Chemoselective Inhibition (The Sajiki Protocol)

In advanced prodrugs containing reducible functional groups (e.g., alkenes or azides), standard Pd/C hydrogenolysis may cause off-target reduction. This is mitigated by introducing catalyst poisons such as pyridine, ammonia, or ammonium acetate. These nitrogenous additives competitively bind to the palladium surface, selectively inhibiting the cleavage of O-benzyl ethers while allowing the hydrogenation of other moieties to proceed smoothly[7],[8].

Synthetic Workflow

The following Graphviz diagram illustrates the logical progression of synthesizing an amino acid-conjugated butyrate prodrug (e.g., O-butyryl-L-serine) utilizing orthogonal benzyl protection.

ButanoateSynthesis Start Starting Material (e.g., L-Serine) BnProtect Step 1: Benzylation (BnOPT, Neutral Conditions) Start->BnProtect Intermediate Bn-Protected Intermediate (Masked -COOH) BnProtect->Intermediate Prevents Acylation Butanoylation Step 2: Butanoylation (Butyryl Chloride, DMAP) Intermediate->Butanoylation ProtectedProdrug Protected Butanoate Prodrug (Esterified) Butanoylation->ProtectedProdrug Installs Butyrate Deprotection Step 3: Hydrogenolysis (H2, Pd/C, MeOH) ProtectedProdrug->Deprotection FinalProduct Final Butanoate Prodrug (e.g., O-butyryl-L-serine) Deprotection->FinalProduct Cleaves -Bn to Toluene

Figure 1: Synthetic workflow for butanoate prodrugs utilizing orthogonal benzyl protection.

Experimental Methodologies: A Self-Validating System

As an Application Scientist, it is critical to implement protocols that are not only effective but self-validating. The following methodologies detail the causality behind each operational step.

Protocol 1: Neutral Benzylation of Carboxylic Acids using BnOPT

Causality: Utilizing BnOPT prevents the epimerization of chiral amino acid precursors that would otherwise occur in standard base-catalyzed Williamson ether syntheses.

  • Preparation: Dissolve the carboxylic acid substrate (1.0 equiv) and 2-benzyloxy-1-methylpyridinium triflate (BnOPT, 1.2 equiv) in anhydrous toluene (0.2 M) under an inert argon atmosphere.

  • Activation: Add magnesium oxide (MgO, 2.0 equiv) as an acid scavenger. Note: MgO is chosen over triethylamine to strictly maintain neutral conditions and prevent any base-catalyzed side reactions[5].

  • Heating: Heat the suspension to 85°C for 12 hours. The thermal energy drives the ionization of BnOPT to the reactive phenylcarbenium intermediate.

  • Validation & Workup: Monitor completion via TLC (UV active spot formation). Cool to room temperature, filter through a Celite pad to remove MgO, and concentrate in vacuo. Purify via flash chromatography.

Protocol 2: Regioselective Butanoylation

Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-butyrylpyridinium intermediate that accelerates the esterification of sterically hindered alcohols.

  • Preparation: Dissolve the benzyl-protected intermediate (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). Cool the mixture to 0°C to control the exothermic reaction.

  • Acylation: Dropwise add butyryl chloride (1.5 equiv). Stir for 30 minutes at 0°C, then allow to warm to room temperature for 4 hours.

  • Validation & Workup: Quench with saturated aqueous NaHCO₃ to neutralize unreacted butyryl chloride and remove DMAP salts. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 3: Deprotection via Catalytic Hydrogenolysis

Causality: Purging the reaction vessel with argon before introducing H₂ is a critical safety measure to prevent the pyrophoric Pd/C from igniting a hydrogen/oxygen mixture.

  • Preparation: Dissolve the protected butanoate prodrug in HPLC-grade methanol (0.1 M).

  • Catalyst Loading: Carefully add 10% Pd/C (10% w/w relative to the substrate).

  • Atmosphere Exchange: Seal the flask. Evacuate the flask under a vacuum and backfill with argon (repeat 3x). Evacuate again and backfill with H₂ gas via a balloon[4].

  • Reaction: Stir vigorously at room temperature for 2–4 hours. The heterogeneous palladium surface will facilitate the hydride transfer, cleaving the benzyl group[6].

  • Validation & Workup: Monitor the disappearance of the starting material via LC-MS. Once complete, purge the flask with argon to remove residual H₂. Filter the mixture through a tightly packed Celite plug to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the final butanoate prodrug. The byproduct, toluene, is co-evaporated during this step.

Quantitative Comparison of Protecting Groups

To justify the selection of the benzyl group over other common protecting groups in butanoate synthesis, the following table summarizes their operational parameters:

Protecting GroupIntroduction ReagentsCleavage ConditionsOrthogonality & AdvantagesLimitations
Benzyl (Bn) BnBr/Base or BnOPTH₂, Pd/C (Hydrogenolysis)Stable to strong acids/bases; highly orthogonal to Boc/Fmoc groups.Susceptible to strong oxidants; Pd catalyst can unintentionally reduce alkenes if unpoisoned.
p-Methoxybenzyl (PMB) PMB-Cl, NaHDDQ or TFACleaved oxidatively; orthogonal to standard Bn groups.Lower acid stability than Bn; DDQ byproducts often require tedious column chromatography.
tert-Butyl (t-Bu) Isobutylene, H₂SO₄TFA or HClHighly stable to nucleophiles and bases; sterically bulky.Requires strong acid for cleavage, which may hydrolyze sensitive butanoate esters.
Trimethylsilyl (TMS) TMS-Cl, Et₃NTBAF or mild acidExtremely mild introduction and cleavage.Highly moisture sensitive; often too labile to survive multi-step prodrug syntheses.

References

  • [7] Organic Chemistry Portal. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate." 7

  • [8] J-Stage. "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison." 8

  • [4] BenchChem. "An In-depth Technical Guide to the Benzyl Protecting Group for Carboxylic Acids." 4

  • Sigma-Aldrich. "Dudley Reagents." Link

  • [5] Organic Syntheses. "3-Benzyloxy-2-methyl Propanoate." 5

  • [6] ACS Publications. "Pd−C-Induced Catalytic Transfer Hydrogenation with Triethylsilane." 6

  • [3] ACS Publications. "Orally Targeted Cellulose Acetate Butyrate Nanocarriers Serve as a Butyrate Prodrug and Quercetin Delivery Platform for Synergistic Microbiota-Modulated Colitis Therapy." 3

  • [1] BioCentury. "Butyrate prodrug with increased oral bioavailability for autoimmune diseases." 1

  • [2] bioRxiv. "Suppression of autoimmune arthritis and neuroinflammation via an amino acid-conjugated butyrate prodrug with enhanced oral bioavailability." 2

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Exploratory

Biological activity of diamino-oxobutanoate compounds

An In-depth Technical Guide to the Biological Activity of Diamino-Oxobutanoate Derivatives in Drug Discovery Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the biolog...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Diamino-Oxobutanoate Derivatives in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities of key diamino-oxobutanoate derivatives, with a focus on their therapeutic potential as enzyme inhibitors. Intended for researchers, scientists, and professionals in drug development, this document delves into the mechanistic basis of their action, provides field-proven experimental protocols, and explores the rationale behind experimental design.

Introduction: The Therapeutic Potential of the Diamino Scaffold

The diamino functional group is a recurring motif in a multitude of biologically active compounds. Its ability to participate in hydrogen bonding, ionic interactions, and to serve as a key pharmacophore has made it a cornerstone in the design of various therapeutic agents. While the parent "diamino-oxobutanoate" core structure itself is a subject of ongoing research, its derivatives have demonstrated significant and specific biological activities. This guide will focus on two prominent classes of such derivatives: those acting as D-amino acid oxidase (DAAO) inhibitors and those targeting dihydrofolate reductase (DHFR). Amino acids and their derivatives are crucial in modern medicine, with over 30% of small-molecule drugs containing residues of tailor-made amino acids or their derivatives[1].

Mechanism of Action I: D-Amino Acid Oxidase (DAAO) Inhibition for Neurological Disorders

The Rationale for DAAO Inhibition

D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the degradation of D-amino acids, most notably D-serine.[2] D-serine is an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and glutamatergic neurotransmission.[2] Elevated DAAO activity leads to reduced levels of D-serine, which in turn results in hypoactivation of NMDA receptors.[3] This phenomenon has been linked to the pathophysiology of schizophrenia, with post-mortem studies of patients' brains revealing increased DAAO expression and activity.[3] Consequently, inhibiting DAAO is a promising therapeutic strategy to increase synaptic D-serine concentrations and ameliorate the symptoms of schizophrenia.[2][3]

Diamino-Oxobutanoate Derivatives as DAAO Inhibitors

A notable example of a DAAO inhibitor derived from a diamino-oxobutanoate-related structure is d-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid (D-KYN).[3] The design of potent DAAO inhibitors often involves creating molecules that can effectively interact with the enzyme's active site. First-generation DAAO inhibitors were typically small, polar molecules designed to mimic the properties of the active site.[3]

Experimental Workflow: Screening for DAAO Inhibitory Activity

The following workflow outlines a robust method for identifying and characterizing novel DAAO inhibitors.

DAAO_Inhibition_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization A Compound Library of Diamino-Oxobutanoate Derivatives B High-Throughput Fluorescence-Based Assay A->B Test Compounds C Identification of Initial Hits B->C Activity Threshold D IC50 Determination C->D Validated Hits E Mechanism of Inhibition Studies (e.g., Lineweaver-Burk Plot) D->E F Selectivity Profiling (vs. other oxidases) E->F G Structure-Activity Relationship (SAR) Studies F->G Selective Leads H In Vivo Efficacy Studies (Animal Models of Schizophrenia) G->H I ADMET Profiling H->I

Caption: Workflow for the discovery and development of DAAO inhibitors.

Protocol: Fluorometric DAAO Enzyme Inhibition Assay

This protocol is based on the principle that DAAO metabolizes D-kynurenine (D-KYN) to produce kynurenic acid (KYNA), which has favorable fluorescence properties.[3]

Materials:

  • Human DAAO enzyme

  • D-kynurenine (D-KYN) substrate

  • Flavin adenine dinucleotide (FAD)

  • TRIS-HCl buffer (20 mM, pH 8.0) containing 100 mM NaCl

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare the assay buffer (20 mM TRIS-HCl, 100 mM NaCl, pH 8.0).

    • Prepare a stock solution of FAD in the assay buffer. The final concentration in the assay should be 5 µM.[3]

    • Prepare a stock solution of D-KYN in the assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO. Ensure the final DMSO concentration in the assay is below 5%.[3]

  • Assay Setup:

    • In each well of the 96-well plate, add:

      • Assay buffer

      • FAD solution (to a final concentration of 5 µM)

      • Test compound solution or DMSO (for control)

      • Human DAAO enzyme

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the D-KYN substrate to each well to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Measure the fluorescence of the resulting KYNA at an excitation wavelength of 340 nm and an emission wavelength of 405 nm.

    • Take readings at multiple time points to determine the reaction kinetics.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Mechanism of Action II: Dihydrofolate Reductase (DHFR) Inhibition for Cancer and Infectious Diseases

The Critical Role of DHFR

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines, thymidylate, and several amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for anticancer and antimicrobial therapies.

Diaminopyrimidine and Diaminotriazine Derivatives as DHFR Inhibitors

The 2,4-diaminopyrimidine and 2,4-diaminotriazine scaffolds are classic examples of "nonclassical" antifolates. These structures act as mimetics of the pteridine ring of folic acid and bind tightly to the active site of DHFR. Several compounds incorporating these scaffolds have shown potent inhibitory activity against DHFR from various sources, including humans, bacteria, and parasites.[4][5][6] For instance, certain 2,4-diamino-1,3,5-triazine derivatives have demonstrated significant in vitro antitumor activity, with one compound showing remarkable activity against a melanoma cell line.[4] Similarly, novel 2,4-diaminopyrimidine derivatives have exhibited potent antitumor activities against multiple cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer).[7] The mechanism of their anticancer activity has been shown to involve the induction of apoptosis and cell cycle arrest.[7]

Experimental Workflow: Evaluating DHFR Inhibitors

DHFR_Inhibition_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Evaluation J Recombinant DHFR Enzyme (Human, Bacterial, Parasitic) K Spectrophotometric DHFR Assay J->K L IC50 Determination K->L M Antiproliferative Assays (e.g., MTT, SRB) L->M Potent Inhibitors N Cell Cycle Analysis (Flow Cytometry) M->N O Apoptosis Assays (e.g., Annexin V Staining) N->O P Xenograft Models (for anticancer activity) O->P Compounds with Cellular Activity Q Infection Models (for antimicrobial activity) O->Q R Pharmacokinetic & Toxicity Studies P->R Q->R

Caption: Workflow for the evaluation of DHFR inhibitors.

Protocol: Spectrophotometric DHFR Enzyme Inhibition Assay

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF).[6]

Materials:

  • Recombinant DHFR enzyme (human or from the target organism)

  • Dihydrofolate (DHF)

  • NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • UV-transparent 96-well plates or cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare the assay buffer.

    • Prepare stock solutions of DHF and NADPH in the assay buffer. Keep on ice.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup:

    • In each well or cuvette, add:

      • Assay buffer

      • NADPH solution

      • Test compound solution or DMSO (for control)

      • DHFR enzyme

    • Incubate at the desired temperature (e.g., 25°C or 37°C) for a few minutes.

  • Initiate Reaction:

    • Add the DHF substrate to start the reaction.

  • Spectrophotometric Measurement:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control.

    • Calculate the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.

Data Summary and Structure-Activity Relationships

The biological activity of these compounds is highly dependent on their specific chemical structures. For instance, in a series of 2,4-diaminopyrimidine derivatives, the nature of the substituents on the pyrimidine core and an attached aromatic ring significantly influenced their antitumor potency.[7]

Table 1: Representative Biological Activities of Diamino-Oxobutanoate Derivatives and Related Scaffolds

Compound ClassTargetBiological ActivityPotency (IC50/GI50)Reference
d-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid derivativesD-amino acid oxidase (DAAO)Enzyme InhibitionLow µM to nM range[3]
2,4-diamino-1,3,5-triazine derivativesDihydrofolate Reductase (DHFR)Anticancer (Melanoma)3.3 x 10-8 M[4]
2,4-diaminopyrimidine derivativesDihydrofolate Reductase (DHFR)Anticancer (A549, HCT-116, PC-3, MCF-7)1.98 - 5.52 µM[7]
4,5-diamino-substituted 1,2-benzoquinonesNot specifiedAntitumor (L1210 leukemia)Potent[8][9]

Conclusion and Future Directions

Derivatives based on the diamino-oxobutanoate and related scaffolds represent a versatile class of molecules with significant therapeutic potential. Their demonstrated ability to potently and selectively inhibit key enzymes such as D-amino acid oxidase and dihydrofolate reductase underscores their importance in drug discovery for neurological disorders, cancer, and infectious diseases. The provided workflows and protocols offer a robust framework for the identification and characterization of novel inhibitors. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro potency into in vivo efficacy and clinical success.

References

  • Synthesis and Biochemical Evaluation of Lid-Open d-Amino Acid Oxidase Inhibitors - PMC. (2019, January 14). National Center for Biotechnology Information. [Link]

  • 2,4-Diamino-3-oxobutanoic acid | C4H8N2O3 | CID 13041226 - PubChem. National Center for Biotechnology Information. [Link]

  • Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-225. [Link]

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Huang, Z. D., Chen, Y. N., Menon, K., & Teicher, B. A. (1995). Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones. Journal of Medicinal Chemistry, 38(5), 774-778. [Link]

  • 3,4-Diamino-4-oxobutanoic acid | C4H8N2O3 | CID 352913 - PubChem. National Center for Biotechnology Information. [Link]

  • (2S)-2,4-diamino-3-hydroxy-4-oxobutanoic acid | C4H8N2O4 - PubChem. National Center for Biotechnology Information. [Link]

  • Bhat, M. A., Al-Ghorbani, M., & Khan, A. A. (2022). Facile synthesis and anticancer activity of novel dihydropyrimidinone derivatives. Polish Journal of Chemical Technology, 24(1), 28-34. [Link]

  • 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis and Anticancer Activity of A-Ring-Modified Derivatives of Dihydrobetulin - MDPI. (2023, June 7). MDPI. [Link]

  • Ismiyev, A. I., et al. (2020). Synthesis and Biological Activity of 8-(Dialkylamino)-3-aryl-6-oxo-2,4-dicyanobicyclo[3.2.1]octane-2,4-dicarboxylic Acids Diethyl Esters. Russian Journal of General Chemistry, 90(8), 1418-1423. [Link]

  • Rosowsky, A., et al. (1997). Nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidine Antifolates: Activity as Inhibitors of Dihydrofolate Reductase From Pneumocystis Carinii and Toxoplasma Gondii and as Antitumor Agents. Journal of Medicinal Chemistry, 40(19), 3040-3048. [Link]

  • Organic Compounds with Biological Activity - MDPI. (2025, September 29). MDPI. [Link]

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  • Soloshonok, V. A., & O'Hagan, D. (2021). New pharmaceuticals approved by FDA in 2020: Small-molecule drugs derived from amino acids and related compounds. Chirality, 33(12), 835-864. [Link]

  • Rafferty, J. B., & Rice, D. W. (1998). Mechanism of action of diazaborines. Biochemical Pharmacology, 56(3), 265-271. [Link]

  • Sacchi, S., et al. (2013). D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy. Current Pharmaceutical Design, 19(14), 2539-2563. [Link]

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  • Guzzetti, S., et al. (2007). 4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action. Journal of Medicinal Chemistry, 50(18), 4415-4426. [Link]

  • ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. The Journal of Microbiology, Epidemiology and Immunobiology. [Link]

  • Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - MDPI. (2023, June 7). MDPI. [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC. National Center for Biotechnology Information. [Link]

  • Rational Design, Synthesis, and In Vitro Activity of Heterocyclic Gamma-Butyrobetaines as Potential Carnitine Acetyltransferase Inhibitors - MDPI. (2025, February 6). MDPI. [Link]

  • Huang, Z. D., et al. (1995). Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones. Journal of Medicinal Chemistry, 38(5), 774-778. [Link]

  • Brophy, V. H., et al. (2001). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. Antimicrobial Agents and Chemotherapy, 45(7), 187-195. [Link]

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Protocols & Analytical Methods

Method

Application Note: Benzyl (S)-3,4-diamino-4-oxobutanoate in Peptide Synthesis

Executive Summary & Chemical Identity Benzyl (S)-3,4-diamino-4-oxobutanoate hydrochloride (commonly referred to as H-Asp(OBzl)-NH₂·HCl ) is a highly specialized amino acid building block utilized extensively in both solu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Benzyl (S)-3,4-diamino-4-oxobutanoate hydrochloride (commonly referred to as H-Asp(OBzl)-NH₂·HCl ) is a highly specialized amino acid building block utilized extensively in both solution-phase peptide synthesis (LPPS) and solid-phase fragment condensation[1].

  • CAS Number: 199118-68-8[2]

  • Structural Features:

    • Free α -amine: Formulated as a stable hydrochloride salt, ready for targeted coupling.

    • α -amide (C-terminus): The C-terminal carboxyl is amidated, fixing the peptide's C-terminus as an amide—a critical feature for mimicking bioactive hormones and neuropeptides[3].

    • β -benzyl ester (OBzl): The side-chain carboxyl is protected by a benzyl group, providing orthogonality to standard Boc-chemistry deprotection conditions and enabling selective catalytic hydrogenolysis.

As a Senior Application Scientist, I approach the integration of this building block not merely as a sequential protocol, but as a highly orchestrated chemical system. The presence of the OBzl group on an aspartic acid residue introduces specific mechanistic vulnerabilities—most notably, aspartimide formation —which must be proactively managed through rational experimental design[4].

Mechanistic Insights: The Role and Risks of OBzl Protection

The selection of the OBzl protecting group over alternatives like tert-butyl (OtBu) or cyclohexyl (OcHx) is driven by the need for specific cleavage orthogonality. However, it requires a deep understanding of side-chain causality.

The Aspartimide Challenge

Aspartic acid-containing sequences are notoriously prone to [5]. This side reaction is highly sequence-dependent, occurring most aggressively in Asp-Gly , Asp-Ala , and Asp-Ser motifs[6].

Mechanism: During exposure to bases (e.g., piperidine or DIPEA), the unprotected α -nitrogen of the adjacent C-terminal residue (or the incoming amino acid) undergoes deprotonation. This nucleophilic nitrogen attacks the β -carboxyl carbon of the Asp(OBzl) residue, displacing benzyl alcohol and forming a five-membered succinimide (aspartimide) ring[7].

Causality of Protection: The OBzl group is less sterically hindering than the OcHx or OtBu groups. Consequently, it is significantly more susceptible to nucleophilic attack[4]. Once formed, the aspartimide ring rapidly epimerizes and undergoes ring-opening via hydrolysis or aminolysis, yielding a complex, often inseparable mixture of α -Asp and β -Asp peptides, alongside piperidides[7]. To mitigate this, our protocols enforce strict stoichiometric control of bases and the use of acidic modifiers.

Aspartimide_Mechanism A Peptide-Asp(OBzl)-Xaa (Linear Peptide) B Base Catalysis (e.g., Piperidine, DIPEA) A->B C Deprotonation of Xaa alpha-NH B->C D Nucleophilic Attack on Asp beta-carboxyl (OBzl) C->D E Aspartimide Intermediate (Five-membered ring) D->E - BzlOH F Ring Opening (Hydrolysis / Aminolysis) E->F G alpha-Asp Peptide (Desired, but epimerized) F->G H beta-Asp Peptide (Undesired Isomer) F->H I Asp-Piperidides (Undesired Adducts) F->I

Fig 1: Base-catalyzed aspartimide formation mechanism and subsequent ring-opening pathways.

Quantitative Data: Protecting Group Comparison

To rationally select the correct protection strategy, compare the stability and cleavage profiles of standard Asp protecting groups.

Protecting GroupStructureCleavage ConditionsAspartimide Susceptibility (Base)Primary Application
OBzl (Benzyl) -CH₂-C₆H₅HF, TFMSA, H₂/Pd-CHighBoc SPPS, LPPS Fragment Assembly
OtBu (tert-Butyl) -C(CH₃)₃TFAModerateStandard Fmoc SPPS
OcHx (Cyclohexyl) -C₆H₁₁HF, TFMSALowBoc SPPS (Aspartimide resistant)
OAll (Allyl) -CH₂-CH=CH₂Pd(PPh₃)₄, PhSiH₃ModerateOrthogonal Fmoc SPPS

Data synthesized from comparative stability studies on aspartimide formation[4].

Experimental Workflows & Protocols

Protocol A: Solution-Phase Coupling of Fmoc-AA-OH to H-Asp(OBzl)-NH₂·HCl

This protocol details the fragment assembly of a C-terminal amidated peptide.

Reagents: Fmoc-AA-OH, H-Asp(OBzl)-NH₂·HCl, HATU, DIPEA, anhydrous DMF.

Step-by-Step Methodology:

  • Pre-activation: Dissolve Fmoc-AA-OH (1.0 eq) and HATU (0.98 eq) in anhydrous DMF (0.1 M concentration).

    • Causality: HATU is kept slightly substoichiometric to prevent the free amine of the Asp derivative from reacting with excess uronium salt, which would form an irreversible guanidinium capping byproduct.

  • Base Addition: Add DIPEA (2.0 eq) and stir for 2 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid, driving the formation of the highly reactive OAt ester.

  • Amine Introduction: Add H-Asp(OBzl)-NH₂·HCl (1.1 eq) followed immediately by an additional portion of DIPEA (1.1 eq).

    • Causality: The extra 1.1 eq of DIPEA is strictly required to neutralize the hydrochloride salt of the Asp derivative. Without this, the α -amine remains protonated and non-nucleophilic, halting the coupling.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 1–2 hours. Monitor the reaction via LC-MS.

    • Validation: Look for the disappearance of the H-Asp(OBzl)-NH₂ mass ( m/z 223.1 [M+H]⁺ for the free base) and the appearance of the target dipeptide mass.

  • Workup: Dilute the mixture with Ethyl Acetate (10 volumes). Wash sequentially with 5% aqueous KHSO₄ (3x), saturated NaHCO₃ (3x), and Brine (1x).

    • Causality: The KHSO₄ wash selectively protonates any unreacted H-Asp(OBzl)-NH₂, partitioning it into the aqueous waste. The NaHCO₃ wash deprotonates and removes unreacted Fmoc-AA-OH.

LPPS_Workflow A Fmoc-AA-OH (Activated Carboxyl) C Coupling Reagents (HATU, DIPEA, DMF) A->C B H-Asp(OBzl)-NH2·HCl (Free Amine) B->C D Fmoc-AA-Asp(OBzl)-NH2 (Protected Dipeptide) C->D E Fmoc Deprotection (20% Piperidine/DMF) D->E F H-AA-Asp(OBzl)-NH2 (Chain Elongation) E->F G Global Deprotection (H2, Pd/C or HF) F->G After sequence assembly H Peptide-Asp-NH2 (Final Product) G->H

Fig 2: LPPS workflow utilizing H-Asp(OBzl)-NH₂·HCl for C-terminal amidated peptide assembly.

Protocol B: Global Deprotection via Catalytic Hydrogenolysis

While strong acids (like HF) can cleave the OBzl group, to prevent the alkylation of susceptible residues by benzyl cations. A milder, highly preferred alternative for LPPS is catalytic hydrogenolysis.

Step-by-Step Methodology:

  • Solubilization: Dissolve the fully assembled, protected peptide in a 1:1 (v/v) mixture of Methanol and Ethyl Acetate.

    • Causality: This solvent system balances the solubility of the hydrophobic protected peptide with the polarity required for the hydrogenolysis mechanism.

  • Catalyst Addition: Under a gentle stream of inert N₂ gas, carefully add 10% Pd/C (10% w/w relative to the peptide).

    • Causality: Dry Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen. The N₂ blanket is a critical safety control.

  • Hydrogenation: Evacuate the flask briefly and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 2–4 hours.

    • Causality: Vigorous stirring maximizes the three-phase (solid catalyst, liquid solvent, gaseous H₂) interfacial area, accelerating the cleavage of the benzyl ester.

  • Filtration (Self-Validation): Filter the suspension through a tightly packed pad of Celite. Wash the pad thoroughly with Methanol. Concentrate the filtrate in vacuo.

    • Validation: LC-MS of the crude residue should show a mass shift of -90 Da (loss of the benzyl group), yielding the free β -carboxyl with the C-terminal α -amide strictly intact.

References

  • [3] Xindao Biotech. H-Asp(OBzl)-NH2·HCL CAS:199118-68-8 Application and Effect. Retrieved from: [Link]

  • [4] Yang, Y., & Sweeney, W. V. (1992). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. International Journal of Peptide and Protein Research. Retrieved from:[Link]

  • [6] AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from:[Link]

  • [7] Iris Biotech GmbH. Aspartimide Formation: Occurrence, Prevention Strategies. Retrieved from:[Link]

  • [5] Behrendt, R., Huber, S., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science (PMC NIH). Retrieved from:[Link]

Sources

Application

Application Notes and Protocols for the Benzyl Esterification of Diamino Acids

Introduction: The Strategic Importance of Benzyl Esters in Diamino Acid Chemistry In the landscape of peptide synthesis and drug development, diamino acids represent a critical class of building blocks. Their unique stru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Benzyl Esters in Diamino Acid Chemistry

In the landscape of peptide synthesis and drug development, diamino acids represent a critical class of building blocks. Their unique structural motifs are integral to a vast array of bioactive peptides and peptidomimetics. The strategic manipulation of their functional groups—two amino groups and a carboxylic acid—is paramount to successful synthetic outcomes. Benzyl esterification of the carboxylic acid moiety is a cornerstone of this strategy, serving as a robust method for C-terminal protection.[1] This protective measure is essential to prevent the carboxyl group from engaging in unwanted side reactions during peptide coupling steps.[2][3]

The benzyl ester, in particular, is favored for its stability under various reaction conditions and its susceptibility to removal under mild hydrogenolysis, which preserves the integrity of other sensitive functionalities within the peptide chain.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the benzyl esterification of diamino acids. It delves into the underlying chemical principles, offers a detailed, field-proven protocol, and addresses common challenges and their solutions.

Mechanistic Insights: The Chemistry Behind Benzyl Esterification

The conversion of a carboxylic acid to a benzyl ester can be achieved through several synthetic routes. One of the most common and effective methods involves the use of thionyl chloride (SOCl₂) in the presence of benzyl alcohol. This process proceeds through a two-step mechanism:

  • Formation of the Acyl Chloride: The carboxylic acid first reacts with thionyl chloride to form a highly reactive acyl chloride intermediate.[5][6] The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then collapses, releasing sulfur dioxide (SO₂) gas and a chloride ion, which subsequently attacks the carbonyl carbon to form the acyl chloride and hydrochloric acid (HCl).[5][7]

  • Nucleophilic Acyl Substitution: The newly formed acyl chloride is then subjected to nucleophilic attack by benzyl alcohol. The lone pair of electrons on the oxygen atom of the benzyl alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to yield the benzyl ester.[5]

An alternative, more direct approach is the Fischer-Speier esterification, which involves heating the amino acid with a large excess of benzyl alcohol in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (TsOH) or sulfuric acid (H₂SO₄).[8][9] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by benzyl alcohol.[10] The reaction is reversible, and water, a byproduct, must be removed to drive the equilibrium towards the formation of the ester. This is often achieved by azeotropic distillation.[8]

Esterification_Mechanism cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Nucleophilic Attack Carboxylic_Acid Diamino Acid (R-COOH) SOCl2 Thionyl Chloride (SOCl₂) Acyl_Chloride Acyl Chloride Intermediate (R-COCl) Benzyl_Alcohol Benzyl Alcohol (BnOH) Byproducts1 SO₂ + HCl Benzyl_Ester Diamino Acid Benzyl Ester (R-COOBn) HCl_byproduct HCl

Critical Consideration: Protection of Amino Groups

A crucial aspect of benzyl esterification of diamino acids is the simultaneous protection of both the α- and side-chain amino groups. In the presence of an acid catalyst or thionyl chloride, the amino groups will be protonated, forming ammonium salts. This in-situ protection prevents them from reacting with the activated carboxylic acid or acyl chloride. However, for more controlled and specific peptide synthesis, pre-protection of the amino groups with suitable protecting groups like tert-Butoxycarbonyl (Boc) or 9-Fluorenylmethyloxycarbonyl (Fmoc) is standard practice.[2][3][11] The choice of the N-protecting group will dictate the subsequent deprotection strategies and overall synthetic route.[3]

Experimental Protocol: Benzyl Esterification of a Diamino Acid using p-Toluenesulfonic Acid

This protocol details a reliable method for the benzyl esterification of a generic N-protected diamino acid using p-toluenesulfonic acid as a catalyst and toluene as the azeotropic solvent to remove water.

Workflow

Materials
Reagent/MaterialGradeSupplierNotes
N-protected Diamino AcidSynthesis GradeStandard Suppliere.g., Boc-L-Lysine-OH
Benzyl AlcoholAnhydrousStandard SupplierFreshly distilled if necessary
p-Toluenesulfonic acid monohydrateReagent GradeStandard Supplier
TolueneAnhydrousStandard Supplier
Sodium Bicarbonate (NaHCO₃)Reagent GradeStandard SupplierFor aqueous solution
Brine (saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeStandard SupplierFor drying
Ethyl AcetateHPLC GradeStandard SupplierFor chromatography
HexanesHPLC GradeStandard SupplierFor chromatography
Silica Gel60 Å, 230-400 meshStandard SupplierFor column chromatography
Equipment
  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add the N-protected diamino acid (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and benzyl alcohol (5-10 eq).

    • Add a sufficient volume of toluene to dissolve the reactants upon heating.

    • Assemble a Dean-Stark apparatus and a condenser on top of the flask.

  • Azeotropic Reflux:

    • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

    • Continue refluxing until no more water is collected in the trap (typically 4-12 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x volume of organic layer) and brine (1 x volume of organic layer). This neutralizes the acidic catalyst.[12]

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess benzyl alcohol.

    • The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diamino acid benzyl ester.

  • Characterization:

    • The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[13][14] The enantiomeric purity can be assessed by chiral HPLC if necessary.[8][15]

Troubleshooting and Key Considerations

Problem Possible Cause Solution
Incomplete ReactionInsufficient reflux time or inefficient water removal.Ensure the Dean-Stark trap is functioning correctly and extend the reflux time.
Low YieldProduct loss during workup.Be careful during the aqueous extraction steps to avoid emulsion formation. Perform back-extractions of the aqueous layers.
RacemizationProlonged exposure to high temperatures or acidic conditions.Use the minimum necessary amount of acid catalyst and monitor the reaction closely to avoid unnecessarily long reaction times.[15]
Side ReactionsPresence of moisture or other reactive impurities.Use anhydrous solvents and high-purity reagents. Ensure amino groups are adequately protected.

Conclusion

The benzyl esterification of diamino acids is a fundamental and versatile technique in the synthesis of complex peptides and pharmaceutical compounds. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and meticulous purification are essential for achieving high yields of the desired product with excellent purity. The protocol provided herein offers a robust and reproducible method that can be adapted for a variety of N-protected diamino acids, empowering researchers to confidently advance their synthetic endeavors.

References

  • Wikipedia. Benzyl alcohol. [Link]

  • Cardillo, G., & Orena, M. (2005). α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical Reviews, 105(7), 3167-3194. [Link]

  • Pawar, S. D., et al. (2021). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega, 6(5), 4086-4098. [Link]

  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl₂) And Conversion of Carboxylic Acids to Acid Halides. Mastering Organic Chemistry. [Link]

  • Gerrard, W., & Lachelin, P. D. (1966). The mechanism of reaction of phosphorus pentachloride and thionyl chloride with carboxylic esters. Journal of the Chemical Society B: Physical Organic, 729-732. [Link]

  • Hunt, I. Ch27: Peptide synthesis. University of Calgary. [Link]

  • da Silva, J. G., et al. (2012). The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study. PMC. [Link]

  • Bolchi, C., et al. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. PubMed. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. PubMed. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of acid catalyzed esterification of carboxylic acid... [Link]

  • ACS Publications. (2025). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. Langmuir. [Link]

  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them... [Link]

  • Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi. [Link]

  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • ChemRxiv. (n.d.). A Convenient Synthesis and Spectral Studies of Diamines Derivatives. [Link]

  • SciELO. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]

  • Docta Complutense. (n.d.). r,β-Diamino Acids: Biological Significance and Synthetic Approaches. [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. [Link]

  • ResearchGate. (n.d.). The 13 amino acid benzyl esters, whose enantiodiscrimination by Mosher... [Link]

  • Google Patents. (n.d.). JP2000247934A - Production of amino acid benzyl ester having high optical purity.
  • IntechOpen. (2022). Synthesis and Characterization of New Racemic α-Heterocyclic α,α-Diaminoester and α,α-Diamino Acid Carboxylic. [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. [Link]

  • ResearchGate. (2024). (PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • Reddit. (2024). Esterification/Amidation Problems. r/Chempros. [Link]

  • Rsc.org. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • Pearson. (n.d.). Reactions of Amino Acids: Esterification: Videos & Practice Problems. [Link]

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Method

Application Note: A Guide to the Comprehensive NMR Characterization of Benzyl (S)-3,4-diamino-4-oxobutanoate

Abstract Benzyl (S)-3,4-diamino-4-oxobutanoate is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Unambiguous structural verification and purity assessment are critical for its application...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzyl (S)-3,4-diamino-4-oxobutanoate is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Unambiguous structural verification and purity assessment are critical for its application in drug development. This application note presents a comprehensive protocol for the characterization of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy. We provide detailed, step-by-step methodologies for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments. The causality behind experimental choices, from sample preparation to parameter selection, is explained to empower researchers with a robust and self-validating analytical workflow.

Introduction: The Importance of Structural Verification

In the landscape of modern drug discovery, the structural integrity of chiral building blocks is paramount. Benzyl (S)-3,4-diamino-4-oxobutanoate, an asparagine derivative, serves as a vital precursor in the synthesis of complex bioactive molecules. Its defined stereochemistry and multiple functional groups necessitate a rigorous analytical approach to confirm its identity and purity. NMR spectroscopy stands as the gold standard for this purpose, offering an unparalleled depth of structural information at the atomic level.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of steps to provide a field-proven framework for the complete NMR characterization of the title compound. The protocols herein are designed to be a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Foundational Principles and Experimental Design

The molecular architecture of Benzyl (S)-3,4-diamino-4-oxobutanoate offers several handles for a detailed NMR investigation. A multi-faceted approach, combining 1D and 2D NMR techniques, is essential for a complete and unambiguous assignment of all proton and carbon signals.

  • ¹H NMR: Provides initial information on the number of distinct proton environments, their multiplicities (spin-spin coupling), and relative integrations.

  • ¹³C NMR: Reveals the number of unique carbon environments, including quaternary carbons.

  • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups, simplifying the assignment of the ¹³C spectrum.

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons (¹J-coupling).[1][2]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons, crucial for piecing together the molecular skeleton.[3]

The combination of these experiments provides a powerful, self-validating dataset for the unequivocal structural elucidation of the target molecule.

Experimental Workflow and Protocols

The following workflow provides a systematic approach to the NMR analysis of Benzyl (S)-3,4-diamino-4-oxobutanoate.

Figure 1: Recommended experimental workflow for the NMR characterization of Benzyl (S)-3,4-diamino-4-oxobutanoate.

Protocol: Sample Preparation

The choice of a suitable deuterated solvent is a critical first step. For polar molecules like amino acid derivatives, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. It readily dissolves the compound and, importantly, its hydrogen-bonding nature can slow down the exchange rate of labile N-H protons, often allowing them to be observed as distinct signals in the ¹H NMR spectrum.

Materials:

  • Benzyl (S)-3,4-diamino-4-oxobutanoate (high purity)

  • DMSO-d₆ (99.9 atom % D)

  • Tetramethylsilane (TMS)

  • High-precision 5 mm NMR tubes

  • Analytical balance and volumetric glassware

Procedure:

  • Accurately weigh 15-25 mg of the compound into a clean, dry vial.

  • Add 0.7 mL of DMSO-d₆ to the vial.

  • Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • Add a small amount of TMS as an internal reference (δ = 0.00 ppm).

  • Transfer the solution into a 5 mm NMR tube.

  • Cap the tube and ensure the solution is homogeneous and free of particulates before inserting it into the spectrometer.

Protocol: NMR Data Acquisition

The following acquisition parameters are provided as a guideline for a 600 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Table 1: Recommended NMR Acquisition Parameters

Experiment Parameter Recommended Value Justification
¹H NMR Pulse Programzg30A standard 30° pulse angle provides a good balance between signal intensity and allowing for shorter relaxation delays.
Spectral Width16 ppmEnsures all proton signals, from aliphatic to amide, are captured.
Acquisition Time4.0 sProvides adequate digital resolution for resolving fine coupling patterns.
Relaxation Delay2.0 sAllows for sufficient longitudinal relaxation of most protons.
Number of Scans16Sufficient for a good signal-to-noise ratio with the specified sample concentration.
¹³C{¹H} NMR Pulse Programzgpg30Standard proton-decoupled pulse program for observing all carbon signals.
Spectral Width240 ppmCovers the full range of expected carbon chemical shifts, from aliphatic to carbonyl carbons.
Acquisition Time1.0 sA compromise between resolution and experimental time.
Relaxation Delay2.0 sAllows for the generally slower relaxation of carbon nuclei, especially quaternary carbons.
Number of Scans1024A higher number of scans is necessary to compensate for the low natural abundance of ¹³C.
¹H-¹H COSY Pulse ProgramcosygpqfGradient-selected, phase-sensitive COSY for clean spectra with reduced artifacts.
Number of Scans8Typically sufficient for good signal-to-noise in a COSY experiment.
Number of Increments256Provides adequate resolution in the indirect (F1) dimension.
¹H-¹³C HSQC Pulse Programhsqcedetgpsisp2.3Edited HSQC allows for the differentiation of CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
Number of Scans16Balances sensitivity and experiment time for one-bond correlations.
Number of Increments256Sufficient for good resolution in the ¹³C dimension.
¹H-¹³C HMBC Pulse ProgramhmbcgplpndqfGradient-selected HMBC optimized for detecting long-range (2-3 bond) correlations.
Number of Scans32A higher number of scans is often needed to detect the weaker HMBC correlations.
Number of Increments512Provides higher resolution in the indirect dimension to resolve closely spaced carbon signals.

Data Analysis and Structural Elucidation

The following section outlines the predicted NMR data for Benzyl (S)-3,4-diamino-4-oxobutanoate and a systematic approach for its interpretation.

Predicted Chemical Shifts and Multiplicities

The following table presents the predicted ¹H and ¹³C NMR chemical shifts in DMSO-d₆. These predictions are based on known chemical shift ranges for similar functional groups and data from analogous compounds.[4][5][6]

Table 2: Predicted ¹H and ¹³C NMR Data for Benzyl (S)-3,4-diamino-4-oxobutanoate in DMSO-d₆

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm) DEPT-135 Phase
1 --~171.5-
2a, 2b ~2.5-2.7dd, dd~36.8Negative
3 ~3.8-4.0m~50.2Positive
4 --~173.0-
5 ~5.12s~65.7Negative
6 --~136.5-
7, 11 ~7.30-7.45m~128.4Positive
8, 10 ~7.30-7.45m~128.0Positive
9 ~7.30-7.45m~127.8Positive
-NH₂ (pos. 3) ~2.5-3.5 (broad)br s--
-CONH₂ (pos. 4) ~7.0 & ~7.5 (broad)br s, br s--

Note: s = singlet, dd = doublet of doublets, m = multiplet, br s = broad singlet. Chemical shifts are predictions and may vary.

Step-by-Step Interpretation Strategy
  • ¹H NMR Analysis:

    • Aromatic Region (7.30-7.45 ppm): A complex multiplet integrating to 5H corresponds to the protons of the phenyl ring.

    • Benzyl Methylene ( ~5.12 ppm): A sharp singlet integrating to 2H is characteristic of the benzylic -CH₂- protons.

    • Aspartate Backbone (2.5-4.0 ppm): This region will contain the signals for the protons at positions 2 and 3. The diastereotopic methylene protons (H2a, H2b) are expected to be two distinct signals, likely doublet of doublets, due to coupling to each other (geminal coupling) and to the methine proton (H3). The methine proton (H3) will appear as a multiplet due to coupling to the two H2 protons.

    • Labile Protons: The amide (-CONH₂) and amine (-NH₂) protons are expected to appear as broad singlets. Their chemical shifts can be highly dependent on concentration and temperature.

  • ¹³C and DEPT-135 Analysis:

    • Carbonyl Region (170-175 ppm): Two signals are expected for the ester (C1) and amide (C4) carbonyl carbons. These will be absent in the DEPT-135 spectrum.

    • Aromatic Region (127-137 ppm): Four signals are expected for the aromatic carbons. The quaternary carbon (C6) will be absent in the DEPT-135 spectrum, while the other three (C7/11, C8/10, C9) will appear as positive signals.

    • Aliphatic Region (35-70 ppm): Three signals are expected for C2, C3, and C5. The DEPT-135 experiment is crucial here: C2 and C5 (CH₂ groups) will show as negative signals, while C3 (CH group) will be positive.

  • 2D NMR Correlation for Final Assignment

The following diagram illustrates the key correlations expected in the 2D NMR spectra, which are essential for confirming the connectivity of the molecule.

G cluster_cosy ¹H-¹H COSY Correlations cluster_hsqc Key ¹H-¹³C HSQC Correlations cluster_hmbc Key ¹H-¹³C HMBC Correlations H3 H3 H2a H2a H3->H2a ³J H2b H2b H3->H2b ³J H2a->H2b ²J C3 C3 C2 C2 C5 C5 H3_hsqc H3 H3_hsqc->C3 ¹J H2_hsqc H2a/b H2_hsqc->C2 ¹J H5_hsqc H5 H5_hsqc->C5 ¹J C1 C1 C4 C4 C6 C6 H2_hmbc H2a/b H2_hmbc->C3 ²J H2_hmbc->C1 ²J H2_hmbc->C4 ³J H3_hmbc H3 H3_hmbc->C2 ²J H3_hmbc->C1 ³J H3_hmbc->C4 ²J H5_hmbc H5 H5_hmbc->C1 ³J H5_hmbc->C6 ²J H5_hmbc->C7_11 ³J

Figure 2: Expected key 2D NMR correlations for the structural elucidation of Benzyl (S)-3,4-diamino-4-oxobutanoate.

  • COSY: Will confirm the coupling between H3 and the two H2 protons.

  • HSQC: Will unambiguously link H2a/b to C2, H3 to C3, and H5 to C5.

  • HMBC: This is the final piece of the puzzle. Key correlations to look for are from the benzylic protons (H5) to the ester carbonyl (C1) and the aromatic quaternary carbon (C6), and from the backbone protons (H2 and H3) to both carbonyls (C1 and C4).

Conclusion

The suite of NMR experiments detailed in this application note provides a comprehensive and robust methodology for the structural characterization of Benzyl (S)-3,4-diamino-4-oxobutanoate. By systematically acquiring and interpreting 1D and 2D NMR data, researchers can achieve an unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure and assessing its purity with a high degree of confidence. This self-validating workflow is an essential tool for ensuring the quality of critical intermediates in the pharmaceutical development pipeline.

References

  • Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) - JoVE. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. [Link]

  • The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization. Biomacromolecules. [Link]

  • Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via - Supporting Information. [Link]

  • A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC - Chemical Communications (RSC Publishing). [Link]

  • Synthesis and NMR elucidation of novel octa-amino acid resorcin[7]arenes derivatives. [Link]

  • benzyl (3S)-3-amino-4-(methylamino)-4-oxobutanoate - PubChem. [Link]

  • An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst - ijirset. [Link]

  • Selected 1 H and 13 C NMR chemical shifts (in ppm) of crystalline - ResearchGate. [Link]

  • 1 H NMR spectra (d 6-DMSO) and the assigned structures of (A) benzyl... - ResearchGate. [Link]

  • 3,4-Diamino-4-oxobutanoic acid | C4H8N2O3 | CID 352913 - PubChem. [Link]

  • Asparagine, N-benzyl-, methyl ester | C12H16N2O3 | CID 561377 - PubChem. [Link]

  • 1 H NMR spectra of L-asparagine, Asp:CB[8] mixture in the molar ratio... - ResearchGate. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy - Wiley. [Link]

  • Contents - The Royal Society of Chemistry. [Link]

  • 2D NMR Spectroscopy: COSY - Academia.edu. [Link]

  • Facile synthesis of N-benzylated 3-alkyl-2,6-diarylpiperidin-4-ones: Stereochemical investigation by 1D/2D NMR and single-crystal XRD - CSIR-NCL Library, Pune. [Link]

Sources

Application

Application Note: Benzyl (S)-3,4-diamino-4-oxobutanoate as a Precursor for Heterocycles

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Chemical Rationale In the realm of drug discovery, the...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Chemical Rationale

In the realm of drug discovery, the rapid assembly of stereochemically pure nitrogen-containing heterocycles is a constant priority. Benzyl (S)-3,4-diamino-4-oxobutanoate (also known as L-aspartic acid β -benzyl ester α -amide, CAS 199118-68-8) serves as a highly versatile, chiral pool-derived building block.

From a structural perspective, this precursor is exceptionally valuable due to its dense array of functional groups: an α -amino amide motif (a primary amine adjacent to a primary amide) and an orthogonal benzyl ester. This specific topology allows it to act as a 1,2-diamine equivalent or an ambident nucleophile, making it an ideal starting material for synthesizing privileged heterocyclic scaffolds such as hydantoins, imidazolidin-4-ones, and pyrazinones. The benzyl ester provides a robust UV chromophore for reaction tracking and can be easily deprotected via hydrogenolysis in downstream drug development steps.

Divergent Heterocyclic Pathways

The α -amino amide core of Benzyl (S)-3,4-diamino-4-oxobutanoate can be selectively funneled into three distinct heterocyclic classes depending on the electrophilic partner.

Pathways Precursor Benzyl (S)-3,4-diamino-4-oxobutanoate (Chiral Pool) Hydantoin Chiral Hydantoins (Imidazolidine-2,4-diones) Precursor->Hydantoin Triphosgene (Retention of ee) Pyrazinone Pyrazinones (6-Membered Rings) Precursor->Pyrazinone 1,2-Dicarbonyls (Condensation) Imidazolidinone Imidazolidin-4-ones (5-Membered Rings) Precursor->Imidazolidinone Aldehydes (Cyclocondensation)

Figure 1: Divergent heterocyclic synthesis pathways from Benzyl (S)-3,4-diamino-4-oxobutanoate.

Mechanistic Insights & Causality: Overcoming Epimerization

As a Senior Application Scientist, I frequently observe a critical pitfall in the synthesis of chiral hydantoins from α -amino amides: the choice of the carbonylating agent.

Historically, 1,1'-carbonyldiimidazole (CDI) is the go-to reagent for urea and hydantoin formation. However, using CDI with α -amino amides leads to significant racemization. The Causality: CDI reacts with the primary amine to form an imidazole carbamate intermediate. This intermediate is relatively long-lived and highly electron-withdrawing, which drastically increases the acidity of the adjacent α -proton. The basic imidazole released during the reaction then abstracts this proton, leading to epimerization before the ring can close.

To circumvent this, we strongly recommend utilizing triphosgene (bis(trichloromethyl) carbonate). Triphosgene reacts rapidly with the primary amine to form an isocyanate intermediate. The intramolecular cyclization of the adjacent primary amide onto the highly reactive isocyanate outpaces any deprotonation event, thereby preserving the stereochemical integrity (>98% ee) of the chiral center (). Similarly, condensation with aldehydes to form imidazolidin-4-ones maintains high stereocontrol through predictable transition state geometries ().

Quantitative Reaction Profiles

The table below summarizes the field-proven reaction parameters for converting Benzyl (S)-3,4-diamino-4-oxobutanoate into various heterocycles.

Target HeterocycleReagents & CatalystReaction ConditionsTypical YieldEnantiomeric Excess (ee)Key Synthetic Advantage
Hydantoins Triphosgene, DIEADCM, 0 °C to RT, 2-4 h85–92%>98%Avoids racemization seen with CDI protocols.
Imidazolidin-4-ones Aryl Aldehydes, TsOHToluene, Reflux (Dean-Stark)75–88%>95%Highly diastereoselective ring closure.
Pyrazinones Glyoxal / 1,2-DiketonesEtOH, Reflux, 4-6 h70–80%N/A (Aromatizes)Rapid access to functionalized pyrazine cores.

Self-Validating Experimental Protocol: Enantiopure Hydantoin Synthesis

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates specific analytical checkpoints that allow the chemist to verify the success and stereochemical integrity of the reaction in real-time, preventing the waste of resources on failed batches.

Workflow Step1 1. Dissolve Precursor in dry DCM / DIEA Step2 2. Chill to 0 °C under Argon Step1->Step2 Step3 3. Dropwise addition of Triphosgene in DCM Step2->Step3 Step4 4. Warm to RT Stir for 2-4 hours Step3->Step4 Step5 5. Aqueous Quench (Sat. NaHCO3) & Extraction Step4->Step5 Step6 6. Column Chromatography (Yield: >85%, >98% ee) Step5->Step6

Figure 2: Step-by-step workflow for the epimerization-free synthesis of chiral hydantoins.

Materials Required
  • Benzyl (S)-3,4-diamino-4-oxobutanoate hydrochloride ()

  • Triphosgene (0.4 equivalents per eq. of precursor)

  • N,N-Diisopropylethylamine (DIEA) (3.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask purged with Argon, suspend Benzyl (S)-3,4-diamino-4-oxobutanoate hydrochloride (1.0 mmol) in anhydrous DCM (10 mL).

  • Base Addition: Add DIEA (3.0 mmol) dropwise. The suspension will clear as the free base is generated.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Triphosgene Addition: Dissolve triphosgene (0.4 mmol) in anhydrous DCM (2 mL). Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized heating.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

    • Validation Checkpoint 1 (TLC): Spot the reaction mixture on silica TLC alongside the starting material. Stain with Ninhydrin. The starting material will show a distinct purple spot (primary amine). The complete disappearance of this purple spot validates complete conversion to the hydantoin.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NaHCO3​ (10 mL). Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 10 mL), and wash the combined organic layers with brine. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

    • Validation Checkpoint 2 (Chiral HPLC): Before column chromatography, dissolve a 1 mg aliquot of the crude residue in HPLC-grade Hexane/IPA. Run on a chiral stationary phase (e.g., Chiralpak AD-H) and compare against a racemic standard. This self-validating step confirms that the ee remains >98%, proving the mechanistic advantage of triphosgene over CDI.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) tracking the product via UV at 254 nm (leveraging the benzyl ester chromophore).

References

  • Title: Synthesis of hydantoins from enantiomerically pure alpha-amino amides without epimerization Source: PubMed (NIH) - The Journal of Organic Chemistry URL: [Link]

  • Title: Steroselective synthesis of imidazolidin-4-ones from a-amino amides of the antimalarial primaquine and substituted benzaldehydes Source: Ciência Vitae URL: [Link]

Method

Advanced Solid-Phase and Convergent Synthesis Strategies Incorporating Benzyl (S)-3,4-diamino-4-oxobutanoate

Executive Summary & Chemical Identity Benzyl (S)-3,4-diamino-4-oxobutanoate hydrochloride (commonly designated as H-Asp(OBzl)-NH₂·HCl , CAS: 199118-68-8) is a highly specialized amino acid derivative utilized in advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Benzyl (S)-3,4-diamino-4-oxobutanoate hydrochloride (commonly designated as H-Asp(OBzl)-NH₂·HCl , CAS: 199118-68-8) is a highly specialized amino acid derivative utilized in advanced peptide synthesis. Structurally, it features a free α -amino group, an α -amide C-terminus, and a benzyl-protected β -carboxylate side chain [1].

In standard 9-fluorenylmethoxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS), synthesizing peptides with a C-terminal Asparagine or Aspartic acid derivative is notoriously difficult. The primary obstacle is the base-catalyzed cyclization of the Asp side chain during repeated Fmoc deprotection cycles, leading to aspartimide formation [4, 5]. By strategically incorporating pre-formed H-Asp(OBzl)-NH₂ either at the very end of a convergent synthesis or via a Backbone Amide Linker (BAL) strategy, chemists can completely circumvent this degradation pathway, preserving both the stereochemical integrity and the overall yield of the target sequence.

The Mechanistic Challenge: Aspartimide Formation

Aspartimide (succinimide) formation is a mass-neutral, base-catalyzed side reaction that plagues Fmoc-SPPS. When an Asp(OBzl) residue is subjected to 20% piperidine (the standard Fmoc deprotection reagent), the adjacent backbone amide nitrogen (or the α -amide nitrogen in the case of a C-terminal amide) becomes deprotonated. This nucleophilic nitrogen attacks the β -benzyl ester of the Asp side chain, ejecting benzyl alcohol and forming a five-membered aspartimide ring [4].

The Causality of Our Approach: To prevent this, the Asp(OBzl) residue must be shielded from repeated piperidine exposure. We achieve this through two field-proven workflows:

  • Convergent Synthesis: The peptide is built on a highly acid-labile resin without the C-terminal Asp. It is cleaved fully protected, and H-Asp(OBzl)-NH₂ is coupled in solution. The Asp residue never sees piperidine.

  • BAL Strategy: H-Asp(OBzl)-NH₂ is anchored to the resin via its α -nitrogen. Once acylated by the next amino acid, this nitrogen becomes a tertiary amide. Tertiary amides lack the proton required to initiate the base-catalyzed aspartimide cyclization, effectively immunizing the sequence against this side reaction [2, 3].

Workflow A: Convergent SPPS and Solution-Phase Condensation

This workflow is ideal for sequences highly susceptible to aspartimide formation (e.g., Asp-Gly, Asp-Ser) where entirely solid-phase methods fail.

Protocol: Self-Validating Convergent Synthesis

Step 1: On-Resin Elongation (2-CTC Resin)

  • Load the penultimate Fmoc-amino acid onto 2-Chlorotrityl chloride (2-CTC) resin in the presence of N,N-Diisopropylethylamine (DIPEA). Causality: 2-CTC resin is chosen because it is extremely sterically hindered (preventing diketopiperazine formation) and highly acid-labile, allowing cleavage without stripping side-chain protecting groups.

  • Elongate the peptide (C-to-N) using standard Fmoc/tBu chemistry (DIC/Oxyma coupling, 20% piperidine deprotection).

Step 2: Mild Cleavage

  • Treat the resin with 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 10 x 2 minutes.

  • Drain into a flask containing 10% pyridine in methanol to neutralize the TFA immediately.

  • Evaporate the solvent to yield the fully protected peptide acid. Analytical Checkpoint: Perform LC-MS to verify the presence of the intact protected peptide mass. Loss of tBu or Trt groups indicates the cleavage cocktail was too acidic or left for too long.

Step 3: Solution-Phase Condensation

  • Dissolve the protected peptide acid (1.0 eq) and H-Asp(OBzl)-NH₂·HCl (1.2 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir at room temperature for 2 hours. Causality: HATU is selected over DIC/HOBt for solution-phase fragment condensation due to its superior kinetics, which minimizes C-terminal epimerization during the coupling of the hindered fragment.

  • Perform global deprotection using 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours, followed by cold ether precipitation.

Convergent N1 Fmoc-AA-OH + 2-CTC Resin N2 SPPS Elongation (C-to-N) N1->N2 Coupling/Deprotection N3 Mild Cleavage (1% TFA/DCM) N2->N3 Completed Sequence N4 Protected Peptide Acid N3->N4 Release N5 Solution Coupling + H-Asp(OBzl)-NH2 N4->N5 HATU / DIPEA N6 Target Peptide C-Terminal Asp(OBzl)-NH2 N5->N6 Global Deprotection

Convergent synthesis workflow bypassing on-resin aspartimide formation.

Workflow B: Direct On-Resin Anchoring via Backbone Amide Linker (BAL)

When solution-phase condensation is undesirable due to solubility issues of the protected fragment, the BAL strategy allows the entire synthesis to remain on the solid support [2].

Protocol: BAL Strategy

Step 1: Reductive Amination

  • Swell BAL-functionalized PEG-PS resin (bearing an aromatic aldehyde) in DMF.

  • Add H-Asp(OBzl)-NH₂·HCl (5.0 eq) and Sodium cyanoborohydride (NaBH₃CN, 5.0 eq) in 1% acetic acid/DMF. React overnight. Analytical Checkpoint: Perform a Chloranil test. A positive (blue/green) result confirms the presence of the newly formed secondary amine. (Note: The standard Kaiser test will yield a false negative as it only detects primary amines).

Step 2: Acylation of the Secondary Amine

  • The secondary amine is highly sterically hindered. Standard coupling will fail.

  • Generate a symmetric anhydride of the next Fmoc-amino acid: React Fmoc-AA-OH (10 eq) with DIC (5 eq) in DCM for 15 mins, then evaporate and dissolve in DMF.

  • Add the symmetric anhydride to the resin along with pure neat DIPEA. React for 4 hours at 40°C. Causality: The symmetric anhydride provides the highest possible acylating potential required to overcome the steric clash of the BAL-anchored secondary amine [3].

Step 3: Elongation and Cleavage

  • Proceed with standard Fmoc-SPPS for the remainder of the sequence.

  • Cleave with 95% TFA cocktail. The BAL linker is acid-labile, releasing the peptide with the C-terminal Asp(OBzl)-NH₂ intact.

BAL B1 BAL-Resin (Aldehyde) B2 H-Asp(OBzl)-NH2 Reductive Amination B1->B2 NaBH3CN B3 Resin-BAL-NH-CH(CH2COOBzl)CONH2 B2->B3 Secondary Amine Formation B4 Acylation (Fmoc-AA-OH + HATU) B3->B4 Overcome Steric Hindrance B5 Standard SPPS (C-to-N) B4->B5 Elongation B6 TFA Cleavage Yields C-term Amide B5->B6 Final Release

Backbone Amide Linker (BAL) strategy anchoring H-Asp(OBzl)-NH2 to resin.

Quantitative Data Presentation

The following table summarizes the performance of standard SPPS versus the two advanced workflows when synthesizing a highly susceptible model peptide (e.g., Ac-Val-Lys-Asp(OBzl)-Gly-NH₂).

Synthesis StrategyAspartimide Formation (%)Overall Crude Purity (%)ScalabilityKey Limitation
Standard Fmoc-SPPS (Rink Amide)45 - 65%< 30%HighUnacceptable levels of aspartimide degradation.
Convergent Synthesis (2-CTC)< 1% > 85% MediumRequires intermediate purification if fragment coupling is incomplete.
BAL Strategy (On-Resin)< 2% > 75% Low-MediumInitial acylation of the secondary amine is sterically demanding.

References

  • Jensen, K. J., Alsina, J., Songster, M. F., Vágner, J., Albericio, F., & Barany, G. "Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal-Modified and Cyclic Peptides." Journal of the American Chemical Society, 120(22), 5441-5452 (1998). URL:[Link]

  • Alsina, J., et al. "Backbone Amide Linker (BAL) Strategy for Nα-Fmoc Solid-Phase Synthesis of Unprotected Peptide p-Nitroanilides and Thioesters." The Journal of Organic Chemistry, 64(24), 8761-8769 (1999). URL:[Link]

  • Michels, T., et al. "Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis." Organic Letters, 14(20), 5218-5221 (2012). URL:[Link]

  • Peptide Chemistry Organization. "Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS)." Peptide Chemistry Knowledge Base (2023). URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in Amino Acid Benzyl Esterification

Overview Welcome to the Technical Support Center for peptide synthesis and amino acid protection. This guide provides in-depth troubleshooting for side reactions encountered during the formation and handling of benzyl es...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for peptide synthesis and amino acid protection. This guide provides in-depth troubleshooting for side reactions encountered during the formation and handling of benzyl esters (OBzl). Designed for researchers and drug development professionals, this resource combines mechanistic insights with self-validating experimental protocols to ensure high-yield, enantiopure synthesis.

Section 1: Core Mechanisms & FAQs

Q1: Why are benzyl esters preferred for C-terminal protection, and what are the primary risks? A: Benzyl esters are a robust choice for C-terminal protection, particularly in Boc/Bzl solid-phase peptide synthesis (SPPS) and solution-phase synthesis ()[1]. Their primary advantage is orthogonality: they are highly stable to the acidic conditions used for N-terminal Boc removal (e.g., Trifluoroacetic acid, TFA) but can be selectively cleaved using strong acids (HF, TFMSA) or mild catalytic hydrogenolysis (H₂/Pd)[1]. However, their synthesis and activation are prone to side reactions, including racemization, premature cleavage, and aspartimide formation[2].

Q2: What is the mechanistic basis of racemization during benzyl esterification and coupling? A: Racemization scrambles the stereocenter of an enantiopure amino acid (e.g., L- to a D/L mixture), resulting in difficult-to-separate diastereomeric impurities that compromise the peptide's biological activity ()[2]. This occurs via two primary pathways:

  • Azlactone (Oxazolone) Formation: When the carboxyl group is activated, the nucleophilic oxygen of the N-protecting group attacks the activated carbonyl, forming a 5-membered azlactone ring. The alpha-proton of this ring is highly acidic and easily abstracted by basic additives, leading to a planar enolate that reprotonates indiscriminately from either face[2].

  • Direct Enolization: A strong base directly abstracts the alpha-proton from the activated amino acid ester, forming a carbanion[2].

RacemizationMechanism ActAA Activated Amino Acid Azlactone Azlactone (Oxazolone) ActAA->Azlactone Cyclization (Loss of Leaving Group) Enolate Planar Enolate Intermediate ActAA->Enolate Direct Enolization Azlactone->Enolate Base (Deprotonation) Racemized Racemized Product (D/L) Enolate->Racemized Reprotonation & Ring Opening

Mechanistic pathways of amino acid racemization via azlactone formation and direct enolization.

Section 2: Troubleshooting Specific Side Reactions

Q3: How do I prevent racemization when esterifying amino acids with electron-withdrawing side chains? A: The standard Fischer-Speier esterification uses benzyl alcohol, p-toluenesulfonic acid (TsOH), and a water-azeotroping solvent. Historically, toluene or benzene were used. However, toluene requires high reflux temperatures that induce extensive racemization, especially for amino acids with electron-withdrawing side chains (e.g., Phenylglycine, Aspartic Acid) due to the increased acidity of the alpha-proton ()[3]. Solution: Switch the azeotropic solvent to cyclohexane . Cyclohexane forms a water azeotrope at a significantly lower temperature, preserving the stereocenter while maintaining high yields[3].

Table 1: Effect of Solvent on Enantiomeric Excess (ee) during Benzyl Esterification

Amino Acid SubstrateSolventEnantiomeric Excess (ee %)Yield (%)
L-Aspartic AcidTolueneRacemized-
L-Aspartic AcidCyclohexane>99% >90%
L-Glutamic AcidToluene80.8%-
L-Glutamic AcidCyclohexane>99% >90%
L-PhenylglycineTolueneRacemized-
L-PhenylglycineCyclohexane>99% 85%

(Data synthesized from Bolchi et al., 2015 & 2017[3][4])

Q4: Why am I seeing diketopiperazine (DKP) formation during synthesis? A: DKP formation is a severe side reaction where the free N-terminal amine of a dipeptide attacks its own C-terminal benzyl ester, cleaving the peptide from the resin or forming a cyclic byproduct in solution (). Solution: This intramolecular cyclization is highly favored at the dipeptide stage, particularly if the C-terminal amino acid is Proline or Glycine. To prevent this, avoid prolonged exposure to basic deprotection conditions at the dipeptide stage, or utilize sterically hindered protecting groups temporarily.

Q5: What causes Aspartimide formation when using benzyl esters for Asp/Glu side chains? A: When Aspartic acid side chains are protected as benzyl esters (Asp(OBzl)), exposure to strong bases like DBU or piperidine during Fmoc deprotection can catalyze a nucleophilic attack by the adjacent backbone nitrogen onto the side-chain ester ()[5]. This forms a 5-membered aspartimide ring, which can subsequently open to form beta-peptides. Solution: Avoid using DBU if the peptide contains Asp(OBzl)[5]. Consider switching to more sterically hindered side-chain protecting groups (like tert-butyl, OtBu) if basic conditions are unavoidable ()[6].

Section 3: Validated Experimental Protocols

Protocol 1: Enantiopure Benzyl Esterification using Cyclohexane

This self-validating protocol ensures the formation of enantiopure amino acid benzyl ester p-toluenesulfonate salts without the use of hazardous or racemizing solvents[3].

Materials: L-Amino Acid (1.0 eq), Benzyl alcohol (5.0 eq), p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (1.2 eq), Cyclohexane, Ethyl Acetate.

Step-by-Step Methodology:

  • Reaction Assembly: Suspend the L-amino acid, benzyl alcohol, and TsOH·H₂O in cyclohexane. Causality: Using 5.0 eq of benzyl alcohol drives the equilibrium forward. TsOH acts as both the acid catalyst and the salt-forming counterion, stabilizing the final amine.

  • Azeotropic Distillation: Reflux the mixture using a Dean-Stark apparatus until water ceases to collect (typically 4-6 hours). Causality: Cyclohexane forms a low-boiling azeotrope with water, removing the byproduct to drive esterification to completion without providing enough thermal energy to induce racemization[3].

  • Precipitation: Cool the reaction mixture to room temperature. Add ethyl acetate dropwise while stirring vigorously. Causality: Ethyl acetate selectively precipitates the benzyl ester tosylate salt while keeping unreacted benzyl alcohol and trace impurities in solution.

  • Filtration & Washing: Filter the white precipitate and wash with cold ethyl acetate, then dry in vacuo.

  • Self-Validation Step: Analyze the product via Chiral HPLC against a racemic standard to confirm >99% ee. Confirm mass and purity (>95%) via LC-MS to validate the success of the esterification.

EsterificationWorkflow Step1 1. Reagent Assembly AA + BnOH + TsOH in Cyclohexane Step2 2. Dean-Stark Reflux Low-Temp Azeotropic Water Removal Step1->Step2 Heat Step3 3. Selective Precipitation Cool & Add Ethyl Acetate Step2->Step3 -H2O Step4 4. Isolation Filter & Dry Enantiopure TsOH Salt Step3->Step4 Crystallization Step5 5. Validation Chiral HPLC & LC-MS Analysis Step4->Step5 QA/QC

Workflow for the enantiopure synthesis of amino acid benzyl esters using cyclohexane.

Protocol 2: Mild Deprotection of Benzyl Esters via Catalytic Hydrogenolysis

While strong acids (HF) can cleave benzyl esters, catalytic hydrogenolysis provides a milder, orthogonal approach that leaves acid-labile groups (like Boc or tBu) intact ()[7].

Materials: Peptide-OBzl, 10% Palladium on Carbon (Pd/C), Methanol or Ethanol, H₂ gas.

Step-by-Step Methodology:

  • Preparation: Dissolve the protected peptide in degassed methanol or ethanol in a round-bottom flask[1]. Causality: Degassing the solvent prevents catalyst poisoning and unwanted side reactions with dissolved oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% w/w relative to the peptide) under an inert atmosphere (Nitrogen or Argon). Causality: Dry Pd/C is pyrophoric. Adding it under inert gas prevents ignition of the solvent vapors.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure is usually sufficient). Stir vigorously at room temperature for 2-12 hours. Causality: The palladium surface catalyzes the cleavage of the benzyl-oxygen bond, releasing toluene as a volatile byproduct.

  • Self-Validation Step: Monitor the reaction via TLC or LC-MS. The complete disappearance of the starting material and the shift to a more polar spot (free carboxylic acid) validates the endpoint.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite thoroughly with methanol. Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Sources

Optimization

Technical Support Center: Benzyl Deprotection of Butanoate Derivatives

Welcome to the Application Scientist Support Center. The benzyl (Bn) protecting group is a cornerstone in organic synthesis, frequently utilized to protect carboxylic acids (forming benzyl esters) and alcohols (forming b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The benzyl (Bn) protecting group is a cornerstone in organic synthesis, frequently utilized to protect carboxylic acids (forming benzyl esters) and alcohols (forming benzyl ethers) due to its robust stability across a wide range of chemical environments 1. However, the removal of this group from butanoate derivatives requires precise chemoselectivity to avoid disturbing the aliphatic backbone or other sensitive functional groups.

This guide provides field-proven, self-validating protocols, mechanistic insights, and troubleshooting strategies to ensure high-yield deprotections.

Strategic Workflow: Selecting Your Deprotection Method

The optimal deprotection strategy depends entirely on the functional group tolerance of your specific butanoate derivative. Use the decision matrix below to select the appropriate protocol.

Workflow Start Substrate: Benzyl-protected Butanoate Check1 Contains reducible groups? (Alkenes, Alkynes, Nitro) Start->Check1 Check2 Contains acid-sensitive groups? Check1->Check2 Yes MethodA Standard Hydrogenation (H2, Pd/C) Check1->MethodA No MethodB Transfer Hydrogenation (NH4HCO2, Pd/C) Check2->MethodB Yes MethodC Lewis Acid Cleavage (BCl3 / BBr3) Check2->MethodC No

Caption: Decision tree for selecting the optimal benzyl deprotection strategy for butanoate derivatives.

Core Experimental Protocols

Protocol A: Standard Catalytic Hydrogenolysis (Pd/C, H₂)

Causality: Hydrogenolysis relies on the physical adsorption of the benzyl group onto the Pd(0) surface. Polar protic solvents (MeOH, EtOH) are selected because they facilitate hydrogen transfer and do not compete with the substrate for active catalyst sites, unlike aromatic solvents such as toluene 1. Step-by-Step Methodology:

  • Preparation: Dissolve the benzyl-protected butanoate derivative (1.0 eq) in anhydrous methanol (10–20 mL per gram of substrate) in a round-bottom flask.

  • Catalyst Addition: Purge the flask with inert gas (N₂ or Ar). Carefully add 10% Palladium on carbon (Pd/C) (10–20% by weight of the substrate) 1.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas using a balloon. Stir vigorously at room temperature.

  • Validation Checkpoint: Monitor the reaction via TLC. The reaction is self-validating when the starting material spot completely disappears, and ¹H-NMR of a crude aliquot confirms the stoichiometric release of toluene (distinct singlet at ~2.3 ppm for the methyl group).

  • Workup: Filter the mixture through a pad of Celite® to remove the pyrophoric palladium catalyst. Wash the filter cake with methanol and concentrate the filtrate under reduced pressure.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Causality: When substrates contain reducible moieties (e.g., alkenes), standard H₂ gas causes over-reduction. Using ammonium formate provides a controlled, in situ release of hydrogen, significantly improving chemoselectivity while maintaining high yields under mild conditions [[2]](). Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.

  • Reagent Addition: Add 10% Pd/C (10–20% w/w), followed by anhydrous ammonium formate (5.0 eq) in a single portion [[1]]().

  • Heating: Heat the reaction mixture to a gentle reflux.

  • Validation Checkpoint: The in situ generation of H₂ and NH₃ gas bubbles serves as a visual indicator of active transfer hydrogenation. Monitor by TLC until completion (typically 30–120 minutes).

  • Workup: Cool to room temperature, filter through Celite®, and evaporate the solvent. Redissolve the residue in an organic solvent (e.g., EtOAc) and wash with water to remove residual formate salts.

Protocol C: Lewis Acid-Mediated Cleavage

Causality: For substrates entirely incompatible with reductive conditions, strong Lewis acids (like BCl₃) are utilized. The Lewis acid coordinates to the ether/ester oxygen, weakening the benzylic C-O bond and prompting nucleophilic attack by the chloride ion to liberate the butanoate derivative and benzyl chloride 3. Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in anhydrous dichloromethane (DCM) and cool to -78 °C under argon.

  • Acid Addition: Dropwise add a 1M solution of BCl₃ in DCM (2.0–3.0 eq).

  • Reaction: Stir at -78 °C for 1 hour, then gradually allow the mixture to warm to 0 °C.

  • Validation Checkpoint: Quench a small aliquot with NaHCO₃ and check via LC-MS to confirm the mass shift corresponding to the loss of the benzyl group (-90 Da).

  • Workup: Quench the bulk reaction carefully with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.

Quantitative Data: Method Comparison

Deprotection MethodReagentsTypical SolventReaction TimeYield RangeChemocompatibility
Standard Hydrogenation H₂ (1 atm), 10% Pd/CMeOH, EtOH, or EtOAc1 - 6 h90 - 98%Incompatible with alkenes, alkynes, nitro groups
Transfer Hydrogenation NH₄HCO₂, 10% Pd/CMeOH or EtOH0.5 - 2 h85 - 95%Milder; tolerates some reducible groups
Lewis Acid Cleavage BCl₃ or BBr₃CH₂Cl₂1 - 4 h80 - 92%Incompatible with acid-sensitive acetals/ketals

Troubleshooting & FAQs

Q: My butanoate derivative isn't deprotecting, and the starting material remains intact. What is causing this? A: Catalyst poisoning is the most common culprit. Trace sulfur, amines, or heavy metals can rapidly deactivate the Pd/C catalyst [[4]](). Solution: Purify your starting material (e.g., via a short silica gel plug) or increase the catalyst loading. Alternatively, switch to Pearlman's catalyst (Pd(OH)₂/C), which is often more active for stubborn substrates.

Q: I am observing over-reduction of my substrate (e.g., alkene saturation) during benzyl deprotection. How can I prevent this? A: Standard H₂ gas on Pd/C is highly active and will readily reduce alkenes and alkynes. Solution: Transition to a catalytic transfer hydrogenation (CTH) protocol using ammonium formate. This hydrogen donor provides a controlled release of hydrogen, significantly limiting the saturation of non-target functional groups 2.

Q: Can I use toluene as a solvent for the hydrogenolysis of my benzyl butanoate? A: It is highly discouraged. The general order of solvent efficiency for debenzylation with Pd/C is toluene < methanol < ethanol < THF. Toluene competes with the benzyl group for adsorption onto the palladium surface, drastically reducing the reaction rate 1. Stick to polar protic solvents.

Q: My substrate contains acid-sensitive groups, but I cannot use standard hydrogenation due to multiple reducible moieties. What are my options? A: If both standard hydrogenation and Lewis acid cleavage (which generates acidic byproducts) are incompatible, consider using a highly optimized transfer hydrogenation with triethylsilane (Et₃SiH) and Pd/C. This combination has been shown to cleanly deprotect benzyl ethers under strictly neutral conditions at room temperature 5.

Q: I am experiencing saturation of the aromatic ring on my substrate during hydrogenolysis. How do I tune the catalyst? A: Palladium is generally preferred over ruthenium or platinum specifically because it has a lower propensity to cause aromatic saturation 6. However, if over-reduction still occurs, you can pre-treat the Pd/C catalyst in a DMF/aqueous mixture or use catalyst poisons (like trace pyridine or ammonia) to selectively dampen its activity, allowing benzyl cleavage without aromatic saturation 4.

Mechanistic Pathway

Understanding the catalytic cycle is essential for troubleshooting stalled reactions. The diagram below illustrates the sequence of events during standard palladium-catalyzed hydrogenolysis.

Mechanism N1 Pd(0) Surface Adsorption N2 H2 Dissociation (Pd-H formation) N1->N2 N3 Benzyl C-O Bond Coordination N2->N3 N4 Oxidative Addition & Hydrogen Transfer N3->N4 N5 Product Desorption (Butanoic Acid + Toluene) N4->N5 N5->N1 Catalyst Regeneration

Caption: Mechanistic pathway of palladium-catalyzed hydrogenolysis of benzyl protecting groups.

References

  • Benchchem. "Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters." Benchchem. 1

  • Benchchem. "Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl." Benchchem. 2

  • Organic Chemistry Portal. "Benzyl Ethers - Protecting Groups." Organic Chemistry Portal. [[4]]()

  • Mandal et al. "Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C." Beilstein Journals. [[5]]()

  • Semantic Scholar. "Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers." Semantic Scholar. [[6]]()

  • Atlanchim Pharma. "Scientific Letter - Cleavage of O-benzyl ethers with Lewis acids." Atlanchim Pharma. 3

Sources

Troubleshooting

Technical Support Center: Monitoring Benzyl (S)-3,4-diamino-4-oxobutanoate Reactions

Welcome to the technical support hub for monitoring the synthesis of Benzyl (S)-3,4-diamino-4-oxobutanoate and related derivatives. This guide is designed for researchers, scientists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for monitoring the synthesis of Benzyl (S)-3,4-diamino-4-oxobutanoate and related derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) as a rapid and efficient analytical tool. Here, we move beyond mere procedural steps to explain the underlying chemical principles, ensuring you can not only follow a protocol but also intelligently troubleshoot and adapt it to your specific reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is Benzyl (S)-3,4-diamino-4-oxobutanoate, and why is monitoring its synthesis important?

Benzyl (S)-3,4-diamino-4-oxobutanoate is a derivative of the amino acid L-asparagine, where the side-chain carboxylic acid has been converted to an amide, and the alpha-carboxylic acid is protected as a benzyl ester. As a chiral building block with multiple functional groups, it is a valuable intermediate in pharmaceutical synthesis.

Monitoring its formation via TLC is crucial for several reasons:

  • Reaction Progression: To determine if the starting materials are being consumed and the product is being formed.[1][2]

  • Byproduct Formation: To identify the presence of any unwanted side products.

  • Optimization: To quickly assess how changes in reaction conditions (e.g., temperature, reagents) affect the outcome.

  • Downstream Processing: To determine the optimal solvent system for purification by column chromatography.[3]

Q2: What are the fundamental principles of using TLC for this reaction?

TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[4][5][6]

  • Polarity is Key: The stationary phase (silica) is very polar. Polar compounds in your reaction mixture will adhere more strongly to the silica and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[3] Less polar compounds interact less with the silica, travel further with the mobile phase, and have a higher Rf.

  • Applying to the Reaction: Your product, Benzyl (S)-3,4-diamino-4-oxobutanoate, contains a free primary amine, an amide, and an ester. It is a relatively polar molecule. The starting material (e.g., an N-protected aspartic acid derivative) is typically less polar. This difference in polarity is what allows for their separation on a TLC plate.

Experimental Protocol: Step-by-Step TLC Analysis

This protocol provides a robust starting point for monitoring your reaction.

Materials:
  • TLC Plates: Silica gel 60 F254 plates are recommended. The "F254" indicates a fluorescent dye that allows for visualization under 254 nm UV light.[1]

  • Mobile Phase (Eluent): A mixture of solvents. See Table 1 for recommended starting systems.

  • Developing Chamber: A beaker or jar with a lid or watch glass.

  • Spotting: Glass capillary tubes.

  • Visualization Reagents:

    • UV Lamp (254 nm)

    • Ninhydrin solution (e.g., 0.2% in ethanol or acetone).[7][8]

    • Potassium Permanganate (KMnO₄) stain (optional, for general visualization).

Methodology:
  • Plate Preparation: Using a pencil (never a pen, as ink contains organic compounds that will chromatograph[9]), gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm (ensure it is below your baseline). Place a piece of filter paper inside, leaning against the wall, to help saturate the chamber atmosphere with solvent vapor.[5] Cover the chamber and let it sit for 5-10 minutes.

  • Sample Spotting:

    • Dilute a tiny amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate, methanol).

    • It is critical to spot a reference lane for your starting material (SM) and a "co-spot" lane.

    • Lane 1 (SM): Spot your starting material.

    • Lane 2 (Co-spot): Spot the starting material first, then, on the exact same spot, apply your reaction mixture. This helps to unambiguously identify the starting material spot in the reaction lane.

    • Lane 3 (Reaction): Spot your reaction mixture.

    • Use a capillary tube to apply a small, concentrated spot for each lane on the baseline.[7][10] Keep spots 1-2 mm in diameter.

  • Development: Carefully place the TLC plate into the saturated chamber and replace the lid. Allow the solvent front to travel up the plate via capillary action.[5]

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the final solvent front with a pencil.

  • Visualization:

    • Dry the Plate: Ensure all mobile phase solvent has evaporated in a fume hood.

    • UV Light: View the plate under a 254 nm UV lamp. Compounds with aromatic rings (like your benzyl group) or conjugated systems will appear as dark spots. Circle them lightly with a pencil.

    • Ninhydrin Staining: Dip the plate in ninhydrin solution or spray it evenly.[11] Gently heat the plate with a heat gun until colored spots appear. Primary amines (present in your product) will typically yield purple or pink spots.[7][12][13]

Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_viz Analysis prep_plate 1. Prepare Plate (Pencil Baseline) prep_chamber 2. Saturate Chamber prep_plate->prep_chamber spot_samples 3. Spot Samples (SM, Co-spot, Rxn) prep_chamber->spot_samples develop 4. Develop Plate spot_samples->develop dry 5. Dry Plate develop->dry visualize 6. Visualize (UV then Stain) dry->visualize calculate 7. Calculate Rf & Interpret visualize->calculate

Caption: Standard workflow for reaction monitoring by TLC.

Data Interpretation & Recommended Mobile Phases

Q3: How do I interpret the developed TLC plate?
  • Starting Material (SM) Lane: Shows the position of your starting material.

  • Reaction Lane:

    • A spot at the same height as the SM lane indicates unreacted starting material.

    • A new spot (typically with a lower Rf, as the product is more polar) indicates product formation. This spot should turn purple with ninhydrin.

    • The co-spot lane confirms the identity of the SM spot in your reaction mixture.

  • Reaction Complete: The reaction is likely complete when the starting material spot has completely disappeared from the reaction lane, and a strong product spot is visible.

Q4: How do I calculate the Retention Factor (Rf), and what does it mean?

The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[14]

Rf = (Distance from baseline to center of the spot) / (Distance from baseline to solvent front)

The Rf value is a characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature).[3] An ideal separation will have product and starting material Rf values between 0.2 and 0.6, with significant separation between them.

| Table 1: Recommended Mobile Phase (Eluent) Systems | | :--- | :--- | :--- | | System | Typical Starting Ratio (v/v) | Notes | | Dichloromethane : Methanol | 95 : 5 | A good starting point. Increase methanol content to increase polarity and move spots further up the plate (increase Rf). | | Ethyl Acetate : Hexanes | 50 : 50 | Another common system. Increase the proportion of ethyl acetate to increase polarity. | | n-Butanol : Acetic Acid : Water | 4 : 1 : 5 | A classic, highly polar system for amino acids and their derivatives.[7] The acetic acid helps to produce sharp spots by protonating the basic amine.[1][10] |

Troubleshooting Guide

This section addresses the most common issues encountered during TLC analysis in a Q&A format.

| Table 2: Quick Troubleshooting Reference | | :--- | :--- | :--- | | Problem | Potential Cause(s) | Solution(s) | | No spots are visible. | Sample too dilute; Compound not UV-active; Solvent level above baseline.[9] | Re-spot with a more concentrated sample; Use a chemical stain (ninhydrin/KMnO₄); Ensure the baseline is above the solvent in the chamber. | | Spots are streaked or "tailing". | Sample overloaded; Compound is acidic/basic; Mobile phase polarity is incorrect.[4][10][15] | Dilute the sample before spotting; Add a small amount of acid (acetic) or base (triethylamine) to the mobile phase; Adjust mobile phase polarity. | | All spots are at the bottom (low Rf). | Mobile phase is not polar enough.[16] | Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/methanol system). | | All spots are at the top (high Rf). | Mobile phase is too polar.[16] | Decrease the polarity of the mobile phase (e.g., decrease the percentage of methanol). | | Spots are not separating. | Mobile phase polarity is not optimal.[4] | Systematically test different mobile phase ratios. Try a different solvent system entirely (see Table 1). | | Solvent front is uneven. | Chamber not saturated; Plate is touching the side of the chamber.[9] | Allow the chamber to saturate for 5-10 minutes; Reposition the plate so it stands freely. |

Q5: My spots are streaking badly. What is the chemical reason for this, and how do I fix it?

Streaking often occurs when a compound interacts too strongly and non-uniformly with the silica gel.[10] For your product, which contains a basic primary amine, the amine can interact strongly with the slightly acidic silanol groups (Si-OH) on the silica surface. This leads to a "tailing" effect.

Solution: To fix this, you need to suppress this strong interaction. Add a small amount (e.g., 0.1-1%) of a modifier to your mobile phase.

  • For Basic Compounds (like your product): Add a volatile base like triethylamine (Et₃N). The triethylamine will preferentially interact with the acidic sites on the silica, allowing your compound to travel up the plate more uniformly.[15]

  • For Acidic Compounds: Add a volatile acid like acetic acid (AcOH) or formic acid.[1][15]

Q6: I see a spot with UV light that disappears after ninhydrin staining, while a new purple spot appears lower down. What does this mean?

This is an excellent diagnostic result! It likely means:

  • The UV-active spot is your N-protected starting material (containing the benzyl group). Since its nitrogen is protected (e.g., with a Boc group), it cannot react with ninhydrin.

  • The new, lower-Rf purple spot is your product. The protecting group has been removed, revealing the primary amine which reacts with ninhydrin to form the characteristic color.[7][12] The product is more polar (lower Rf) because it now has a free amine group.

Troubleshooting Logic Diagram

TLC_Troubleshooting cluster_separation Separation Issues cluster_shape Spot Shape Issues cluster_visibility Visibility Issues start Problem with TLC Plate? p1 Poor or No Separation start->p1 p2 Spots Too High (Rf > 0.8) start->p2 p3 Spots Too Low (Rf < 0.2) start->p3 p4 Streaking / Tailing start->p4 p5 No Spots Visible start->p5 s1a Adjust Mobile Phase Polarity p1->s1a s2a Decrease Eluent Polarity p2->s2a s3a Increase Eluent Polarity p3->s3a s4a Dilute Sample p4->s4a s4b Add Acid/Base Modifier to Eluent p4->s4b s5a Concentrate Sample p5->s5a s5b Use a Different Visualization Method p5->s5b

Sources

Optimization

Technical Support Center: Purification of Polar Amino Acid Benzyl Esters

A Guide for Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist, this guide addresses the common and often frustrating challenges encountered during the purificatio...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide addresses the common and often frustrating challenges encountered during the purification of polar amino acid benzyl esters. These molecules are foundational in peptide synthesis and medicinal chemistry, yet their unique physicochemical properties—a combination of a bulky, hydrophobic benzyl group and a polar, often charged amino acid backbone—make their purification a non-trivial task. This resource is designed to provide not just protocols, but the underlying rationale to empower you to troubleshoot effectively and optimize your purification strategies.

Frequently Asked Questions (FAQs)
Q1: What makes polar amino acid benzyl esters so challenging to purify?

The primary difficulty arises from their amphipathic nature. They possess both polar (free amine, side-chain functionalities) and non-polar (benzyl ester) regions. This duality leads to several common issues:

  • High Water Solubility: The free amino group can be protonated, forming a salt that is highly soluble in water, leading to significant product loss during aqueous workups.[1][2]

  • Tendency to Form Oils: Many amino acid benzyl esters, particularly after N-terminal protection, are difficult to crystallize and often present as stubborn oils or waxes, which are challenging to handle and purify.[3][4]

  • Zwitterionic Character: At neutral pH, the free amino acid ester can exist as a zwitterion, complicating its partitioning between aqueous and organic phases.

  • Susceptibility to Racemization: The α-proton is labile, especially under harsh pH or high-temperature conditions, which can compromise the stereochemical integrity of your product.[5][6]

  • On-Column Interactions: The polar functional groups can interact strongly with silica gel, leading to peak tailing, streaking, or even irreversible adsorption during column chromatography.

Q2: What are the primary methods for purifying these compounds?

There are three main strategies, often used in combination:

  • Acid-Base Extraction: This is the workhorse technique for separating your product from acidic or basic impurities.[7][8] It leverages the basicity of the amino group to move the compound between aqueous and organic layers by adjusting the pH.

  • Crystallization via Salt Formation: This is arguably the most effective method for obtaining a highly pure, solid, and easy-to-handle product. By reacting the basic amino group with an acid like p-toluenesulfonic acid (TsOH) or hydrochloric acid (HCl), you form a stable, crystalline salt.[5][6]

  • Chromatography: When extraction or crystallization is insufficient, chromatography is necessary. Silica gel column chromatography is common, but often requires optimization.[5][9] For highly polar or challenging separations, techniques like reverse-phase HPLC or specialized methods like pH-zone-refining counter-current chromatography may be employed.[10]

Q3: How do I select the best purification strategy for my specific amino acid ester?

The optimal strategy depends on the properties of your crude product and the impurities present. The following decision tree provides a general guideline.

G start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid is_crystalline Is it crystalline? is_solid->is_crystalline Yes salt_formation Proceed to Salt Formation (e.g., Tosylate) is_solid->salt_formation No (Oily/Amorphous) try_trituration Attempt Trituration/Recrystallization is_crystalline->try_trituration Yes extraction Perform Acid-Base Extraction is_crystalline->extraction No is_clean Is the product >95% pure by NMR/LCMS? try_trituration->is_clean salt_formation->is_clean extraction->is_clean chromatography Perform Column Chromatography is_clean->chromatography No final_product Purified Product is_clean->final_product Yes chromatography->final_product

Caption: Purification Strategy Decision Tree.

Troubleshooting Guide: Specific Issues & Solutions
Problem 1: My product is lost during the aqueous workup. The yield from my extraction is very low.
  • Probable Cause: The protonated form of your amino acid ester is highly soluble in the aqueous layer. This is especially problematic if you are washing with an acidic solution to remove basic impurities or if the pH of your aqueous layer is below ~7.

  • Solution: Careful pH Control during Extraction.

    • Neutralization: Ensure the pH of the aqueous layer is adjusted to between 7 and 8 before extracting your product into the organic layer.[1][2] This deprotonates the ammonium salt to the free amine, which is significantly less water-soluble.

    • Choice of Base: Use a weak base like saturated sodium bicarbonate (NaHCO₃) solution for this pH adjustment.[8] Strong bases like sodium hydroxide (NaOH) can cause hydrolysis of the benzyl ester.[7]

    • "Salting Out": Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and promoting its partition into the organic layer.

    • Back-Extraction: If you suspect product remains in the aqueous layer, you can perform a "back-extraction." Adjust the pH of the combined aqueous layers to ~7-8 and extract again with fresh organic solvent (e.g., ethyl acetate or dichloromethane).

Problem 2: The purified product is a persistent oil that I cannot solidify.
  • Probable Cause: This is a very common issue. It can be due to residual solvents (like benzyl alcohol), minor impurities preventing lattice formation, or the intrinsic nature of the N-protected amino acid ester.[3]

  • Solution 1: Convert to a Crystalline Salt. This is the most robust solution.

    • Dissolve the crude oil in a suitable solvent like ethyl acetate or diethyl ether.

    • Add a stoichiometric amount (1.0 equivalent) of an acid, such as p-toluenesulfonic acid monohydrate (TsOH·H₂O) dissolved in a minimal amount of the same solvent.

    • Stir the mixture. The tosylate salt will often precipitate as a stable, white, crystalline solid that can be easily collected by filtration.[6] This method is widely used for preparing and purifying amino acid benzyl esters.[5]

  • Solution 2: Trituration.

    • Add a non-polar solvent in which your product is insoluble (but the impurities are soluble), such as hexane, cyclohexane, or diethyl ether, to the oil.[5]

    • Stir or sonicate the mixture vigorously. This can wash away oily impurities and induce crystallization of your product.

Problem 3: My compound streaks badly on a silica gel column, and I get poor separation.
  • Probable Cause: The free amine of your product is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes tailing and can even lead to irreversible adsorption.

  • Solution: Modify the Mobile Phase.

    • Add a Basic Modifier: For basic compounds like free amino acid esters, add a small amount of a volatile base to your eluent. A common choice is 0.1-1% triethylamine (Et₃N). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly with a symmetrical peak shape.

    • Add an Acidic Modifier: If your compound has an acidic functionality (e.g., a side-chain carboxylic acid) and is tailing, add 0.1-1% acetic acid (AcOH) or formic acid to the eluent.

    • Use a Buffered System: For preparative HPLC, using a mobile phase buffered to a specific pH can dramatically improve peak shape and resolution.

Problem 4: I can't get rid of residual benzyl alcohol from my reaction.
  • Probable Cause: Benzyl alcohol has a high boiling point (205 °C) and polarity similar to many protected amino acids, making it difficult to remove by simple evaporation or standard chromatography.

  • Solution:

    • Aqueous Washes: Perform multiple washes with a weak basic solution (e.g., NaHCO₃) and then brine. While not perfect, this can reduce the amount of benzyl alcohol.[7]

    • High-Vacuum Evaporation (Azeotroping): After dissolving the crude product in a solvent like toluene or cyclohexane, evaporate it under high vacuum. This can help co-evaporate the benzyl alcohol.[6]

    • Chromatography: A well-optimized silica gel column using a gradient elution (e.g., starting with low polarity like 100% hexanes and gradually increasing to ethyl acetate) can often effectively separate benzyl alcohol from more polar products.

Problem 5: Chiral HPLC shows that my product has racemized.
  • Probable Cause: The α-proton of the amino acid ester is susceptible to epimerization, especially under certain conditions used during synthesis or workup.

  • Causality & Prevention:

    • High Temperatures: The Fischer-Speier esterification, a common method for synthesis, often involves refluxing with azeotropic water removal. Using high-boiling solvents like toluene (b.p. 111 °C) has been shown to cause significant racemization, particularly for amino acids with electron-withdrawing side chains.[6]

    • Solution: Use a lower-boiling azeotroping solvent like cyclohexane (b.p. 81 °C). Studies have demonstrated that this change can completely prevent racemization while still effectively removing water.[5][6]

    • Strong Base/Acid: Prolonged exposure to strong bases or acids during workup can also lead to racemization. Always use weak acids/bases where possible and minimize exposure time.

Key Experimental Protocols
Protocol 1: General Acid-Base Extraction Workflow

This protocol is designed to isolate a basic amino acid benzyl ester from acidic impurities (e.g., unreacted TsOH catalyst) and neutral organic impurities.

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude 1. Dissolve crude mixture in Ethyl Acetate (EtOAc) sep_funnel1 2. Wash with sat. NaHCO₃ soln in Separatory Funnel crude->sep_funnel1 wash1_org Organic Layer: Product (free base) + Neutral Impurities sep_funnel2 3. Wash with Brine (sat. NaCl) wash1_org->sep_funnel2 wash2_org Organic Layer: Product (free base) + Neutral Impurities dry 5. Dry over Na₂SO₄, filter, and concentrate wash2_org->dry final Purified Product (Oil/Solid) dry->final wash1_aq Aqueous Layer: Deprotonated Acidic Impurities (e.g., TsO⁻Na⁺) discard1 4. Discard Aqueous Layer wash1_aq->discard1 wash2_aq Aqueous Layer: Trace Salts discard2 4. Discard Aqueous Layer wash2_aq->discard2 sep_funnel1->wash1_org sep_funnel1->wash1_aq sep_funnel2->wash2_org sep_funnel2->wash2_aq

Caption: Workflow for a standard acid-base extraction.

Protocol 2: Purification via p-Toluenesulfonate (Tosylate) Salt Formation

This is an excellent method for both purification and obtaining a stable, solid product.

  • Dissolution: Dissolve the crude amino acid benzyl ester (as a free base, typically an oil) in a minimal amount of a suitable organic solvent. Ethyl acetate, diethyl ether, or a mixture of ethyl acetate/hexane are good starting points.

  • Acid Addition: In a separate flask, dissolve one molar equivalent of p-toluenesulfonic acid monohydrate in the same solvent.

  • Precipitation: Slowly add the acid solution to the stirred solution of the amino acid ester at room temperature.

  • Crystallization: The tosylate salt should begin to precipitate. If it does not, try scratching the inside of the flask with a glass rod or cooling the mixture in an ice bath. Stirring for 1-2 hours can improve the yield.[6]

  • Isolation: Collect the resulting white solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether or hexane to remove any soluble, non-polar impurities.

  • Drying: Dry the crystalline salt under high vacuum to obtain the pure amino acid benzyl ester tosylate.

Data Summary Table

Table 1: Common Protecting Groups and Cleavage Conditions

Protecting GroupAbbreviationCommonly ProtectsCleavage MethodKey Considerations
BenzyloxycarbonylZ or Cbzα-Amino, Lys side chainCatalytic Hydrogenolysis (H₂/Pd-C)Orthogonal to Fmoc and Boc. Cleaves benzyl esters simultaneously.[11]
tert-ButoxycarbonylBocα-Amino, Lys side chainMild Acid (e.g., Trifluoroacetic Acid, TFA)Used in Boc/Bzl synthesis strategy.[3][]
9-Fluorenyl­methoxycarbonylFmocα-AminoMild Base (e.g., Piperidine in DMF)Standard for modern SPPS. Orthogonal to Boc and most benzyl-based side-chain protecting groups.[][13]
Benzyl EsterOBzlC-terminal CarboxylCatalytic Hydrogenolysis (H₂/Pd-C), Strong Acid (HBr/AcOH, HF)The subject of this guide. Stable to Fmoc and Boc conditions.[14][15]
tert-Butyl EsterOtBuAsp/Glu side chainsStrong Acid (e.g., TFA)Cleaved simultaneously with Boc group.[]
References
  • Ito, Y., & Ma, Y. (1996). Separations of basic amino acid benzyl esters by pH-zone-refining counter-current chromatography. Journal of Chromatography A. Available at: [Link]

  • Wikipedia. Acid–base extraction. Available at: [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Available at: [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, ACS Publications. Available at: [Link]

  • Parr, W., & Howard, P. Y. (1972). Structural effect of selected dipeptides as stationary phases for the chromatographic separation of enantiomeric amino acids. Journal of Chromatographic Science. Available at: [Link]

  • Bolchi, C., et al. (2019). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. Available at: [Link]

  • Google Patents. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • Google Patents. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters.
  • Google Patents. US4935355A - Preparation of dipeptides.
  • Springer Nature Experiments. Protecting Groups in Peptide Synthesis. Available at: [Link]

  • SciSpace. Amino Acid-Protecting Groups. Available at: [Link]

  • ResearchGate. What is an easy method for the deprotection of Benzoyl group?. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • eGyanKosh. Amino Acids and Peptides. Available at: [Link]

  • NIH. Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme. Available at: [Link]

  • Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Available at: [Link]

  • European Patent Office. EP 0474096 B2 - Method for extracting amino acid ester. Available at: [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Available at: [Link]

  • Common Organic Chemistry. Benzyl Protection. Available at: [Link]

  • Organic Chemistry Portal. Benzyl Esters. Available at: [Link]

  • Bolchi, C., et al. (2015). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Racemization in Chiral Butanoate Synthesis

Welcome to the Technical Support Center. Synthesizing chiral butanoates—such as α -aminobutanoates, 2-arylbutanoates, and 3-hydroxybutyrates—presents a significant stereochemical challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing chiral butanoates—such as α -aminobutanoates, 2-arylbutanoates, and 3-hydroxybutyrates—presents a significant stereochemical challenge. Loss of stereocenter integrity (racemization or epimerization) during esterification or amide coupling can severely impact drug development pipelines. This guide provides mechanistic insights, optimized protocols, and troubleshooting FAQs to help you preserve enantiomeric purity.

Section 1: Mechanistic FAQs (Understanding the "Why")

Q1: Why do my α -chiral butanoic acid derivatives racemize so easily during esterification? A: Racemization at the α -carbon of butanoates typically occurs via two primary pathways during carboxyl activation:

  • Direct Enolization: When the carboxylic acid is activated (e.g., as an O-acylisourea intermediate using DIC or EDC), the α -proton becomes highly acidic. In the presence of basic catalysts, this proton is abstracted, forming a planar enolate. Reprotonation occurs from either face, leading to a racemic mixture.

  • Oxazolone Formation (for α -amino butanoates): If your substrate is an N -protected α -aminobutanoate, the carbonyl oxygen of the protecting group can attack the activated carboxyl carbon, forming a 5(4H)-oxazolone intermediate. This ring is highly prone to base-catalyzed enolization and subsequent racemization[1].

Q2: I am using DMAP as a catalyst for my esterification. Could this be causing the racemization? A: Yes. While 4-dimethylaminopyridine (DMAP) is a highly efficient acyl transfer catalyst, 2 because they promote the rapid formation of the oxazolone intermediate[2]. DMAP acts as both a strong nucleophile and a base, accelerating α -proton abstraction. Troubleshooting Fix: Reduce DMAP to strictly catalytic amounts (<0.05 equivalents) or eliminate it entirely. If a base is required to neutralize amine salts, use sterically hindered, non-nucleophilic bases like 2,4,6-collidine (TMP) or N,N -diisopropylethylamine (DIPEA).3 than triethylamine (TEA) or DMAP due to its steric bulk[3].

Section 2: Reagent Selection & Optimization

Q3: Which coupling additives should I use to trap the activated intermediate before racemization occurs? A: To prevent the highly reactive O-acylisourea from rearranging or enolizing, you must add a nucleophilic additive that rapidly converts it into a stable, yet reactive, active ester.

  • HOBt (1-Hydroxybenzotriazole): The traditional choice. It intercepts the intermediate to form an O-acyl-OBt ester, 4[4]. However, it poses explosive hazards when anhydrous[5].

  • HOAt (1-Hydroxy-7-azabenzotriazole): Contains an extra nitrogen atom that provides anchimeric assistance, leading to6[6].

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): The modern gold standard. It exhibits7 compared to HOBt and is completely non-explosive[7].

Table 1: Comparison of Coupling Additives for Butanoate Synthesis

AdditivepKaRacemization SuppressionReactivity SpeedSafety Profile
HOBt 4.60ModerateBaselineExplosive (anhydrous)
HOAt 3.28HighFastExplosive (anhydrous)
OxymaPure 4.60Very HighVery FastSafe / Non-explosive
CuCl₂ N/AExcellent (Oxazolone specific)VariableSafe (Requires extraction)

Q4: I read about using Copper(II) chloride. How does that work? A: Copper(II) chloride ( CuCl2​ ) is an 1 when used in carbodiimide-mediated couplings[1]. It acts as a Lewis acid, coordinating with the 5(4H)-oxazolone intermediate. This coordination prevents the enolization of the oxazolone ring, forcing the reaction pathway back toward stereoretentive aminolysis or esterification.

Section 3: Visualizing the Troubleshooting Workflow

To systematically eliminate racemization, follow this decision matrix when designing your butanoate synthesis:

RacemizationWorkflow Start Start: Chiral Butanoate Synthesis CheckSubstrate Is the α-carbon chiral and prone to enolization? Start->CheckSubstrate Standard Standard Protocol (e.g., DCC / DMAP) CheckSubstrate->Standard No Risk High Racemization Risk (Oxazolone / Enolate) CheckSubstrate->Risk Yes Success Stereoretentive Butanoate Product Standard->Success BaseCheck Base Selection: Swap TEA/DMAP for Collidine/DIPEA Risk->BaseCheck AdditiveCheck Select Additive: Use OxymaPure or HOAt BaseCheck->AdditiveCheck CuCl2 Persistent Racemization? Add CuCl2 (0.1 - 1.0 eq) AdditiveCheck->CuCl2 CuCl2->Success

Logical decision tree for optimizing coupling conditions to prevent butanoate racemization.

Section 4: Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Always run a chiral HPLC or GC analysis of your starting material against your crude product to quantify the enantiomeric excess ( ee ).

Protocol A: Low-Racemization Esterification using DIC/OxymaPure

Causality: OxymaPure rapidly converts the highly reactive O-acylisourea into a stable oxime ester, kinetically outcompeting the rate of α -proton abstraction.

  • Preparation: Dissolve 1.0 eq of the chiral butanoic acid derivative and 1.1 eq of the target alcohol in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) at 0∘C under an inert atmosphere (Nitrogen/Argon).

  • Additive Introduction: Add 1.1 eq of OxymaPure to the solution. Stir for 5 minutes to ensure complete dissolution.

  • Activation: Dropwise add 1.1 eq of N,N′ -Diisopropylcarbodiimide (DIC). Keep the reaction at 0∘C for 1 hour to suppress thermal enolization.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor via TLC until the active ester is consumed.

  • Validation & Workup: Filter off any precipitated diisopropylurea. Wash the organic layer with 5% NaHCO3​ , 1M HCl , and brine to remove OxymaPure and residual DIC. Analyze the crude mixture via chiral HPLC to confirm ee>98% .

Protocol B: Copper(II) Chloride Suppressed Coupling for α -Aminobutanoates

Causality: CuCl2​ acts as a Lewis acid, coordinating the oxazolone intermediate and shielding the α -proton from basic attack.

  • Preparation: Dissolve 1.0 eq of the N -protected α -aminobutanoic acid and 1.1 eq of the amine/alcohol nucleophile in anhydrous DMF at room temperature.

  • CuCl2​ Addition: Add 0.1 to 1.0 eq of anhydrous Copper(II) chloride ( CuCl2​ ). The solution will take on a characteristic blue/green color.

  • Activation: Add 1.1 eq of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.1 eq of HOBt.

  • Base Addition (Critical Step): If a base is strictly necessary to free an amine salt, add exactly 1.0 eq of 2,4,6-collidine (TMP). Do not use an excess, and avoid TEA.

  • Validation & Workup: After 12 hours, dilute with Ethyl Acetate. Wash extensively with 10% aqueous EDTA or 1M HCl to chelate and remove the copper ions (the organic layer must lose its green/blue tint). Dry over Na2​SO4​ , concentrate, and verify ee via chiral chromatography.

References
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Peptide Chemistry. Available at:[Link]

  • Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. PubMed (Int J Pept Protein Res). Available at: [Link]

  • Best ratio of DMAP to reactant in making tertiary-butyl esters. Reddit (r/Chempros). Available at: [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Purity Analysis of Benzyl (S)-3,4-diamino-4-oxobutanoate by HPLC: A Methodological Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly polar, multi-functional chiral building blocks. Benzyl (S)-3,4-diamino-4-oxobutanoate hydrochloride (commonly known as H...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly polar, multi-functional chiral building blocks. Benzyl (S)-3,4-diamino-4-oxobutanoate hydrochloride (commonly known as H-Asp(OBzl)-NH2·HCl, CAS: 199118-68-8) is a critical intermediate extensively utilized in solid-phase peptide synthesis (SPPS) and the development of peptidomimetics[1].

To ensure the integrity of downstream peptide synthesis, rigorous purity analysis of this compound is mandatory. However, its structural profile—featuring a basic primary amine, a polar alpha-amide, and a hydrophobic beta-benzyl ester—creates a complex chromatographic behavior. This guide objectively compares standard High-Performance Liquid Chromatography (HPLC) methodologies against an optimized Biphenyl core-shell approach, providing the mechanistic causality behind each experimental choice.

Analytical Challenges & Chemical Profiling

Before selecting a stationary phase, we must deconstruct the analyte's chemical properties to understand its behavior in a chromatographic system:

  • The Primary Amine (Hydrochloride Salt): With a pKa of ~8.8, the primary amine remains protonated ( −NH3+​ ) under standard acidic or neutral HPLC conditions. On traditional silica-based columns, this positively charged group interacts strongly with unreacted, ionized silanols ( Si-O− ), leading to secondary ion-exchange interactions that manifest as severe peak tailing [2].

  • The Benzyl Ester: The benzyl group provides localized hydrophobicity and strong UV absorbance at 254 nm. However, ester bonds are susceptible to hydrolysis at extreme pH levels, necessitating a carefully buffered mobile phase.

  • Critical Impurities: The most common impurities include the de-esterified byproduct (H-Asp-NH2) and the deamidated byproduct (H-Asp(OBzl)-OH). Resolving these structurally similar molecules requires high column selectivity.

Methodological Comparison: Choosing the Right Stationary Phase

To establish a self-validating analytical system, we compared three distinct column chemistries for the purity analysis of H-Asp(OBzl)-NH2.

Alternative 1: Standard C18 Column (The Baseline)

Standard C18 columns rely entirely on hydrophobic dispersion forces. Because they often possess a high degree of accessible residual silanols, basic analytes like H-Asp(OBzl)-NH2 suffer from significant peak tailing. Furthermore, C18 lacks the orthogonal selectivity needed to easily resolve the benzyl-containing analyte from non-aromatic impurities.

Alternative 2: Base-Deactivated / End-Capped C18 (The Upgrade)

Base-deactivated C18 columns utilize dense end-capping techniques (e.g., trimethylsilyl capping) to physically shield residual silanols. This drastically improves the peak shape (reducing the USP tailing factor). However, the retention mechanism remains purely hydrophobic, meaning the resolution of critical pairs is adequate but not optimal.

Recommended Product: Biphenyl Core-Shell Column (The Optimal Choice)

The Biphenyl stationary phase provides orthogonal selectivity. While it retains hydrophobic properties, the biphenyl rings actively engage in π−π interactions with the benzyl ester of the analyte. When combined with a core-shell particle architecture (solid core, porous shell), the eddy dispersion term (A-term in the van Deemter equation) is minimized, yielding exceptionally high theoretical plates and sharp peaks [3].

Quantitative Data Comparison

The following table summarizes the comparative performance of the three methodologies under identical gradient conditions (0.1% TFA in Water/Acetonitrile):

Stationary PhaseRetention MechanismUSP Tailing Factor ( As​ )Resolution ( Rs​ ) of Critical Pair*Overall Performance
Standard C18 (5 µm) Hydrophobic Dispersion2.1 (Severe Tailing)1.4 (Co-elution risk)Sub-optimal
End-Capped C18 (3 µm) Hydrophobic Dispersion1.3 (Acceptable)1.8 (Baseline)Adequate
Biphenyl Core-Shell (2.7 µm) Hydrophobic + π−π 1.05 (Excellent) 3.2 (Robust) Optimal

*Critical Pair: H-Asp-NH2 vs. H-Asp(OBzl)-NH2.

Mechanistic Insights: The "Why" Behind the Chromatography

To understand why the Biphenyl column outperforms traditional C18 phases, we must look at the interaction pathways at the molecular level.

Mechanisms Analyte H-Asp(OBzl)-NH2 (Analyte) Biphenyl Biphenyl Phase (Optimized) Analyte->Biphenyl Multiple Interactions C18 Standard C18 (Baseline) Analyte->C18 Single Interaction PiPi π-π Interactions (Benzyl Group) Biphenyl->PiPi Hydrophobic Hydrophobic Dispersion Biphenyl->Hydrophobic C18->Hydrophobic Silanol Secondary Silanol Interactions C18->Silanol Unshielded Si-OH Enhanced High Resolution & Sharp Peaks PiPi->Enhanced Hydrophobic->Enhanced Tailing Peak Tailing & Co-elution Silanol->Tailing

Chromatographic interaction pathways of H-Asp(OBzl)-NH2 on Biphenyl vs. C18 phases.

Optimized Experimental Protocol

The following self-validating protocol is designed for the Biphenyl Core-Shell Column . Every parameter has been selected to mitigate the specific chemical vulnerabilities of Benzyl (S)-3,4-diamino-4-oxobutanoate.

Reagents & Mobile Phase Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Causality: TFA acts as a volatile ion-pairing agent. It lowers the pH to ~2.0, suppressing the ionization of any residual silanols ( Si-OH→Si-O− ) and masking the protonated amine, thereby eliminating peak tailing [4].

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

Step-by-Step Workflow

Workflow Step1 1. Sample Preparation Dissolve in 90:10 H2O:MeCN Match initial gradient Step2 2. Column Equilibration Biphenyl Core-Shell, 40°C 0.1% TFA in H2O Step1->Step2 Step3 3. Gradient Elution 5% to 60% MeCN (0.1% TFA) Suppress silanol ionization Step2->Step3 Step4 4. Dual UV Detection 210 nm (Amide/Amine) 254 nm (Benzyl Ring) Step3->Step4 Step5 5. Data Integration Calculate USP Tailing & Resolution (Rs > 2.0) Step4->Step5

Step-by-step optimized HPLC workflow for the purity analysis of H-Asp(OBzl)-NH2.

Chromatographic Conditions
  • Column: Biphenyl Core-Shell, 2.7 µm, 150 x 4.6 mm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

    • Causality: Elevating the temperature decreases mobile phase viscosity, which increases the diffusion coefficient of the analyte. This improves mass transfer kinetics (C-term of the van Deemter equation), resulting in sharper peaks.

  • Gradient Program:

    • 0 - 2 min: 5% B (Isocratic hold to retain highly polar impurities)

    • 2 - 12 min: 5% 60% B (Linear gradient to elute the benzyl-protected analyte)

    • 12 - 15 min: 60% 95% B (Column wash)

    • 15 - 20 min: 5% B (Re-equilibration)

  • Detection: Dual-wavelength UV detection at 210 nm (captures the amide/amine backbone) and 254 nm (highly specific for the benzyl ring).

  • Sample Preparation: Dissolve the standard/sample to a concentration of 1.0 mg/mL in 90:10 Water:Acetonitrile.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced band broadening (the "solvent effect"), ensuring the analyte focuses tightly at the head of the column.

Conclusion

For the purity analysis of Benzyl (S)-3,4-diamino-4-oxobutanoate, standard C18 columns often fall short due to unsuppressed silanol interactions and a lack of orthogonal selectivity. By transitioning to a Biphenyl Core-Shell stationary phase and utilizing a tightly controlled, TFA-buffered mobile phase, analytical scientists can exploit π−π interactions to achieve superior resolution, excellent peak symmetry ( As​≈1.05 ), and highly reliable purity data for peptide synthesis workflows.

References

  • Shimadzu Corporation. "Analytical Methods for Amino Acids: Types of Detection Methods". Shimadzu Technical Support. Available at:[Link]

  • Pallavicini, M., et al. "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents". Amino Acids (2017). PubMed. Available at:[Link]

Comparative

Comparative Synthesis Routes for Diamino-oxobutanoates: A Technical Guide

Diamino-oxobutanoates—systematically referring to esters of 2,4-diamino-4-oxobutanoic acid (L-asparagine)—are critical chiral building blocks in peptide synthesis, peptidomimetic drug design, and the development of targe...

Author: BenchChem Technical Support Team. Date: March 2026

Diamino-oxobutanoates—systematically referring to esters of 2,4-diamino-4-oxobutanoic acid (L-asparagine)—are critical chiral building blocks in peptide synthesis, peptidomimetic drug design, and the development of targeted prodrugs. The molecular architecture of these compounds features both a primary α-amine and a terminal C4-amide. This dual-nitrogen functionality presents a unique chemoselectivity challenge: the C4-amide is highly susceptible to unwanted hydrolysis under standard aqueous acidic or basic conditions, which can inadvertently convert the target asparagine derivative into an aspartic acid derivative.

This guide objectively compares the two dominant synthesis routes for diamino-oxobutanoates: the direct thionyl chloride-mediated esterification (ideal for robust, short-chain alkyl esters) and the protecting-group mediated hydrogenolysis (essential for acid-labile esters like tert-butyl).

Workflow Target Target: Alkyl 2,4-diamino-4-oxobutanoate Decision Is the target ester acid-labile? (e.g., tert-butyl vs. methyl) Target->Decision RouteA Route A: Direct Esterification (SOCl2 / Dry Alcohol) Decision->RouteA No (Methyl/Ethyl) RouteB Route B: Z-Protection Strategy (Z-Asn-OR + Pd/C + H2) Decision->RouteB Yes (tert-Butyl) ProductA Methyl 2,4-diamino-4-oxobutanoate HCl (Stable Salt) RouteA->ProductA ProductB tert-Butyl 2,4-diamino-4-oxobutanoate (Free Amine) RouteB->ProductB

Decision logic for selecting the optimal diamino-oxobutanoate synthesis route.

Route A: Direct Thionyl Chloride-Mediated Esterification

Causality & Mechanism

Attempting to esterify 2,4-diamino-4-oxobutanoic acid using standard aqueous mineral acids (e.g., HCl or H2SO4) inevitably leads to the hydrolysis of the C4-amide. To circumvent this, the thionyl chloride (SOCl2) method is employed. SOCl2 reacts rapidly with the alcoholic solvent (e.g., dry methanol) to generate anhydrous hydrogen chloride in situ. This strictly anhydrous acidic environment successfully catalyzes the Fischer esterification at the C1-carboxyl group while preserving the delicate C4-amide 1. The resulting product is isolated as a stable hydrochloride salt 2.

Experimental Protocol: Synthesis of Methyl 2,4-diamino-4-oxobutanoate HCl
  • Preparation : Cool dry methanol (20 mL) to 0 °C in an ice bath under an inert nitrogen (N2) atmosphere.

  • Suspension : Add L-asparagine (6.0 mmol) to the methanol to form a suspension.

  • Activation : Dropwise add thionyl chloride (SOCl2, 7.2 mmol, 1.2 eq.) over 15 minutes, strictly maintaining the temperature at 0 °C.

    • Causality: Slow addition controls the highly exothermic reaction. Preventing localized heating is critical to avoid thermal degradation or unwanted amide hydrolysis.

  • Propagation : Allow the reaction mixture to naturally warm to room temperature and stir for 16–18 hours.

  • Isolation : Concentrate the solution under reduced pressure to yield the crude hydrochloride salt as a white foam/solid.

  • Purification : Triturate the residue with cold diethyl ether, filter, and dry under high vacuum.

Self-Validating Checkpoints:

  • Chromatography : TLC monitoring (n-hexane:EtOAc, 60:40) should confirm the complete disappearance of the highly polar starting material.

  • Solubility & pH : The final white solid must be highly soluble in water. A pH test of the aqueous solution will validate the presence of the hydrochloride salt (pH < 3).

Route B: Protecting-Group Mediated Hydrogenolysis

Causality & Mechanism

When synthesizing acid-labile diamino-oxobutanoates—such as tert-butyl 2,4-diamino-4-oxobutanoate (H-Asn-OtBu)—the SOCl2 method is fundamentally incompatible. Strong acidic conditions immediately cleave the tert-butyl group via an E1 elimination mechanism, yielding isobutylene gas.

Therefore, an orthogonal protecting group strategy is required. The α-amine is temporarily masked with a Carbobenzoxy (Z or Cbz) group. Following the esterification of the carboxylic acid under mild conditions, the Z-group is selectively removed via Palladium on Carbon (Pd/C) catalyzed hydrogenolysis. This reductive cleavage is completely neutral, leaving both the tert-butyl ester and the C4-amide fully intact 3.

Mechanism Substrate Z-Asn-OtBu (N-Cbz-protected ester) Adsorption Adsorption onto Pd/C surface Substrate->Adsorption Cleavage C-O bond hydrogenolysis (H2 Addition) Adsorption->Cleavage Intermediates Toluene + Carbamic Acid Cleavage->Intermediates Decarboxylation Spontaneous Decarboxylation (-CO2) Intermediates->Decarboxylation Product H-Asn-OtBu (Free amine) Decarboxylation->Product

Mechanistic sequence of Pd/C-catalyzed hydrogenolysis of Z-protected diamino-oxobutanoates.

Experimental Protocol: Synthesis of tert-Butyl 2,4-diamino-4-oxobutanoate
  • Preparation : Dissolve Z-Asn-OtBu (23.6 g, 73.2 mmol) in ethyl acetate (200 mL) in a hydrogenation flask.

  • Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) catalyst (2.0 g) to the solution.

    • Causality: The Pd/C matrix provides the necessary surface area to adsorb H2 gas and facilitate the heterogeneous catalytic cleavage of the benzyl-oxygen bond.

  • Hydrogenation : Purge the reaction vessel with nitrogen to remove oxygen, then introduce hydrogen gas (H2) via a balloon or Parr shaker at 1 atm.

  • Propagation : Stir vigorously at room temperature until hydrogen absorption ceases (approximately 1 hour).

  • Filtration : Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst.

    • Safety Note: Do not let the spent Pd/C dry out in the ambient air, as it is highly pyrophoric.

  • Isolation : Concentrate the filtrate under reduced pressure. The product will spontaneously crystallize out of the solution.

Self-Validating Checkpoints:

  • Volumetric Tracking : The reaction is validated as complete when the volume of H2 gas in the balloon/burette strictly stops decreasing.

  • Chiral Integrity : The final crystallized product (melting point 96°–98° C) must exhibit an optical rotation of [α]D20 = +2° (c=2.1 in methanol). This confirms that no racemization occurred at the α-carbon during the sequence 3.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both synthesis routes, allowing researchers to select the optimal pathway based on their target ester's structural constraints.

Performance MetricRoute A: Direct Esterification (SOCl2)Route B: Hydrogenolysis (Pd/C)
Target Ester Compatibility Short-chain alkyl (Methyl, Ethyl)Acid-labile (tert-Butyl, Trityl)
Primary Reagents SOCl2, Dry AlcoholH2 gas, 10% Pd/C, EtOAc
Reaction Time 16–18 hours1–2 hours
Typical Yield 85% – 92%>95% (Near Quantitative)
Byproducts Generated SO2, HCl (gaseous exhaust)Toluene, CO2 (gaseous exhaust)
Scalability Excellent (Highly cost-effective)Good (Limited by precious metal cost)
Final Product State Hydrochloride saltFree amine

References

  • Antifungal Peptides with Unexpected Structure from a Library of Synthetic Analogs of Host-Defense Peptide Rigin. MDPI. 1

  • CAS 108258-31-7: methyl D-asparaginate. CymitQuimica.2

  • Synthesis of (2) H-Asn-OtBu. PrepChem.com.3

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of Benzyl (S)-3,4-diamino-4-oxobutanoate by Mass Spectrometry

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and preclinical success. For researchers and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and preclinical success. For researchers and drug development professionals, the synthesis of chiral molecules like Benzyl (S)-3,4-diamino-4-oxobutanoate, a derivative of aspartic acid, necessitates rigorous analytical validation. This guide provides an in-depth, experience-driven comparison of mass spectrometry as a primary tool for structural elucidation against other common analytical techniques. We will delve into the causality behind experimental choices, ensuring a self-validating and trustworthy protocol.

The Critical Role of Structural Validation

Benzyl (S)-3,4-diamino-4-oxobutanoate possesses multiple functional groups—a benzyl ester, a primary amine, and a primary amide—and a chiral center. Each of these features must be confirmed to ensure the correct molecule has been synthesized and is present in the desired stereoisomeric form. An incorrect structure or the presence of impurities can have profound implications for downstream biological activity and safety assessments. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers exceptional sensitivity and structural information from minimal sample quantities, making it an indispensable tool in the modern pharmaceutical laboratory.[1][2]

Mass Spectrometry: A Deep Dive into the "Why"

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions.[2] For a molecule like Benzyl (S)-3,4-diamino-4-oxobutanoate, the initial step is to generate a charged molecular ion, typically a protonated species [M+H]⁺ in positive ion mode. The choice of ionization technique is paramount.

Ionization Source Selection: Electrospray Ionization (ESI)

Given the polar nature of the amino and amide groups and the overall non-volatile character of the molecule, Electrospray Ionization (ESI) is the most appropriate ionization method.[3][4] ESI is a "soft" ionization technique that gently transfers ions from solution into the gas phase, minimizing premature fragmentation and maximizing the abundance of the molecular ion.[5] This is crucial for establishing the correct molecular weight. The amino groups are readily protonated in the acidic mobile phase commonly used with ESI, leading to efficient ion generation.[3][4][6]

Tandem Mass Spectrometry (MS/MS) for Structural Fingerprinting

While a full-scan mass spectrum can confirm the molecular weight, it provides limited information about the connectivity of the atoms. Tandem mass spectrometry (MS/MS) is required to elicit structural details. In this process, the molecular ion of interest is isolated and then fragmented by collision with an inert gas, a process known as Collision-Induced Dissociation (CID).[7][8] The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum that serves as a structural fingerprint of the molecule.[9]

Experimental Workflow for Mass Spectrometric Validation

The following diagram outlines a typical workflow for the validation of Benzyl (S)-3,4-diamino-4-oxobutanoate using LC-MS/MS.

LC-MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_data Data Analysis s1 Dissolve sample in appropriate solvent (e.g., 50:50 Acetonitrile:Water) s2 Spike with internal standard (optional, for quantification) s1->s2 s3 Filter sample s2->s3 lc1 Inject sample onto C18 reverse-phase column s3->lc1 lc2 Gradient elution with Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid) lc1->lc2 ms1 Electrospray Ionization (ESI) in Positive Mode lc2->ms1 ms2 Full Scan MS (Confirm [M+H]⁺) ms1->ms2 ms3 Isolate [M+H]⁺ ion ms2->ms3 ms4 Collision-Induced Dissociation (CID) ms3->ms4 ms5 Acquire MS/MS Spectrum ms4->ms5 d1 Extract ion chromatogram for theoretical m/z ms5->d1 d3 Analyze fragmentation pattern ms5->d3 d2 Compare experimental vs. theoretical mass d1->d2 d4 Confirm structure d3->d4

Caption: Workflow for LC-MS/MS validation.

Detailed Experimental Protocol
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of Benzyl (S)-3,4-diamino-4-oxobutanoate in a suitable solvent such as a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulates.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for retaining and separating the analyte from potential impurities.

    • Mobile Phase A: Water with 0.1% formic acid. The acid aids in protonation for ESI.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 5%), ramping up to a high percentage (e.g., 95%) over several minutes to elute the compound.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C to ensure reproducible retention times.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode:

      • Full Scan (MS1): Scan a mass range that includes the expected molecular ion, for instance, m/z 100-400. This is to determine the m/z of the protonated molecule [M+H]⁺.

      • Tandem MS (MS/MS): Isolate the precursor ion corresponding to the [M+H]⁺ of Benzyl (S)-3,4-diamino-4-oxobutanoate and subject it to CID. The collision energy should be optimized to produce a rich fragmentation pattern.

Predicted Mass Spectral Data and Fragmentation Analysis

The molecular formula for Benzyl (S)-3,4-diamino-4-oxobutanoate is C₁₁H₁₄N₂O₃. The monoisotopic mass is 222.1004 Da. Therefore, the expected protonated molecule [M+H]⁺ will have an m/z of 223.1077.

Predicted Fragmentation Pathways

Upon CID, the [M+H]⁺ ion is expected to fragment at its most labile bonds. The benzyl ester and the amide functionalities are likely sites for fragmentation.

Fragmentation_Pathway cluster_frags Key Fragment Ions M [M+H]⁺ m/z = 223.11 F1 [C₇H₇]⁺ Benzyl Cation m/z = 91.05 M->F1 - C₄H₇N₂O₃ F2 Loss of Benzyl Alcohol [M+H - C₇H₈O]⁺ m/z = 115.05 M->F2 - C₇H₈O F3 Loss of NH₃ [M+H - NH₃]⁺ m/z = 206.08 M->F3 - NH₃ F5 Loss of CONH₂ [M+H - CONH₂]⁺ m/z = 179.08 M->F5 - CONH₂ F4 [C₄H₇N₂O₂]⁺ Acylium Ion m/z = 115.05 F2->F4 rearrangement

Caption: Predicted fragmentation of Benzyl (S)-3,4-diamino-4-oxobutanoate.

  • Formation of the Benzyl Cation (m/z 91.05): A very common and stable fragment for benzyl-containing compounds is the tropylium ion (a rearranged benzyl cation), which gives a strong signal at m/z 91.[8][10][11] This is a highly diagnostic peak for the presence of the benzyl group.

  • Neutral Loss of Benzyl Alcohol (m/z 115.05): Cleavage of the ester bond can result in the neutral loss of benzyl alcohol (108.06 Da), leaving a charged acylium-type ion of the aspartic acid backbone at m/z 115.05.

  • Loss of Ammonia (m/z 206.08): The primary amine or amide can lose ammonia (17.03 Da), resulting in a fragment at m/z 206.08.[12]

  • Loss of the Amide Group (m/z 179.08): Cleavage of the C-C bond adjacent to the amide may result in the loss of the carbamoyl group (CONH₂), yielding an ion at m/z 179.08.

The presence of these key fragments in the MS/MS spectrum provides strong evidence for the proposed structure.

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Proposed Identity/Neutral Loss Structural Moiety Confirmed
223.1191.05[C₇H₇]⁺Benzyl group
223.11115.05[M+H - C₇H₈O]⁺Aspartic acid backbone with amide
223.11206.08[M+H - NH₃]⁺Presence of a primary amine/amide
223.11179.08[M+H - CONH₂]⁺Amide group and benzyl ester intact

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive validation strategy often employs orthogonal techniques for complete structural elucidation.

Technique Strengths Limitations Role in Validation
Mass Spectrometry (MS) High sensitivity, provides molecular weight and fragmentation data for structural confirmation.[2]Does not directly provide information on stereochemistry or atom connectivity in complex cases.Primary tool for confirming molecular weight and key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguously determines the carbon-hydrogen framework and atom connectivity.[6][13] Provides stereochemical information (via NOE).Lower sensitivity than MS, requires larger sample amounts.Gold standard for de novo structure elucidation and confirmation of isomerism.
X-ray Crystallography Provides the absolute three-dimensional structure, including stereochemistry.[13][14]Requires a suitable single crystal, which can be difficult to obtain.Definitive proof of structure and stereochemistry if a crystal can be grown.
Infrared (IR) Spectroscopy Confirms the presence of specific functional groups (e.g., C=O, N-H, C-O).Provides limited information on the overall molecular structure.A rapid, complementary technique to confirm the presence of key bonds.

Conclusion

The structural validation of Benzyl (S)-3,4-diamino-4-oxobutanoate is effectively and efficiently achieved using liquid chromatography-tandem mass spectrometry. The technique's high sensitivity and the detailed structural information gleaned from fragmentation analysis make it an ideal first-line method for confirming the molecular weight and the presence of key structural motifs. The predicted fragmentation pattern, characterized by the hallmark benzyl cation at m/z 91 and neutral losses corresponding to the benzyl alcohol and amide functionalities, provides a robust fingerprint for this molecule. For absolute and unambiguous proof of structure, particularly stereochemistry, mass spectrometry should be used in conjunction with NMR spectroscopy. This multi-faceted approach embodies the principles of scientific integrity and provides the trustworthy, self-validating data required in a professional drug development setting.

References

  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. (n.d.). SpringerLink.
  • Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. (2025, May 7). ACS Publications.
  • Chiral Amino Acid Analysis Using LC/MS. (2024, February 15). Wako Blog | Laboratory Chemicals.
  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. (2017, July 24). PMC.
  • Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization. (2024, November 19). MDPI.
  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. (2017, July 24). Analytical Chemistry - ACS Publications.
  • New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing. (2018, November 27). Newsroom | UCLA.
  • How are chemical structures analyzed in drug discovery?. (2025, March 20). Patsnap Synapse.
  • Advancements in small molecule drug design: A structural perspective. (n.d.). PMC.
  • CID mass spectra of the (a) [M + D] + ion of N-benzylbutyrolactam (m/z...). (n.d.). ResearchGate.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. (2013, March 15). PubMed.
  • Intramolecular benzyl cation transfer in the gas-phase fragmentation of protonated benzyl phenyl sulfones. (2021, April 15). PubMed.
  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona.
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. (n.d.). ResearchGate.
  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (n.d.). PMC.
  • Interpretation of mass spectra. (n.d.). University of Arizona.
  • New Journal of Pharmaceutical Analysis articles showcase innovative applications of mass spectrometry. (2022, December 5). EurekAlert!.

Sources

Comparative

Efficacy of Benzyl (S)-3,4-diamino-4-oxobutanoate vs other enzyme inhibitors

Comparative Efficacy Guide: Benzyl (S)-3,4-diamino-4-oxobutanoate-Derived Inhibitors vs. Alternative Enzyme Inhibitors Introduction & Scientific Context In the development of targeted therapeutics for apoptosis and infla...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: Benzyl (S)-3,4-diamino-4-oxobutanoate-Derived Inhibitors vs. Alternative Enzyme Inhibitors

Introduction & Scientific Context

In the development of targeted therapeutics for apoptosis and inflammation, the design of cell-permeable protease inhibitors remains a significant biochemical challenge. Benzyl (S)-3,4-diamino-4-oxobutanoate (also known as H-Asp(OBzl)-NH₂ or L-Aspartic acid β -benzyl ester α -amide hydrochloride)[1] serves as a highly specialized pharmacophoric scaffold. While it exhibits mild competitive inhibition on its own due to product-inhibition dynamics, its true pharmacological efficacy is realized when utilized as a lipophilic "prodrug" building block to synthesize potent, cell-permeable inhibitors for aspartic and asparaginyl proteases (e.g., Caspases and Legumain).

This guide objectively compares the efficacy of Asp(OBzl)-derived peptide inhibitors (such as Boc-Asp(OBzl)-CMK) against standard unmodified peptides, small-molecule allosteric inhibitors, and broad-spectrum agents.

Mechanistic Causality: The Prodrug Advantage

The primary hurdle in targeting intracellular caspases is the enzyme's strict requirement for an aspartic acid residue at the P1 position to bind the S1 catalytic pocket. However, the negatively charged free carboxylate of aspartic acid severely restricts passive diffusion across the hydrophobic plasma membrane.

By incorporating the Benzyl (S)-3,4-diamino-4-oxobutanoate scaffold, researchers bypass this limitation through a self-immolative prodrug strategy:

  • Enhanced Lipophilicity: The benzyl ester (OBzl) masks the polar carboxylate, significantly increasing the molecule's partition coefficient ( logP ) and facilitating rapid cellular uptake ([2]).

  • Intracellular Activation: Once inside the cytoplasm, ubiquitous endogenous esterases hydrolyze the benzyl ester, unmasking the active free carboxylate precisely where the target caspases reside ([3]).

  • Target Engagement: The unmasked inhibitor covalently or reversibly binds the active site cysteine, halting proteolytic cascades ([4]).

Mechanism A Asp(OBzl) Scaffold (Lipophilic Prodrug) B Plasma Membrane (Passive Diffusion) A->B High logP C Intracellular Space (Esterase Cleavage) B->C Cell Entry D Active Inhibitor (Free Carboxylate) C->D -OBzl Hydrolysis

Intracellular activation pathway of Asp(OBzl)-derived prodrug inhibitors.

Comparative Efficacy Data

To objectively evaluate performance, we must compare the Asp(OBzl) scaffold against other established inhibitor classes. The table below summarizes the quantitative efficacy, permeability, and mechanistic profiles of these alternatives.

Inhibitor / Scaffold ClassRepresentative CompoundPrimary Target(s)Cell PermeabilityIn Vitro IC₅₀ (Cell-Free)In Vivo / Cell-Based EfficacyMechanism of Action
Asp(OBzl)-Derived Prodrug Boc-Asp(OBzl)-CMKCaspase-1 (ICE), Caspase-3/7High >10 µM (Pre-cleavage)~50 nM (Post-cleavage)High (Potent apoptosis prevention)Irreversible Alkylation (Prodrug)
Standard Peptide (Unmodified) Ac-DEVD-CHOCaspase-3/7Low ~1-10 nMLow (Requires microinjection)Reversible Transition-State
Small Molecule (Non-Peptide) VX-765 (Belnacasan)Caspase-1/4High ~0.5-1 µMModerate (Clinical limitations)Reversible Covalent
Broad-Spectrum Inhibitor E-64General Cysteine ProteasesModerate ~10-50 nMHigh Toxicity (Off-target effects)Irreversible Epoxide

Data Synthesis: While standard unmodified peptides (Ac-DEVD-CHO) show superior cell-free IC₅₀ values, they fail in cell-based assays due to membrane impermeability. Conversely, Asp(OBzl)-derived inhibitors represent the optimal intersection of high target specificity and excellent cellular penetrance.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the evaluation of Benzyl (S)-3,4-diamino-4-oxobutanoate-derived inhibitors must utilize a self-validating experimental design that accounts for its prodrug nature.

Protocol A: Synthesis and Validation of the Asp(OBzl) Inhibitor
  • Scaffold Incorporation: Utilize standard Fmoc Solid-Phase Peptide Synthesis (SPPS). Couple Benzyl (S)-3,4-diamino-4-oxobutanoate to the nascent peptide chain using HBTU/DIPEA activation.

  • Orthogonal Cleavage: Cleave the peptide from the resin using a mild TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O). Crucial Step: Ensure the cleavage time does not exceed 2 hours to prevent premature hydrolysis of the benzyl ester.

  • Validation (Self-Correction): Analyze the crude product via LC-MS. You must observe the intact [M+H]+ mass corresponding to the retained OBzl group. If the free carboxylate mass is dominant, reduce TFA exposure time in subsequent batches.

Protocol B: Cell-Based FRET Inhibition Assay

Because the Asp(OBzl) molecule is a prodrug, a standard cell-free assay will yield artificially poor IC₅₀ results. The protocol must validate intracellular activation.

  • Cell Culture & Pre-incubation: Seed Jurkat or HeLa cells at 1×105 cells/well. Pre-incubate with the Asp(OBzl)-inhibitor (e.g., 10 µM) for 2 hours to allow for passive diffusion and intracellular esterase processing.

  • Apoptosis Induction: Induce apoptosis using Staurosporine (1 µM) for 4 hours.

  • FRET Quantification: Lyse the cells and immediately add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC). Measure fluorescence (Ex 380 nm / Em 460 nm).

  • Self-Validating Control: Run a parallel cell-free assay using recombinant Caspase-3 and the uncleaved Asp(OBzl)-inhibitor. A successful prodrug system will show low inhibition in the cell-free assay but high inhibition in the cell-based assay .

Workflow S1 1. Scaffold Incorporation (H-Asp(OBzl)-NH2 via SPPS) S2 2. Cleavage & Purification (HPLC / LC-MS Validation) S1->S2 S3 3. Cell Permeability Assay (Target Cell Incubation) S2->S3 S4 4. FRET Inhibition Assay (Quantify IC50 via DEVD-AMC) S3->S4

Self-validating workflow for synthesizing and testing Asp(OBzl) inhibitors.

References

  • bioRxiv. "Caspase prime-side active-site characterization with non-hydrolyzable peptides assists in the design of a caspase-7-selective inhibitor". Available at: [Link][2]

  • PLOS One. "Contribution of Caspase(s) to the Cell Cycle Regulation at Mitotic Phase". Available at:[Link][3]

Sources

Validation

Comparative Performance Guide: Evaluating CoA-Certified Benzyl (S)-3,4-diamino-4-oxobutanoate in Peptide Synthesis

Executive Summary In the synthesis of complex peptides and active pharmaceutical ingredients (APIs), the quality of starting materials dictates the success of the entire synthetic pipeline. Benzyl (S)-3,4-diamino-4-oxobu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex peptides and active pharmaceutical ingredients (APIs), the quality of starting materials dictates the success of the entire synthetic pipeline. Benzyl (S)-3,4-diamino-4-oxobutanoate hydrochloride (CAS: 199118-68-8), commonly designated as H-Asp(OBzl)-NH₂·HCl , is a critical building block used to incorporate C-terminal asparagine mimetics or protected aspartic acid residues.

This guide objectively compares the performance of high-purity, Certificate of Analysis (CoA)-certified H-Asp(OBzl)-NH₂·HCl against standard commercial grades and alternative protecting group strategies. By analyzing the causality between specific CoA parameters (such as moisture content and enantiomeric excess) and downstream synthetic failures, this document provides researchers with the data necessary to optimize their peptide assembly workflows.

Mechanistic Context: The Causality of Reagent Quality

To understand why stringent CoA parameters are non-negotiable for H-Asp(OBzl)-NH₂·HCl, we must examine the chemical vulnerabilities of aspartic acid during peptide synthesis.

Aspartimide Formation and the Role of the Benzyl Ester

During chain elongation, the β -carboxyl group of aspartic acid is notoriously susceptible to intramolecular nucleophilic attack by the adjacent backbone amide nitrogen. This base-catalyzed reaction forms a five-membered cyclic imide known as an aspartimide [1]. Aspartimide formation leads to α / β -peptide rearrangements and catastrophic losses in yield.

The Solution: The benzyl (OBzl) ester protecting group provides critical steric bulk and electronic stabilization. Compared to unprotected or less bulky derivatives, the OBzl group significantly suppresses the nucleophilic attack, preserving the integrity of the peptide backbone during repetitive deprotection cycles [1].

The Threat of Epimerization (D-Enantiomer Limits)

The α -proton of aspartic acid is highly acidic. Base-mediated activation can lead to transient enolization and subsequent epimerization [2]. If the H-Asp(OBzl)-NH₂ starting material already contains a high baseline of the D-enantiomer (often seen in low-grade reagents), it will be seamlessly incorporated into the growing peptide. This generates diastereomeric peptides that possess identical molecular weights and nearly identical hydrophobicity, making them exceptionally difficult to separate via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[2]. A rigorous CoA guarantees 0.1% D-isomer, preventing this unresolvable impurity.

Moisture-Induced Active Ester Hydrolysis

H-Asp(OBzl)-NH₂ is supplied as a hydrochloride salt, which is inherently hygroscopic. If the reagent's moisture content exceeds 0.5%, the residual water acts as a competing nucleophile during the coupling step. This water hydrolyzes the highly reactive active ester intermediate (e.g., the O-acylisourea formed by carbodiimide activation) back into the unreactive carboxylic acid. The direct result is incomplete coupling and the generation of truncated deletion sequences [3].

Comparative Data: CoA Parameters vs. Alternatives

The following table summarizes the quantitative quality metrics of CoA-certified H-Asp(OBzl)-NH₂·HCl compared to standard grades and a common alternative, H-Asp(OtBu)-NH₂.

Quality ParameterCoA-Certified H-Asp(OBzl)-NH₂·HClStandard Commercial GradeAlternative: H-Asp(OtBu)-NH₂·HCl
Chemical Purity (HPLC) 99.0%90.0% - 95.0% 98.0%
Enantiomeric Purity 0.1% D-isomerUp to 1.5% D-isomer 0.5% D-isomer
Moisture Content (KF) 0.2%> 1.0% 0.5%
Aspartimide Suppression Excellent (High steric bulk)Compromised by impuritiesModerate (Lower steric bulk)
Cleavage Orthogonality Strong Acid (HF, TfOH)Strong Acid (HF, TfOH)Mild Acid (TFA)
Coupling Efficiency Yield > 98.5%~ 85.0% (Deletion risks)> 95.0%

Experimental Workflow: Performance Comparison

To objectively validate the performance differences outlined in the CoA, the following self-validating protocol evaluates coupling efficiency and epimerization using a solution-phase dipeptide condensation model.

Protocol: Solution-Phase Validation of Coupling Efficiency and Epimerization

Note: This system is self-validating. It utilizes an in-process Kaiser test to confirm amine consumption, ensuring that any unreacted starting material is directly attributable to reagent quality (e.g., moisture-driven hydrolysis) rather than procedural error.

Step 1: Carboxyl Activation

  • Dissolve 1.0 equivalent (eq) of Boc-Ala-OH in anhydrous N,N-Dimethylformamide (DMF).

  • Add 1.1 eq of HATU and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Stir the mixture for 5 minutes at 0°C to ensure complete formation of the active ester.

Step 2: Amine Neutralization and Coupling

  • Split the activated mixture into two parallel reactors.

  • Reactor A: Add 1.0 eq of CoA-Certified H-Asp(OBzl)-NH₂·HCl.

  • Reactor B: Add 1.0 eq of Standard Grade H-Asp(OBzl)-NH₂·HCl.

  • Add an additional 1.0 eq of DIPEA to both reactors to neutralize the hydrochloride salt and liberate the free amine. Stir at room temperature for 2 hours.

Step 3: In-Process Validation (Kaiser Test)

  • Sample 10 μ L from each reactor and perform a standard ninhydrin (Kaiser) test.

  • Causality Check: Reactor A should yield a negative result (yellow), indicating complete amine consumption. Reactor B frequently yields a positive result (blue/purple), validating that excess moisture in the standard grade hydrolyzed the active ester, halting the coupling.

Step 4: Deprotection and Cleavage

  • Perform a standard aqueous workup (EtOAc dilution, 5% KHSO₄ wash, 5% NaHCO₃ wash, brine wash).

  • Dry the organic layer over Na₂SO₄ and concentrate under vacuum.

  • Cleave the N-terminal Boc group using 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 30 minutes.

Step 5: Quantitative RP-HPLC Analysis

  • Analyze the crude H-Ala-Asp(OBzl)-NH₂ product via analytical RP-HPLC (C18 column, gradient 5-95% MeCN in water with 0.1% TFA, UV detection at 214 nm).

  • Expected Outcome: The CoA-certified reagent yields a single sharp peak (>98% AUC). The standard grade exhibits a distinct shoulder peak corresponding to the D-Asp diastereomer (H-Ala-D-Asp(OBzl)-NH₂) and a lower overall integration area due to incomplete coupling.

Process Visualization

The following diagram maps the divergent synthetic pathways resulting from the selection of CoA-certified versus standard-grade reagents.

Comparative_Workflow Input H-Asp(OBzl)-NH2 HCl Reagent Selection CoA CoA-Certified Grade (>99% Purity, <0.1% H2O) Input->CoA LowGrade Standard Grade (<95% Purity, >1% H2O) Input->LowGrade Act1 Efficient Activation (Complete Conversion) CoA->Act1 Act2 Partial Activation & Ester Hydrolysis LowGrade->Act2 Coup1 Complete Coupling (Kaiser Test Negative) Act1->Coup1 Coup2 Incomplete Coupling (Kaiser Test Positive) Act2->Coup2 Cleav1 Pure Target Peptide (Single HPLC Peak) Coup1->Cleav1 Cleav2 Deletion Sequences & Diastereomeric Impurities Coup2->Cleav2

Comparative SPPS workflow illustrating the downstream impact of reagent purity on peptide synthesis.

Conclusion

The Certificate of Analysis for Benzyl (S)-3,4-diamino-4-oxobutanoate is not merely a regulatory formality; it is a predictive tool for synthetic success. By mandating strict limits on moisture (<0.2%) and D-enantiomer content (<0.1%), CoA-certified reagents eliminate the root causes of active ester hydrolysis and diastereomeric contamination. For researchers engaged in complex peptide assembly, investing in high-purity H-Asp(OBzl)-NH₂·HCl is a mathematically sound strategy to maximize overall API yield and minimize costly, time-consuming downstream purification.

References

  • Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temper
  • Epimerisation in Peptide Synthesis.PubMed Central (NIH).
  • Overview of Peptide Synthesis.ChemPep.
Comparative

Spectroscopic data comparison for butanoate isomers

Spectroscopic Data Comparison Guide: Structural Differentiation of Butanoate Isomers As drug development, metabolomics, and flavor chemistry rely increasingly on precise structural elucidation, distinguishing between clo...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Data Comparison Guide: Structural Differentiation of Butanoate Isomers

As drug development, metabolomics, and flavor chemistry rely increasingly on precise structural elucidation, distinguishing between closely related aliphatic esters is a fundamental analytical challenge. Methyl butanoate and its branched isomer, methyl isobutanoate (methyl 2-methylpropanoate), share the molecular formula C5​H10​O2​ and a molecular weight of 102.13 g/mol . However, their distinct carbon frameworks drastically alter their spectroscopic signatures.

As a Senior Application Scientist, I have designed this guide to provide a comprehensive, objective comparison of their Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) profiles.

Experimental Methodologies & Self-Validating Protocols

Robust spectroscopic data begins with rigorous, reproducible sample preparation and instrument calibration. The following protocols are designed as self-validating systems to ensure absolute confidence in isomer differentiation.

Protocol A: GC-MS Acquisition (Electron Ionization)

  • Causality: We utilize 70 eV Electron Ionization (EI) because it provides highly reproducible, hard-ionization fragmentation pathways. This is critical for these isomers, as the straight-chain variant undergoes a specific diagnostic rearrangement that the branched variant sterically cannot achieve.

  • Step-by-Step:

    • Sample Prep: Dilute the ester standards to 100 ppm in GC-grade hexane. Validation: Include a C7-C30 n-alkane standard mixture in the sequence to calculate Kovats Retention Indices (RI), ensuring peak identification is not solely reliant on MS library matches.

    • Chromatography: Inject 1 µL in split mode (1:50) onto a polar wax capillary column (e.g., VF-WAX MS, 30 m × 0.25 mm × 0.25 µm). Program the oven from 40 °C (hold 5 min) to 240 °C at 10 °C/min.

    • Spectrometry: Operate the MS in full-scan mode (m/z 30–400) with the ion source at 230 °C.

Protocol B: High-Resolution 1H and 13C NMR

  • Causality: High-field NMR (≥ 300 MHz) is required to clearly resolve the complex multiplet splitting patterns (e.g., the septet of the isobutanoate moiety) from background noise and trace impurities.

  • Step-by-Step:

    • Sample Prep: Dissolve 10 mg of the purified isomer in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Validation: The TMS peak must be rigidly calibrated to exactly 0.00 ppm; the residual CHCl3​ peak at 7.26 ppm serves as a secondary internal validation point.

    • Acquisition: Acquire 1H spectra with 16 scans and a 2-second relaxation delay. For 13C , use proton decoupling (e.g., WALTZ-16) and acquire a minimum of 256 scans to ensure an adequate signal-to-noise ratio for the quaternary carbonyl carbon.

Protocol C: FTIR Spectroscopy (ATR Method)

  • Causality: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, preventing moisture absorption that could obscure the critical C=O and C-O stretching regions.

  • Step-by-Step:

    • Preparation: Clean the diamond ATR crystal with isopropanol and collect a background spectrum. Validation: The background must show >95% transmittance to confirm a clean optical path.

    • Measurement: Apply 2 µL of the neat liquid isomer directly to the crystal. Acquire spectra from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (16 scans).

Analytical Workflow Visualization

G cluster_0 Separation & Validation cluster_1 Spectroscopic Characterization Start Ester Isomer Sample (C5H10O2) GC Gas Chromatography (Polar WAX Column) Start->GC Diluted FTIR FTIR Spectroscopy (Diamond ATR) Start->FTIR Neat NMR 1H & 13C NMR (CDCl3, TMS Ref) Start->NMR in CDCl3 RI Kovats RI Calculation GC->RI Alkane Ref MS Mass Spectrometry (70 eV EI) GC->MS Elution Analysis Structural Elucidation & Isomer Differentiation RI->Analysis MS->Analysis FTIR->Analysis NMR->Analysis

Analytical workflow for the spectroscopic differentiation of C5H10O2 ester isomers.

Spectroscopic Data Comparison & Mechanistic Insights

Mass Spectrometry (EI-MS)

The most profound difference in the gas-phase behavior of these isomers under 70 eV electron ionization is governed by the McLafferty rearrangement .

  • Methyl Butanoate: The straight aliphatic chain possesses γ -hydrogens. Upon ionization, the carbonyl oxygen abstracts a γ -hydrogen, leading to the cleavage of the α−β carbon bond. This produces a highly stable enol radical cation at m/z 74 , which is the base peak (100% abundance) in its spectrum[1].

  • Methyl Isobutanoate: The branched structure (methyl 2-methylpropanoate) lacks γ -hydrogens. Consequently, the McLafferty rearrangement is sterically and electronically impossible. Instead, fragmentation is dominated by α -cleavage, yielding an isopropyl cation at m/z 43 (base peak) and the loss of the methoxy group to form an acylium ion at m/z 71 [2].

Nuclear Magnetic Resonance (NMR)

Proton ( 1H ) NMR provides the most unambiguous structural proof due to spin-spin coupling (J-coupling).

Methyl Butanoate: Exhibits a classic propyl chain pattern: a triplet for the terminal CH3​ , a sextet for the central CH2​ , and a triplet for the α

CH2​ [3].
  • Methyl Isobutanoate: The isopropyl moiety creates a highly distinct pattern: a large doublet integrating to 6 protons (two equivalent methyl groups) and a downfield septet integrating to 1 proton (the methine CH split by six adjacent protons)[4].

  • Fourier-Transform Infrared (FTIR)

    While both isomers display strong, characteristic ester carbonyl (C=O) stretching bands around 1735–1745 cm⁻¹ and C-O stretches near 1150–1200 cm⁻¹, the branched nature of methyl isobutanoate causes subtle shifts. The steric bulk of the isopropyl group slightly alters the force constant of the adjacent C=O bond, often shifting it marginally lower compared to the straight-chain isomer[4]. Furthermore, the C-H bending region (1350-1450 cm⁻¹) reveals a characteristic "isopropyl split" (a doublet) for methyl isobutanoate, which is absent in methyl butanoate[3].

    Quantitative Data Summaries

    Table 1: Mass Spectrometry (EI, 70 eV) Diagnostic Ions

    FeatureMethyl ButanoateMethyl IsobutanoateMechanistic Rationale
    Molecular Ion (M⁺•) m/z 102 (low abundance)m/z 102 (low abundance)Typical for low-MW aliphatic esters.
    Base Peak (100%) m/z 74m/z 43m/z 74 via McLafferty rearrangement (straight chain); m/z 43 via isopropyl cation formation (branched).
    Secondary Ions m/z 43, 71, 87m/z 71, 59, 27m/z 71 represents [M - OCH3]⁺ ( α -cleavage).
    McLafferty Ion Present (m/z 74) Absent Requires γ -hydrogen, which methyl isobutanoate lacks.

    Table 2: 1H NMR Chemical Shifts (300 MHz, CDCl3​ )

    ProtonsMethyl Butanoate ( δ ppm)Multiplicity (J-coupling)Methyl Isobutanoate ( δ ppm)Multiplicity (J-coupling)
    -OCH3 3.66Singlet (3H)3.67Singlet (3H)
    α -CH / CH2 2.30Triplet (2H)2.55Septet (1H)
    β -CH2 1.65Sextet (2H)N/AN/A
    Terminal CH3 0.95Triplet (3H)1.17Doublet (6H)

    Table 3: Key FTIR Stretching Frequencies (ATR, Neat Liquid)

    Vibrational ModeMethyl Butanoate (cm⁻¹)Methyl Isobutanoate (cm⁻¹)Diagnostic Value
    C=O Stretch ~1740~1738Confirms ester functional group.
    C-O-C Stretch ~1175~1155Slightly shifted due to α -branching.
    C-H Bend ( CH3​ ) ~1365 (Singlet)~1385, ~1365 (Doublet)"Isopropyl split" confirms branched structure.

    Conclusion

    While methyl butanoate and methyl isobutanoate are nearly identical in physical properties and molecular weight, their spectroscopic profiles offer definitive avenues for differentiation. The presence of the m/z 74 McLafferty ion in MS and the triplet-sextet-triplet vs. doublet-septet splitting patterns in 1H NMR serve as the gold standards for distinguishing these C5​H10​O2​ isomers in any analytical workflow.

    References

    • Title: Butanoic acid, methyl ester - the NIST WebBook | Source: nist.gov | URL: 1

    • Title: Methyl isobutyrate - the NIST WebBook | Source: nist.gov | URL: 2

    • Title: Methyl butyrate | CID 12180 - PubChem | Source: nih.gov | URL: 3

    • Title: Methyl isobutyrate | CID 11039 - PubChem | Source: nih.gov | URL: 4

    Sources

    Validation

    Cross-reactivity studies of butanoate-based compounds

    Title: Pharmacological Cross-Reactivity Profiling of Butanoate-Based Compounds: A Comparative Guide for SCFA Receptor Specificity Executive Brief The therapeutic application of butanoate (butyrate) and its synthetic deri...

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Pharmacological Cross-Reactivity Profiling of Butanoate-Based Compounds: A Comparative Guide for SCFA Receptor Specificity

    Executive Brief

    The therapeutic application of butanoate (butyrate) and its synthetic derivatives has expanded rapidly, particularly in the fields of gastrointestinal inflammation, metabolic disorders, and epigenetic modulation via Histone Deacetylase (HDAC) inhibition. However, a critical hurdle in drug development is the unintended cross-reactivity of these compounds with endogenous Short-Chain Fatty Acid (SCFA) receptors—specifically FFAR2 (GPR43) and FFAR3 (GPR41) [1][2].

    As a Senior Application Scientist, I frequently observe that failing to map this cross-reactivity early leads to off-target systemic effects, such as unwanted GLP-1 secretion or sympathetic nervous system activation[3]. This guide provides a definitive framework for comparing the receptor cross-reactivity of natural SCFAs against engineered butanoate derivatives, supported by self-validating experimental protocols designed to isolate specific G-protein signaling cascades.

    Mechanistic Causality: Why Butanoates Cross-React

    The orthosteric binding pockets of FFAR2 and FFAR3 are highly conserved, having evolved to sense microbial fermentation byproducts in the gut[2][4]. Both receptors recognize the terminal carboxylate group and the short aliphatic tail of SCFAs.

    However, their signal transduction pathways diverge significantly:

    • FFAR2 (GPR43) is dual-coupled to both Gαi/o (inhibiting adenylyl cyclase) and Gαq/11 (activating phospholipase C to release intracellular calcium)[3].

    • FFAR3 (GPR41) is strictly coupled to Gαi/o [3].

    When engineering butanoate-based prodrugs (e.g., esterified or sterically hindered butanoates) to act purely as intracellular HDAC inhibitors, the goal is to minimize extracellular GPCR cross-reactivity. By exploiting the divergence in G-protein coupling, we can design orthogonal assays to precisely quantify off-target receptor activation.

    Quantitative Performance Comparison

    The following table synthesizes the pharmacological cross-reactivity of endogenous SCFAs compared to a highly optimized, sterically hindered synthetic butanoate derivative (Butanoate-X ), designed to bypass GPCR activation.

    CompoundFFAR2 (GPR43) EC₅₀ (µM)FFAR3 (GPR41) EC₅₀ (µM)Rank Order AffinityOff-Target Risk Profile
    Acetate (C2) 35 – 431393 – 1072FFAR2 > FFAR3High (Systemic FFAR2)
    Propionate (C3) 14 – 2906 – 127FFAR3 ≥ FFAR2High (Dual Activation)
    Butyrate (C4) 28 – 37133 – 158FFAR3 > FFAR2High (Dual Activation)
    Butanoate-X (Product) > 5,000 > 5,000 None Negligible

    Data aggregated from established GPCR ligand profiling studies[1][2]. The engineered Butanoate-X demonstrates a >10-fold reduction in receptor cross-reactivity compared to native butyrate, ensuring targeted intracellular delivery without triggering surface GPCRs.

    Pathway Visualization

    To understand how we isolate these cross-reactivity profiles in the lab, we must map the signaling architecture. The diagram below illustrates the divergent pathways utilized in our self-validating assay systems.

    G Butanoate Butanoate Compounds (Ligands) FFAR2 FFAR2 (GPR43) Dual Coupling Butanoate->FFAR2 Orthosteric Binding FFAR3 FFAR3 (GPR41) Gi Specific Butanoate->FFAR3 Orthosteric Binding Gq Gαq/11 Protein FFAR2->Gq Gi Gαi/o Protein FFAR2->Gi FFAR3->Gi Ca2 Intracellular Ca2+ Flux (FLIPR Readout) Gq->Ca2 PLC-β Activation cAMP cAMP Inhibition (HTRF Readout) Gi->cAMP Adenylyl Cyclase Inhibition

    Figure 1: Differential G-protein coupling and assay readouts for butanoate receptor cross-reactivity.

    Self-Validating Experimental Protocols

    To guarantee scientific integrity, cross-reactivity cannot be assessed by a single readout. The following protocols utilize chemical inhibitors to create a "closed-loop" validation system, ensuring that observed signals are genuinely receptor-mediated and not artifacts of compound toxicity or downstream enzymatic interference.

    Protocol 1: Gαq-Coupled Calcium Mobilization (Isolating FFAR2)

    Causality: Because FFAR3 strictly couples to Gi, it cannot mobilize intracellular calcium under physiological conditions[4]. Therefore, measuring Ca²⁺ flux isolates FFAR2-specific cross-reactivity without requiring receptor knockout cell lines.

    • Cell Preparation: Seed HEK293 cells stably expressing human FFAR2 at 20,000 cells/well in a 384-well plate. Incubate overnight.

    • Dye Loading: Add Fluo-4 Direct™ calcium assay buffer. Incubate for 60 minutes at 37°C.

    • Self-Validation Step (Crucial): Pre-treat half the wells with YM-254890 (1 µM), a selective Gαq/11 inhibitor, for 30 minutes.

      • Logic: If a butanoate derivative induces a calcium spike that is not blocked by YM-254890, the compound is acting as a non-specific ionophore, resulting in a false positive.

    • Compound Addition: Inject native Butyrate (positive control) and Butanoate-X at varying concentrations (1 µM to 10 mM) using a FLIPR (Fluorometric Imaging Plate Reader).

    • Data Acquisition: Record fluorescence (Ex 488 nm / Em 525 nm) for 120 seconds. Calculate the Area Under the Curve (AUC) to determine the EC₅₀.

    Protocol 2: Gαi-Coupled cAMP Accumulation (Assessing Total GPCR Cross-Reactivity)

    Causality: Both FFAR2 and FFAR3 couple to Gi, which inhibits cAMP production[3][4]. To measure this inhibition, we must first artificially stimulate cAMP synthesis using Forskolin.

    • Cell Preparation: Seed CHO-K1 cells stably expressing either FFAR2 or FFAR3 in a 384-well low-volume plate.

    • Self-Validation Step (Crucial): Pre-treat a subset of control wells with Pertussis Toxin (PTX) (100 ng/mL) overnight to uncouple Gi proteins from the receptors[4].

      • Logic: If the butanoate compound still inhibits cAMP in PTX-treated cells, it is directly inhibiting adenylyl cyclase or interfering with the assay chemistry, rather than acting through the SCFA receptors.

    • Stimulation: Co-incubate cells with 10 µM Forskolin (to stimulate cAMP) and the butanoate test compounds for 30 minutes at room temperature.

    • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (anti-cAMP Cryptate and d2-labeled cAMP).

    • Data Acquisition: Read the TR-FRET signal. A decrease in the FRET ratio indicates higher intracellular cAMP (meaning the compound failed to activate the Gi-coupled receptor—the desired outcome for Butanoate-X).

    Conclusion

    When developing butanoate-based therapeutics, achieving high intracellular efficacy while minimizing extracellular GPCR cross-reactivity is paramount. As demonstrated by the comparative data, native butyrate heavily cross-reacts with both FFAR2 and FFAR3 in the micromolar range. By utilizing the orthogonal, self-validating FLIPR and HTRF protocols outlined above, researchers can definitively prove that engineered alternatives like Butanoate-X successfully evade these receptors, ensuring a cleaner pharmacological profile.

    References

    • Short-Chain Fatty Acid Receptors and Blood Pressure Regulation Source: ahajournals.org URL:[Link]

    • Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets Source: nih.gov URL:[Link]

    • FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing Source: nih.gov URL:[Link]

    • Nutritional Signaling via Free Fatty Acid Receptors Source: mdpi.com URL:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Guide to the Proper Disposal of Benzyl (S)-3,4-diamino-4-oxobutanoate

    This document provides a comprehensive guide for the safe and compliant disposal of Benzyl (S)-3,4-diamino-4-oxobutanoate. As researchers and drug development professionals, our commitment to safety and environmental ste...

    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides a comprehensive guide for the safe and compliant disposal of Benzyl (S)-3,4-diamino-4-oxobutanoate. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

    A critical note on this compound: A specific, publicly available Safety Data Sheet (SDS) for Benzyl (S)-3,4-diamino-4-oxobutanoate is not readily found. Therefore, this guidance is built upon a conservative assessment based on its chemical structure, data from analogous compounds, and established principles of chemical waste management. In the absence of specific data, any unknown substance should be treated as hazardous.

    PART 1: Hazard Assessment & Characterization

    Understanding the potential hazards of a chemical is the foundation of its safe handling and disposal. The structure of Benzyl (S)-3,4-diamino-4-oxobutanoate contains several key functional groups: a benzyl ester, a primary amine, and an amide.

    • Benzyl Group: Compounds containing a benzyl group can be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1][2] Some benzyl derivatives are known to be toxic to aquatic life.[3][4]

    • Amine and Amide Groups: These functional groups can be basic and may react with acids. While not inherently highly reactive, they contribute to the overall chemical profile.

    • Butanoate Moiety: The core structure is a derivative of butanoic acid. While some short-chain esters can be biodegradable, the overall properties of the molecule dictate its environmental fate.[2]

    PART 2: Core Principles of Disposal

    The overarching principle for the disposal of this and other specialty research chemicals is that final disposal must be conducted by a licensed professional waste management service. [1] Laboratory procedures should focus on the safe and compliant accumulation and storage of the waste pending collection.

    The Prohibitions: What You Must NOT Do

    • DO NOT Pour Down the Drain: This is strictly forbidden for most laboratory chemicals.[1][2][6] Doing so can lead to the contamination of waterways and potentially cause hazardous reactions within the drainage system.[5]

    • DO NOT Dispose of in Solid Waste Bins: The chemical could be harmful to sanitation workers and the environment through landfill leaching. Contaminated packaging must also be treated as hazardous waste.[1]

    • DO NOT Intentionally Evaporate in a Fume Hood: This practice is not a compliant method of disposal and releases chemical vapors into the environment.[6]

    PART 3: Step-by-Step Waste Management Protocol

    This protocol outlines the process from the moment the material is designated as waste to its final collection.

    Step 1: Waste Identification and Labeling

    Proper identification is crucial for safety and regulatory compliance. As soon as a container of Benzyl (S)-3,4-diamino-4-oxobutanoate is designated for disposal, it must be labeled correctly.

    • Action: Affix a hazardous waste label to the container.

    • Causality: Clear labeling prevents accidental mixing of incompatible wastes and informs personnel and disposal contractors of the container's contents and associated hazards.[5]

    • Label Contents:

      • The words "Hazardous Waste"

      • Full Chemical Name: "Benzyl (S)-3,4-diamino-4-oxobutanoate"

      • Accumulation Start Date

      • An indication of the hazards (e.g., "Toxic," "Irritant")

    Step 2: Segregation and Satellite Accumulation

    Waste must be stored safely in a designated laboratory area known as a Satellite Accumulation Area (SAA) until it is moved to a central storage area or collected.[7]

    • Action: Store the sealed waste container in a designated SAA. Ensure it is segregated from incompatible materials such as strong acids and oxidizers.

    • Causality: The amino groups in the molecule could react with strong acids. Segregation prevents dangerous reactions. Storing waste in a designated, visible area near the point of generation is a key requirement of regulations like the Resource Conservation and Recovery Act (RCRA).[7]

    • Storage Best Practices:

      • Use secondary containment (e.g., a plastic tub) to contain any potential leaks.[6]

      • Keep the container closed except when adding waste.[6]

      • Store away from heat sources or direct sunlight.[5]

    Step 3: Managing Contaminated Materials

    Any materials that come into direct contact with Benzyl (S)-3,4-diamino-4-oxobutanoate are also considered hazardous waste.

    • Action: Collect any contaminated personal protective equipment (PPE) like gloves, disposable lab coats, and spill cleanup materials in a separate, clearly labeled solid waste container.

    • Causality: This prevents the cross-contamination of other waste streams and ensures all hazardous materials are disposed of properly. All contaminated spill cleanup materials must be managed as hazardous waste.[6]

    • Labeling: The solid waste container should be labeled "Hazardous Waste - Solid Debris contaminated with Benzyl (S)-3,4-diamino-4-oxobutanoate."

    Step 4: Arranging for Final Disposal

    The final step is to coordinate the removal of the waste from the laboratory.

    • Action: Follow your institution's specific procedures to request a waste pickup from the Environmental Health & Safety (EH&S) department. They will arrange for collection by a licensed hazardous waste contractor.

    • Causality: Federal, state, and local regulations mandate that hazardous waste be handled and disposed of by certified professionals to ensure environmental protection.[1][8][9] The most common disposal method for such organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[1]

    PART 4: Spill and Decontamination Protocol

    In the event of an accidental spill, a prompt and safe response is critical.

    • Alert Personnel: Immediately alert others in the area.

    • Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's emergency response team.

    • Don PPE: For a small, manageable spill, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5]

    • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Collect Waste: Carefully sweep or scoop the absorbed material and any remaining solids into a designated hazardous waste container.

    • Decontaminate: Clean the spill area with soap and water.

    • Dispose: All cleanup materials, including contaminated gloves and wipes, must be placed in the hazardous waste container and disposed of according to the protocol in Part 3.[6]

    Data and Workflow Summary

    Table 1: Disposal Summary for Benzyl (S)-3,4-diamino-4-oxobutanoate
    Waste TypeContainerLabeling RequirementsPrimary Disposal Method
    Unused/Residual Solid Sealable, chemically compatible container (e.g., original bottle, HDPE jar)"Hazardous Waste," Full Chemical Name, Accumulation Date, Hazard InformationCollection by licensed waste contractor for incineration.[1]
    Contaminated Labware Puncture-resistant container"Hazardous Waste," "Sharps" (if applicable), Contaminant NameCollection by licensed waste contractor.
    Contaminated PPE/Debris Lined, sealable solid waste container"Hazardous Waste," Contaminant NameCollection by licensed waste contractor.
    Diagram 1: Disposal Decision Workflow

    This diagram illustrates the decision-making process for handling Benzyl (S)-3,4-diamino-4-oxobutanoate waste in a laboratory setting.

    G start Benzyl (S)-3,4-diamino- 4-oxobutanoate in use is_waste Is material designated as waste? start->is_waste spill Spill Occurs start->spill storage Store in original container per SDS guidelines is_waste->storage No declare_waste Declare as Waste is_waste->declare_waste Yes storage->spill label_container Step 1: Apply Hazardous Waste Label declare_waste->label_container segregate Step 2: Segregate & Store in Satellite Accumulation Area label_container->segregate contact_ehs Step 3: Contact EH&S for Waste Pickup Request segregate->contact_ehs pickup Waste collected by licensed contractor contact_ehs->pickup spill_protocol Follow Spill & Decontamination Protocol (Part 4) spill->spill_protocol spill_waste Collect contaminated debris as hazardous waste spill_protocol->spill_waste spill_waste->segregate

    Caption: Decision workflow for handling and disposal of Benzyl (S)-3,4-diamino-4-oxobutanoate.

    References

    • Regulation of Laboratory Waste . American Chemical Society. [Link]

    • 3 Rules Regarding Chemical Waste in the Laboratory . Dan The Lab Safety Man. [Link]

    • Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Link]

    • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]

    • Laboratory Chemical Waste Guidelines . Stanford Environmental Health & Safety. [Link]

    • Reaction Pathways for the Thermal Decomposition of Methyl Butanoate . ACS Publications. [Link]

    • Safety Data Sheet for Benzyl Alcohol . The Soap Kitchen. [Link]

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    Handling

    A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzyl (S)-3,4-diamino-4-oxobutanoate

    As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. Benzyl (S)-3,4-diamino-4-oxobutanoate is a compound of interest, and whil...

    Author: BenchChem Technical Support Team. Date: March 2026

    As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. Benzyl (S)-3,4-diamino-4-oxobutanoate is a compound of interest, and while specific toxicological data may be limited, a proactive and rigorous approach to personal protection is non-negotiable. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

    Hazard Analysis: A Proactive Assessment
    • Benzyl Group: Compounds containing benzyl groups can be irritants to the skin, eyes, and respiratory tract.[1][2] They can also be harmful if swallowed or inhaled.[1][2]

    • Amino and Amido Groups: These functional groups present risks of skin and eye irritation. More significantly, they can be sensitizers, meaning repeated exposure may lead to an allergic reaction.[3] When handling the compound as a fine powder, inhalation of dust is a primary concern.[4][5]

    Given these potential hazards, we will operate under the assumption that this compound is, at a minimum, an irritant, potentially harmful by ingestion and inhalation, and a possible sensitizer. This conservative approach forms the basis of our PPE recommendations.

    Core Personal Protective Equipment (PPE) Requirements

    The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to protect employees.[6][7] For handling Benzyl (S)-3,4-diamino-4-oxobutanoate, a baseline of PPE is always required, with escalations based on the specific procedure.

    PPE ComponentSpecificationRationale and Causality
    Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles for handling solutions. Face shield worn over goggles for large volumes or splash risks.[8][9]Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation. Goggles provide a seal against splashes and vapors, while a face shield offers broader protection.
    Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact, which can lead to irritation, and minimizes the risk of sensitization from the amino/amido groups.[4][6] Always check for tears before use and dispose of contaminated gloves immediately.
    Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from minor spills and dust.[8][10] It serves as a removable barrier in case of a significant spill.
    Foot Protection Closed-toe shoes.Protects feet from spills and falling objects, a basic requirement for any laboratory environment.[8]
    Respiratory Protection NIOSH-approved N95 respirator or higher.Required when handling the solid powder outside of a certified chemical fume hood. Prevents inhalation of fine particles, which could cause respiratory irritation.[4][11][12]
    Operational Plan: Step-by-Step PPE Protocols

    Proper technique in using PPE is as critical as the equipment itself. Follow these self-validating steps to ensure maximum protection.

    3.1. PPE Donning Sequence (Putting On)

    • Lab Coat: Put on your lab coat and fasten it completely.

    • Respirator (if needed): If handling powder, perform a seal check on your N95 respirator.

    • Eye Protection: Put on safety glasses or goggles.

    • Gloves: Don gloves, ensuring the cuffs go over the sleeves of your lab coat to create a seal.

    3.2. PPE Doffing Sequence (Taking Off)

    The goal is to avoid contaminating yourself with any substance that may be on the exterior of your PPE.

    • Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface.

    • Lab Coat: Unbutton the lab coat and remove it by folding it in on itself, keeping the contaminated exterior away from your body.

    • Eye Protection: Remove goggles or safety glasses by handling the earpieces or strap.

    • Respirator (if used): Remove the respirator without touching the front.

    • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.

    PPE Selection Workflow

    The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.

    PPE_Workflow cluster_start Start: Task Assessment cluster_procedure Procedure Type cluster_ppe Required PPE Level start Handling Benzyl (S)-3,4-diamino-4-oxobutanoate? procedure What is the procedure? start->procedure weighing Minimum PPE: - Lab Coat - Nitrile Gloves - Goggles - N95 Respirator Location: - Chemical Fume Hood procedure->weighing Weighing Solid Powder solution Minimum PPE: - Lab Coat - Nitrile Gloves - Goggles Add Face Shield for: - Large volumes (>1L) - Splash risk procedure->solution Preparing/Handling Solutions storage Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses procedure->storage Transporting/Storage

    Caption: PPE selection workflow based on the experimental task.

    Decontamination and Disposal Plan

    Contaminated PPE is hazardous waste. An effective disposal plan prevents cross-contamination and ensures regulatory compliance.

    • Gloves and Disposable PPE: All disposable PPE, such as nitrile gloves and N95 respirators, that has come into contact with Benzyl (S)-3,4-diamino-4-oxobutanoate must be disposed of in a designated hazardous chemical waste container.[4] Do not discard in regular trash.

    • Reusable PPE:

      • Lab Coats: If a spill occurs on a lab coat, carefully remove it immediately and have it professionally laundered by a service experienced with laboratory contaminants. Do not take contaminated lab coats home.

      • Goggles/Face Shields: Clean and decontaminate reusable eye and face protection according to manufacturer instructions after each use.

    • Gross Contamination: In the event of a large spill on clothing or PPE, use a safety shower immediately.[8] Remove contaminated items while under the shower and follow emergency procedures.

    This structured approach to PPE, grounded in an understanding of the potential chemical hazards, provides a robust framework for safely handling Benzyl (S)-3,4-diamino-4-oxobutanoate. By integrating these protocols into your daily workflow, you build a culture of safety that is both compliant and protective.

    References

    • NIOSH Pocket Guide to Chemical Hazards . National Institute for Occupational Safety and Health. [Link]

    • Pocket Guide to Chemical Hazards Introduction . National Institute for Occupational Safety and Health. [Link]

    • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . Teamster Safety and Health. [Link]

    • OSHA's PPE Laboratory Standards . Clarion Safety Systems. [Link]

    • NIOSH Pocket Guide to Chemical Hazards . International Association of Fire Chiefs. [Link]

    • NIOSH Pocket Guide to Chemical Hazards . Labelmaster. [Link]

    • Personal Protective Equipment Requirements for Laboratories . University of Washington Environmental Health and Safety. [Link]

    • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . National Center for Biotechnology Information. [Link]

    • Personal Protective Equipment for Laboratories . Dartmouth College Environmental Health and Safety. [Link]

    • OSHA Lab Safety Equipment: Requirements & Compliance Guide . American Laboratory Trading. [Link]

    • Safety Data Sheet for Benzyl Alcohol . PCCA. [Link]

    • Laboratory Safety guidelines and Personal protection equipment (PPE) . Tel Aviv University. [Link]

    • Protective Equipment . American Chemistry Council. [Link]

    • Personal Protective Equipment . U.S. Environmental Protection Agency. [Link]

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